molecular formula C7H10N2 B1362546 m-Tolylhydrazine CAS No. 536-89-0

m-Tolylhydrazine

Cat. No.: B1362546
CAS No.: 536-89-0
M. Wt: 122.17 g/mol
InChI Key: GPTOGZLZMLJZCV-UHFFFAOYSA-N
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Description

M-Tolylhydrazine is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylphenyl)hydrazine
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InChI

InChI=1S/C7H10N2/c1-6-3-2-4-7(5-6)9-8/h2-5,9H,8H2,1H3
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InChI Key

GPTOGZLZMLJZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60201819
Record name m-Tolylhydrazine
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Molecular Weight

122.17 g/mol
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CAS No.

536-89-0
Record name (3-Methylphenyl)hydrazine
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Record name m-Tolylhydrazine
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Foundational & Exploratory

An In-depth Technical Guide to m-Tolylhydrazine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Tolylhydrazine, a key aromatic hydrazine, serves as a versatile building block in modern organic synthesis. This guide provides a comprehensive technical overview of this compound, with a focus on its synthesis, physicochemical properties, core reactivity, and significant applications in the pharmaceutical industry. We will delve into the mechanistic underpinnings of its hallmark reactions, present validated experimental protocols, and explore its role as a precursor to valuable indole scaffolds. This document is intended to be a practical resource for scientists engaged in synthetic chemistry and drug development, offering both foundational knowledge and actionable insights.

Core Compound Identification

This compound is commercially available primarily as its more stable hydrochloride salt. For clarity and practical utility, this guide will address both the free base and its hydrochloride form.

Identifier This compound (Free Base) This compound Hydrochloride
Synonyms (3-methyl-phenyl)-hydrazine3-Methylphenylhydrazine hydrochloride
CAS Number 536-89-0[1][2][3][4][5]637-04-7[6][7][8][9][10]
Molecular Formula C₇H₁₀N₂[1][4]C₇H₁₁ClN₂ (or C₇H₁₀N₂·HCl)[7][8][9]
Molecular Weight 122.17 g/mol [1]158.63 g/mol [6][8]
Structure CH₃C₆H₄NHNH₂CH₃C₆H₄NHNH₂ · HCl[6]

Physicochemical and Spectroscopic Properties

The physical properties of this compound and its hydrochloride salt are critical for its handling, storage, and use in reactions.

Property This compound (Free Base) This compound Hydrochloride
Appearance -Pale cream to pale brown powder or fused solid[9]
Melting Point -184-194 °C (decomposes)[6][10]
Boiling Point 132-134 °C at 16 mmHg[2][3]Not applicable
Solubility Slightly soluble in water[1][2][3]Soluble in water and alcohols[7]
Spectroscopic Data

While a dedicated, publicly available spectrum for this compound is not readily found, data from analogous compounds and general principles of NMR spectroscopy allow for a reliable prediction of its spectral characteristics. The following are predicted chemical shifts (δ) in ppm.

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration Assignment
Protons on NH₂Broad singlet2H-NH₂
Proton on NHBroad singlet1H-NH-Ar
Aromatic Protons6.6 - 7.2Multiplet4HAr-H
Methyl Protons~2.3Singlet3HAr-CH₃
¹³C NMR (Predicted) Chemical Shift (ppm) Assignment
Aromatic C-N~150C-NHNH₂
Aromatic C-H110 - 130Ar C-H
Aromatic C-CH₃~138Ar C-CH₃
Methyl Carbon~21Ar-CH₃

Synthesis of this compound Hydrochloride: A Validated Protocol

The synthesis of arylhydrazines is a cornerstone of industrial and laboratory chemistry. The most reliable and widely used method proceeds via the diazotization of an aniline followed by reduction. Here, we detail a robust, self-validating protocol for the preparation of this compound hydrochloride from m-toluidine.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the need for a controlled, safe, and efficient reaction.

  • Diazotization at Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can be explosive at higher temperatures. Conducting the reaction in an ice bath is a critical safety measure to prevent decomposition.

  • Sodium Nitrite and Hydrochloric Acid: These reagents generate nitrous acid in situ, which is the active diazotizing agent. An excess of HCl is used to maintain a low pH, preventing the diazonium salt from coupling with unreacted m-toluidine.

  • Stannous Chloride (SnCl₂) as Reducing Agent: While other reducing agents like sodium sulfite can be used, stannous chloride provides a clean and efficient reduction of the diazonium salt to the corresponding hydrazine. The reaction is typically exothermic and requires careful, portion-wise addition.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound HCl cluster_diazotization Part 1: Diazotization cluster_reduction Part 2: Reduction cluster_purification Part 3: Purification m_toluidine m-Toluidine in conc. HCl ice_bath Cool to 0-5 °C m_toluidine->ice_bath 1. Dissolve na_nitrite Add NaNO₂ solution dropwise ice_bath->na_nitrite 2. Maintain Temp diazonium_salt m-Tolyl Diazonium Chloride Solution na_nitrite->diazonium_salt 3. Formation addition Add diazonium salt solution slowly diazonium_salt->addition sncl2 SnCl₂ in conc. HCl sncl2->addition 4. Prepare reducing solution precipitate Precipitation of Hydrazine Salt addition->precipitate 5. Exothermic Reaction filtration Filter the solid precipitate->filtration 6. Isolate Crude Product recrystallization Recrystallize from Ethanol/Water filtration->recrystallization 7. Dissolve in hot solvent drying Dry under vacuum recrystallization->drying 8. Collect crystals final_product Pure this compound HCl drying->final_product 9. Characterize

Caption: Workflow for the synthesis of this compound HCl.

Step-by-Step Laboratory Protocol
  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve m-toluidine (1 mole) in concentrated hydrochloric acid (3 moles).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.05 moles) in water and add it dropwise to the m-toluidine solution, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

  • Reduction:

    • In a separate, larger flask, prepare a solution of stannous chloride dihydrate (2.5 moles) in concentrated hydrochloric acid.

    • Cool this solution in an ice bath and slowly add the previously prepared diazonium salt solution with vigorous stirring. The rate of addition should be controlled to keep the temperature below 10 °C.

    • A precipitate of this compound hydrochloride will form.

    • Once the addition is complete, allow the mixture to stir for another 30 minutes.

  • Isolation and Purification (Self-Validation):

    • Collect the crude this compound hydrochloride by vacuum filtration and wash the filter cake with a small amount of cold water.

    • Validation Step: A small sample of the crude product can be analyzed by TLC to assess purity.

    • Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Final Validation: The final product should be a crystalline solid. Its identity and purity should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).

Core Reactivity: The Fischer Indole Synthesis

The most significant reaction of this compound is the Fischer indole synthesis, a powerful method for constructing the indole ring system, which is a privileged scaffold in medicinal chemistry.[11][12][13][14] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of this compound with an aldehyde or ketone.

Reaction Mechanism

The mechanism is a sophisticated sequence of equilibria and rearrangements:

  • Hydrazone Formation: this compound reacts with a carbonyl compound (e.g., acetone) to form the corresponding m-tolylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer.

  • [2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes an acid-catalyzed[2][2]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond.[11][12]

  • Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon.

  • Elimination of Ammonia: The resulting aminal eliminates a molecule of ammonia to form the final, stable indole ring.

Mechanistic Diagram

FischerIndole Fischer Indole Synthesis Mechanism tolylhydrazine This compound hydrazone Hydrazone Formation tolylhydrazine->hydrazone + Acetone - H₂O acetone Acetone enamine Enamine Tautomer hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement H⁺ catalyst diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization & Rearomatization diimine->cyclization aminal Aminal Intermediate cyclization->aminal indole 6-Methyl-2,3-dimethylindole (Product) aminal->indole - NH₃

Caption: Key steps in the Fischer indole synthesis mechanism.

Applications in Drug Development and Discovery

The indole nucleus is a core component of numerous pharmaceuticals, and the Fischer indole synthesis is a primary route to access this scaffold. This compound, as a precursor, plays a vital role in the synthesis of biologically active molecules.

Synthesis of 6-Methylindole Scaffolds

The reaction of this compound with various ketones and aldehydes leads to the formation of 6-methyl-substituted indoles. For example, the reaction with acetone yields 2,3,6-trimethylindole. These 6-methylindole derivatives are valuable intermediates in pharmaceutical development, particularly for drugs targeting neurological disorders and in cancer research.[15]

Precursor to Biologically Active Compounds

Indole-based drugs have a wide range of pharmacological activities. While a direct blockbuster drug synthesized from this compound is not prominently documented, the 6-methylindole scaffold it generates is found in numerous research compounds and is structurally related to approved drugs. For instance, many serotonin receptor agonists used as antimigraine medications (triptans) are indole derivatives, often synthesized via the Fischer method.[11][14] The ability to introduce a methyl group at the 6-position of the indole ring allows for fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.

Safety and Handling

This compound hydrochloride is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][8][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a dust mask (e.g., N95).[6][10] Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[6]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

    • Ingestion: If swallowed, call a poison center or doctor immediately.

    • Inhalation: Move victim to fresh air.

Conclusion

This compound is a fundamentally important reagent in organic synthesis, offering an efficient pathway to the valuable 6-methylindole scaffold. Its synthesis from readily available m-toluidine is a well-established process, and its reactivity, dominated by the Fischer indole synthesis, provides access to a diverse range of heterocyclic compounds. For researchers in drug discovery, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for the rational design and synthesis of novel therapeutic agents.

References

Spectroscopic Profile of m-Tolylhydrazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for m-tolylhydrazine, with a primary focus on its hydrochloride salt, for which more extensive data is publicly available. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the identification, characterization, and quality control of chemical compounds. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features of this compound. This guide emphasizes the "why" behind the data, grounding the interpretations in fundamental principles of spectroscopy and chemical structure.

Introduction: The Significance of Spectroscopic Characterization

This compound, also known as 3-methylphenylhydrazine, is a valuable building block in organic synthesis, particularly in the creation of pharmaceuticals and other bioactive molecules. Its structural elucidation is paramount for ensuring the identity and purity of starting materials and final products. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure and bonding within a molecule. This guide will systematically explore the NMR, IR, and MS data to construct a comprehensive spectroscopic fingerprint of this compound.

It is important to note that much of the available spectroscopic data is for This compound hydrochloride (CH₃C₆H₄NHNH₂ · HCl) . The presence of the hydrochloride salt will influence the spectroscopic features, particularly of the hydrazine moiety. Throughout this guide, we will address the data for the hydrochloride salt and discuss the expected differences for the free base.

Molecular Structure

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound hydrochloride, the spectrum is typically recorded in a solvent like DMSO-d₆ to observe the exchangeable NH protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Hydrochloride

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic C-H~6.7 - 7.2Multiplet4H
-NH-NH₃⁺Broad singlet(s)Broad s4H
-CH₃~2.3Singlet3H

Interpretation:

  • Aromatic Protons (δ ~6.7 - 7.2 ppm): The four protons on the benzene ring will appear as a complex multiplet in this region. The meta-substitution pattern leads to distinct chemical shifts for each proton, and their coupling will result in a complex splitting pattern.

  • Hydrazine Protons (-NH-NH₃⁺): In the hydrochloride salt, the hydrazine group is protonated. These protons are acidic and their signal is often broad due to chemical exchange with the solvent and quadrupolar effects of the nitrogen atoms. In DMSO-d₆, these may appear as one or two broad singlets. For the free base in a non-acidic solvent like CDCl₃, one would expect to see distinct signals for the -NH and -NH₂ protons, which would likely be broader than C-H signals.

  • Methyl Protons (-CH₃, δ ~2.3 ppm): The three protons of the methyl group are equivalent and are not coupled to any other protons, thus they appear as a sharp singlet.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrument: A 300 MHz or higher field NMR spectrometer is recommended for better resolution of the aromatic region.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton pulse sequence.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).

Figure 2: General workflow for ¹H NMR spectroscopy.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
Aromatic C-N~140-150
Aromatic C-CH₃~135-140
Aromatic C-H~110-130
-CH₃~20-25

Interpretation:

  • Aromatic Carbons (δ ~110-150 ppm): The six aromatic carbons will give rise to six distinct signals in the proton-decoupled ¹³C NMR spectrum. The carbon attached to the nitrogen (C-N) will be the most downfield due to the electronegativity of nitrogen. The carbon bearing the methyl group (C-CH₃) will also be downfield. The remaining four aromatic C-H carbons will appear in the region of δ 110-130 ppm.

  • Methyl Carbon (-CH₃, δ ~20-25 ppm): The methyl carbon is shielded and appears in the upfield region of the spectrum.

Experimental Protocol (¹³C NMR):

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrument: A spectrometer with a broadband probe is necessary.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled ¹³C pulse sequence.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. The solvent peaks are used for calibration (e.g., DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound Hydrochloride

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (NH₃⁺)3200-2800Strong, Broad
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
C=C Stretch (Aromatic)1600-1450Medium to Strong
N-H Bend~1600Medium
C-N Stretch1350-1250Medium
C-H Bend (out-of-plane)900-675Strong

Interpretation:

  • N-H Stretching: For the hydrochloride salt, a very broad and strong absorption is expected in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretches in an ammonium salt (R-NH₃⁺). For the free base, one would expect sharper N-H stretching bands for the -NH and -NH₂ groups, typically in the 3400-3200 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.

  • C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • N-H Bending: The N-H bending vibration often appears around 1600 cm⁻¹, sometimes overlapping with the aromatic C=C stretching bands.

  • C-N Stretching: The stretching vibration of the C-N bond is expected in the 1350-1250 cm⁻¹ range.

  • C-H Bending (out-of-plane): The strong bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact positions of these bands can be diagnostic of the substitution pattern on the benzene ring.

Experimental Protocol (IR):

  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range. A background spectrum of the empty sample compartment (or just the ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (mass-to-charge ratio)
[M]⁺• (Molecular Ion)122
[M-15]⁺107
[M-29]⁺93
[C₆H₅N]⁺•91
[C₆H₅]⁺77

Interpretation:

  • Molecular Ion ([M]⁺•): The molecular ion peak for this compound (the free base) is expected at an m/z of 122, corresponding to its molecular weight. This peak should be reasonably abundant. In the case of the hydrochloride salt, the HCl is typically lost in the ion source, so the spectrum will be that of the free base.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways include:

    • Loss of a methyl radical (•CH₃): This would result in a peak at m/z 107.

    • Loss of the hydrazine moiety (•NHNH₂): This would lead to a peak at m/z 91, corresponding to the tolyl cation.

    • Loss of N₂H₃•: This would give a fragment at m/z 93.

    • Further fragmentation of the tolyl cation can lead to the phenyl cation at m/z 77.

fragmentation M [C₇H₁₀N₂]⁺• m/z = 122 M_minus_15 [C₆H₇N₂]⁺ m/z = 107 M->M_minus_15 - •CH₃ M_minus_29 [C₇H₉]⁺ m/z = 93 M->M_minus_29 - •N₂H₃ C6H5N [C₆H₅N]⁺• m/z = 91 M_minus_15->C6H5N - NH₂

Figure 3: A plausible fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol (MS):

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds like this compound, which will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 123.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provides a robust fingerprint for the identification and characterization of this compound, primarily in its hydrochloride form. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for unambiguous confirmation of the molecule's structure. It is crucial for researchers to consider the form of the sample (free base vs. salt) as it can significantly impact the observed spectroscopic features, particularly for the labile hydrazine protons. This guide serves as a valuable resource for scientists working with this compound, enabling them to confidently interpret their analytical data.

An In-depth Technical Guide to the Synthesis and Characterization of Novel m-Tolylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of novel derivatives of m-tolylhydrazine, a versatile building block in modern synthetic and medicinal chemistry. The inherent reactivity of the hydrazine functional group (-NH-NH₂) allows for a diverse range of chemical transformations, including condensations and cyclizations, leading to a wide array of heterocyclic compounds with significant pharmacological potential.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols. We will delve into the strategic considerations behind experimental design, robust characterization methodologies, and the validation of newly synthesized molecular entities.

Introduction: The Significance of this compound in Heterocyclic Chemistry

This compound, also known as 3-methylphenylhydrazine, serves as a critical precursor in the synthesis of various heterocyclic systems. Its derivatives are of particular interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The strategic placement of the methyl group on the phenyl ring can influence the electronic and steric properties of the resulting derivatives, potentially modulating their pharmacological profiles.

This guide will focus on two of the most powerful synthetic transformations involving this compound: the Fischer indole synthesis and the synthesis of pyrazole derivatives. These reactions exemplify the utility of this compound in constructing complex molecular architectures from relatively simple starting materials.

Synthetic Methodologies: From Precursor to Product

The synthesis of novel derivatives from this compound requires a careful selection of reagents, catalysts, and reaction conditions to achieve desired products with high yield and purity.

The Fischer Indole Synthesis: A Classic Route to Indole Scaffolds

The Fischer indole synthesis is a venerable and highly effective method for constructing the indole nucleus, a privileged scaffold in numerous natural products and pharmaceuticals.[4][5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the condensation of this compound and a suitable ketone or aldehyde.[6][7]

Causality in Experimental Design: The choice of the acid catalyst is a critical parameter in the Fischer indole synthesis. Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃), can be employed.[5][6][7] The selection depends on the reactivity of the substrates and the desired reaction kinetics. For instance, a milder acid like acetic acid is often sufficient and can minimize side reactions.[6][8] The reaction temperature is another key variable; while some reactions proceed at room temperature, others may require reflux to drive the reaction to completion.[6][8]

This protocol details the synthesis of a methyl-substituted indolenine from this compound hydrochloride and isopropyl methyl ketone.[6][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound hydrochloride (1.89 mmol) and isopropyl methyl ketone (1.89 mmol).

  • Solvent and Catalyst Addition: Add glacial acetic acid (3 g, ~0.05 mol) to the flask.[6]

  • Reaction Progression: Stir the mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), neutralize the reaction mixture with a 1 M solution of sodium hydroxide (NaOH).

  • Extraction: Dilute the mixture with water (100 mL) and extract the product with dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) (3 x 100 mL).[6]

  • Drying and Purification: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[6]

Self-Validating System: The success of the synthesis is continuously monitored by TLC, allowing for real-time assessment of the reaction's progress and the formation of the desired product. The final purity is confirmed through the characterization techniques detailed in the subsequent section.

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification m-Tolylhydrazine_HCl This compound Hydrochloride Reaction_Vessel Glacial Acetic Acid (Solvent/Catalyst) Room Temperature m-Tolylhydrazine_HCl->Reaction_Vessel Ketone Isopropyl Methyl Ketone Ketone->Reaction_Vessel Neutralization Neutralization (1M NaOH) Reaction_Vessel->Neutralization TLC Monitoring Extraction Extraction (DCM/CHCl3) Neutralization->Extraction Purification Drying & Column Chromatography Extraction->Purification Product Substituted Indolenine Purification->Product

Caption: Workflow for the Fischer Indole Synthesis of a substituted indolenine.

Pyrazole Synthesis: Constructing Five-Membered Heterocycles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are prevalent in a wide range of pharmaceuticals.[9][10] The synthesis of pyrazole derivatives from this compound typically involves the condensation with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[11][12]

Causality in Experimental Design: The regioselectivity of the cyclocondensation reaction is a key consideration in pyrazole synthesis.[9] The nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions can influence which nitrogen atom of the hydrazine attacks which carbonyl group, potentially leading to a mixture of regioisomers. The use of specific catalysts or solvents can often steer the reaction towards a single, desired isomer.[12]

This protocol outlines a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole from this compound and a β-diketone.

  • Reactant Preparation: In a suitable solvent such as ethanol or acetic acid, dissolve the substituted 1,3-diketone (1.0 eq).

  • Hydrazine Addition: Add this compound (1.0-1.2 eq) to the solution.

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture. If an acidic solvent was used, neutralize with a suitable base (e.g., aqueous sodium bicarbonate). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Pyrazole_Synthesis_Mechanism This compound This compound Condensation Condensation This compound->Condensation Diketone 1,3-Diketone Diketone->Condensation Hydrazone_Intermediate Hydrazone Intermediate Condensation->Hydrazone_Intermediate Cyclization Intramolecular Cyclization Hydrazone_Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole

Caption: Generalized mechanism for the synthesis of a substituted pyrazole.

Comprehensive Characterization of Novel Derivatives

The unambiguous structural elucidation and purity assessment of newly synthesized compounds are paramount.[2] A combination of spectroscopic and analytical techniques is essential for a thorough characterization.[1][13]

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of a molecule.[13] For this compound derivatives, characteristic signals for the aromatic protons, the methyl group protons, and the protons of the newly formed heterocyclic ring are expected. For example, in the ¹H-NMR spectrum of an indolenine derivative, a singlet for the Ar-CH₃ would be observed around δ = 2.1 ppm, and singlets for the gem-dimethyl groups at C-3 would appear around δ = 1.16 ppm.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies to look for in these derivatives include N-H stretching (around 3300-3500 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹).[3][13]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its molecular formula.[3][14]

Analytical and Thermal Techniques
  • Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in a compound, providing empirical formula validation.[2] For a pure sample, the experimentally determined percentages should be within ±0.4% of the calculated values.[2]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability, melting point, and decomposition profile of the synthesized compounds.[2]

Data Presentation: A Comparative Summary

The following table provides a hypothetical example of the characterization data for a synthesized this compound derivative.

Technique Observed Data Interpretation
¹H NMR (CDCl₃, 500 MHz) δ 7.20-6.80 (m, 4H, Ar-H), 2.35 (s, 3H, Ar-CH₃), 1.25 (s, 6H, C(CH₃)₂)Aromatic protons, tolyl methyl group, and gem-dimethyl groups are present.
¹³C NMR (CDCl₃, 125 MHz) δ 175.2, 145.8, 138.1, 129.5, 124.3, 121.7, 119.8, 54.6, 25.1, 21.5Confirms the carbon skeleton of the indole derivative.
IR (KBr, cm⁻¹) 3050 (Ar C-H), 2980 (Aliphatic C-H), 1620 (C=N)Presence of aromatic, aliphatic, and imine functionalities.
MS (EI) m/z 173 [M]⁺Molecular ion peak corresponds to the expected molecular weight.
Elemental Analysis Calculated for C₁₂H₁₅N: C, 83.19; H, 8.73; N, 8.08. Found: C, 83.25; H, 8.69; N, 8.02.Experimental values are in close agreement with the calculated values.[8]

Conclusion and Future Directions

This guide has provided a detailed framework for the synthesis and characterization of novel this compound derivatives, with a focus on the Fischer indole and pyrazole syntheses. The protocols and characterization methodologies described herein are designed to be robust and reproducible, providing a solid foundation for further research and development in this area. The versatility of this compound as a synthetic precursor continues to offer exciting opportunities for the discovery of new bioactive molecules. Future work could explore microwave-assisted synthesis or the use of green chemistry approaches to further optimize these synthetic routes.[1][2]

References

An In-depth Technical Guide to the Reaction of m-Tolylhydrazine with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reaction between arylhydrazines and carbonyl compounds, famously known as the Fischer indole synthesis, represents a cornerstone of heterocyclic chemistry. This guide provides an in-depth technical analysis of the reaction mechanism, focusing specifically on the use of meta-tolylhydrazine. We will dissect the multi-step mechanism from hydrazone formation to the pivotal[1][1]-sigmatropic rearrangement and final cyclization. A critical focus is placed on the question of regioselectivity, a direct consequence of the meta-methyl substituent, and the factors that govern the formation of isomeric indole products. This document synthesizes mechanistic theory with practical, field-proven insights into experimental design, catalyst selection, and protocol execution, aiming to equip researchers in drug development and organic synthesis with the expert knowledge required to effectively harness this powerful transformation.

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds, from the neurotransmitter serotonin to anti-migraine drugs of the triptan class and the anti-inflammatory agent Indomethacin.[2][3] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most versatile and widely applied methods for constructing this aromatic heterocycle.[4][5] The reaction facilitates the synthesis of substituted indoles through the acid-catalyzed cyclization of an arylhydrazone, itself derived from the condensation of an arylhydrazine with an aldehyde or ketone.[5]

This guide focuses on a specific, yet illustrative, reactant: m-tolylhydrazine. The presence of the methyl group on the aromatic ring introduces a layer of complexity and nuance—specifically, the challenge of regioselectivity—that provides a deeper understanding of the electronic and steric forces governing the reaction's outcome. Understanding this specific case provides a powerful framework for predicting and controlling the synthesis of a wide array of substituted indoles crucial to modern drug discovery.

Part 1: The Core Mechanism - A Stepwise Dissection of the Fischer Indole Synthesis

The Fischer indole synthesis is not a single transformation but a cascade of acid-catalyzed reactions.[6] Each step presents unique mechanistic features and experimental levers that can be adjusted to control the reaction's efficiency.

Step 1: Reversible Formation of the m-Tolylhydrazone

The synthesis begins with the nucleophilic addition of this compound to a carbonyl compound (aldehyde or ketone) to form a hydrazone intermediate.[7][8] This condensation reaction is typically performed in a protic solvent like acetic acid or ethanol and is acid-catalyzed.[6] The carbonyl oxygen is protonated by the acid, enhancing its electrophilicity and facilitating the attack by the terminal nitrogen of the hydrazine. A subsequent dehydration step yields the stable m-tolylhydrazone. While this intermediate can be isolated, the synthesis is often performed as a one-pot process where the hydrazone is generated in situ and immediately subjected to cyclization conditions.[6][9]

Step 2: Tautomerization to the Ene-hydrazine Intermediate

The formed hydrazone is in equilibrium with its tautomer, the ene-hydrazine.[4][10] This acid-catalyzed tautomerization is a critical prerequisite for the subsequent rearrangement. It involves the protonation of the imine nitrogen, followed by deprotonation at the α-carbon of the original carbonyl moiety. This step breaks the aromaticity of the phenyl ring in the subsequent rearrangement and establishes the necessary electronic configuration for the key bond-forming event. The stability of this ene-hydrazine intermediate can significantly influence the overall reaction outcome and regioselectivity.[11]

Step 3: The[1][1]-Sigmatropic Rearrangement (Aza-Cope Rearrangement)

This is the heart of the Fischer indole synthesis.[12] The protonated ene-hydrazine undergoes a concerted, thermally or acid-promoted pericyclic reaction known as a[1][1]-sigmatropic rearrangement, analogous to the Cope or Claisen rearrangements.[4][13] This step is irreversible and forms a new, crucial carbon-carbon bond between the aromatic ring and the α-carbon of the former carbonyl compound.[10] The N-N bond is cleaved, and a di-imine intermediate is formed. Isotopic labeling studies have definitively shown that the aryl nitrogen (N1) of the starting hydrazine is incorporated into the final indole ring.[2][4] While concerted, computational studies have shown that the transition state can have a dissociative character, and excessive stabilization of N-N bond cleavage can lead to reaction failure.[14]

Step 4: Rearomatization, Cyclization, and Ammonia Elimination

The di-imine intermediate rapidly undergoes tautomerization to regain aromaticity.[15] The resulting aromatic diamine then undergoes an intramolecular cyclization. The terminal amino group attacks the imine carbon, forming a five-membered aminoacetal (or aminal) ring.[4] Finally, under the acidic conditions, this aminal eliminates a molecule of ammonia (NH₃) in an irreversible step, which drives the reaction to completion.[10] The loss of ammonia results in the formation of the thermodynamically stable, aromatic indole ring.[4]

Diagram 1: The Core Reaction Mechanism

A visual representation of the stepwise mechanism from reactants to the final indole product.

Fischer_Indole_Synthesis Figure 1: General Mechanism of the Fischer Indole Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: Rearrangement cluster_3 Step 4: Cyclization & Elimination Reactants This compound + Carbonyl Compound Hydrazone m-Tolylhydrazone Reactants->Hydrazone H⁺, -H₂O EneHydrazine Ene-hydrazine (Intermediate) Hydrazone_ref->EneHydrazine H⁺ Tautomerization DiImine Di-imine (Intermediate) EneHydrazine_ref->DiImine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Indole Substituted Methylindole Aminal->Indole -NH₃, H⁺ DiImine_ref->Aminal Aromatization & Intramolecular Attack

Figure 1: General Mechanism of the Fischer Indole Synthesis

Part 2: The Critical Question of Regioselectivity with this compound

When an unsymmetrical ketone or this compound is used, the[1][1]-sigmatropic rearrangement can proceed through two different pathways, leading to a mixture of regioisomeric indoles. With this compound, cyclization can occur at the carbon ortho to the hydrazine group (C2) or the carbon para to it (C6). This results in the potential formation of either a 4-methylindole or a 6-methylindole derivative.

A study involving the reaction of this compound hydrochloride with 2-methylcyclohexanone in glacial acetic acid reported the formation of two isomers: 4a,5-dimethyl- and 4a,7-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole, which correspond to cyclization at the two possible positions.[10] The outcome of this regioselectivity is a delicate balance of:

  • Steric Hindrance: The path of least steric hindrance is generally favored. Cyclization at the position with less steric crowding from the methyl group or the substituents on the ketone is often the major pathway.

  • Electronic Effects: The electron-donating nature of the methyl group can influence the nucleophilicity of the adjacent carbon atoms on the aromatic ring, thereby affecting the rate of the C-C bond formation.

  • Acid Catalyst: The nature and strength of the acid catalyst can influence the transition state of the rearrangement, sometimes altering the ratio of the products.[16] For instance, weaker acids like acetic acid may favor one isomer, while stronger acids or Lewis acids might favor another.[16]

Predicting the major product requires careful consideration of the specific carbonyl partner. For instance, with a sterically demanding ketone, cyclization is more likely to occur at the less hindered C6 position, leading to the 6-methylindole derivative.

Part 3: Experimental Considerations & Protocol

The success of the Fischer indole synthesis is highly dependent on the choice of catalyst and reaction conditions.

Catalyst Selection: A Self-Validating System

The choice of acid catalyst is a critical parameter.[10] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[4][17]

  • Why choose a Lewis acid like ZnCl₂? Zinc chloride is one of the most common catalysts.[6][17] It is effective at promoting the reaction at moderate temperatures and is particularly useful for less reactive substrates. Its coordinating ability can help stabilize the key intermediates.

  • When is a Brønsted acid like PPA or acetic acid preferred? Polyphosphoric acid is an excellent dehydrating agent and solvent, often driving the reaction to completion at higher temperatures. Glacial acetic acid can serve as both a solvent and a catalyst, providing a milder alternative that is often sufficient for reactive substrates.[5]

The "self-validating" aspect of catalyst selection involves running small-scale trials. A successful protocol is one where the chosen catalyst provides a good yield of the desired regioisomer with minimal side products, as confirmed by techniques like Thin Layer Chromatography (TLC) during reaction monitoring.

Catalyst TypeExamplesTypical Conditions & Causality
Brønsted Acids HCl, H₂SO₄, Acetic Acid, PPAOften used when the acid can also act as the solvent (e.g., acetic acid, PPA). PPA is highly viscous and effective for high-temperature reactions, acting as both catalyst and dehydrating agent.
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Effective for a broad range of substrates. They coordinate to nitrogen and oxygen atoms, facilitating key bond-breaking and bond-forming steps. ZnCl₂ is a versatile and cost-effective choice.[17]
Detailed Experimental Protocol: Synthesis of 2,3,5-Trimethylindole

This protocol describes a representative synthesis using p-tolylhydrazine (as a well-documented analogue to this compound) and isopropyl methyl ketone. The principles are directly transferable.[5]

Materials:

  • p-Tolylhydrazine hydrochloride (1.62 mmol)

  • Isopropyl methyl ketone (1.62 mmol)

  • Glacial acetic acid (~2 g)

  • 1 M Sodium hydroxide solution

  • Dichloromethane or Chloroform

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-tolylhydrazine hydrochloride (1.0 eq, 1.62 mmol) and isopropyl methyl ketone (1.0 eq, 1.62 mmol).

  • Solvent/Catalyst Addition: Add glacial acetic acid (~2 mL). The acid serves as both the solvent and the catalyst for this transformation.

  • Reaction Execution: Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-3 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting hydrazine), cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of 1 M sodium hydroxide until the pH is ~7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Dilute with water (~20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure 2,3,5-trimethylindole.

Diagram 2: Experimental Workflow

A flowchart visualizing the key steps of the synthesis protocol.

Workflow start 1. Combine Reactants (this compound HCl + Ketone) in Acetic Acid reflux 2. Heat to Reflux (2-3 hours) start->reflux monitor 3. Monitor by TLC reflux->monitor monitor->reflux Reaction Incomplete workup 4. Cool & Neutralize (1M NaOH) monitor->workup Reaction Complete extract 5. Aqueous Work-up & Extraction (DCM) workup->extract dry 6. Dry Organic Layer (Na₂SO₄) & Concentrate extract->dry purify 7. Purify by Column Chromatography dry->purify product 8. Characterize Pure Indole Product purify->product

Figure 2: Experimental Workflow for Fischer Indole Synthesis

Conclusion

The reaction of this compound with carbonyl compounds is a powerful illustration of the Fischer indole synthesis, a reaction that has remained indispensable for over a century. This guide has illuminated the detailed mechanistic pathway, from the initial condensation to the decisive[1][1]-sigmatropic rearrangement and final aromatization. For the practicing scientist, understanding the nuances of regioselectivity introduced by the meta-methyl group is paramount for predictive synthesis. By carefully selecting catalysts and controlling reaction conditions, researchers can navigate these complexities to efficiently synthesize specifically substituted indoles. This mechanistic and practical knowledge is fundamental for professionals in drug development, where the rational design and synthesis of novel indole-based therapeutics continue to be a thriving area of research.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of m-Tolylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Tolylhydrazine, particularly in its hydrochloride salt form, is a crucial reagent in synthetic organic chemistry, most notably in the Fischer indole synthesis for the creation of pharmacologically active compounds. An intimate understanding of its thermal stability and decomposition behavior is paramount for ensuring safe handling, storage, and application in laboratory and industrial settings. This guide provides a comprehensive analysis of the thermal properties of this compound, detailing its decomposition profile and the nature of its degradation products. We will explore the causality behind experimental choices for thermal analysis, present detailed protocols, and discuss the associated hazards to promote a culture of safety and scientific rigor.

Introduction: The Significance of this compound in a Thermal Context

This compound (3-methylphenylhydrazine) is an aromatic hydrazine derivative widely employed as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its structural motif is a key precursor for building heterocyclic ring systems, a common feature in many drug molecules. The hydrochloride salt is often preferred due to its increased stability compared to the free base.

However, the hydrazine functional group is inherently energetic. The N-N single bond is relatively weak, making compounds like this compound susceptible to decomposition upon heating. This thermal decomposition can be exothermic and may release toxic and flammable gases, posing significant safety risks if not properly managed. For drug development professionals, understanding these thermal properties is critical for process safety, scalability, and ensuring the stability of synthetic intermediates. This guide serves as a foundational resource for evaluating and mitigating these risks.

Physicochemical and Safety Profile

A baseline understanding of the compound's properties is the first step in a thorough thermal hazard assessment.

PropertyValueSource(s)
Chemical Name This compound hydrochloride[1][2]
Synonyms 3-Methylphenylhydrazine hydrochloride[1][2]
CAS Number 637-04-7[1][3][4]
Molecular Formula CH₃C₆H₄NHNH₂ · HCl[1]
Molecular Weight 158.63 g/mol [1][3][5]
Appearance Pale cream to brown powder or fused solid[4]
Melting Point ~184-194 °C (with decomposition)[1][5]

Safety Synopsis: this compound hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][5] It causes skin and serious eye irritation and may cause respiratory irritation.[1][5][6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, is mandatory when handling this substance.[1][7] It should be stored in a cool, dry, well-ventilated place away from heat and sources of ignition.[7][8]

Thermal Stability Analysis: A Methodological Approach

To quantify the thermal stability of this compound, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It reveals the temperatures at which decomposition (mass loss) begins and the stages involved.[9][11]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It identifies exothermic (heat-releasing) or endothermic (heat-absorbing) events like melting, crystallization, and decomposition.[9]

The combination of these techniques provides a comprehensive picture of the material's behavior upon heating.[9]

Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for assessing the thermal stability of a chemical like this compound.

G cluster_prep Sample Preparation cluster_data Data Interpretation cluster_output Reporting prep Obtain & Characterize This compound HCl weigh Accurately weigh 2-5 mg sample prep->weigh tga TGA Analysis (e.g., 10°C/min, N2 atm) weigh->tga dsc DSC Analysis (e.g., 10°C/min, N2 atm) weigh->dsc interpret_tga Determine Onset of Mass Loss (Td) tga->interpret_tga interpret_dsc Identify Exothermic Decomposition Peak (Tp) dsc->interpret_dsc hazard_assess Hazard Assessment: Evaluate Exotherm Energy interpret_tga->hazard_assess interpret_dsc->hazard_assess report Generate Stability Report hazard_assess->report G cluster_products Primary Decomposition Products MTH This compound HCl (CH₃C₆H₄NHNH₂·HCl) Heat Δ (Heat) ~180-200°C MTH->Heat N2 Nitrogen (N₂) Heat->N2 N-N Cleavage NH3 Ammonia (NH₃) Heat->NH3 Rearrangement & H-Abstraction Toluene Toluene Heat->Toluene Radical Stabilization Toluidine m-Toluidine Heat->Toluidine HCl Hydrogen Chloride (HCl) Heat->HCl G cluster_controls Mitigation Controls Hazard Thermal Decomposition Hazard of this compound Eng_Control Engineering Controls Hazard->Eng_Control Admin_Control Administrative Controls Hazard->Admin_Control PPE_Control Personal Protective Equipment (PPE) Hazard->PPE_Control Venting Use in Fume Hood or Ventilated Enclosure Eng_Control->Venting Temp_Control Strict Temperature Control (Avoid Local Hotspots) Eng_Control->Temp_Control Scale Limit Reaction Scale Admin_Control->Scale SOP Develop & Follow Standard Operating Procedures (SOPs) Admin_Control->SOP Training Personnel Training on Hazards & Emergency Response Admin_Control->Training Storage Store Away from Heat & Incompatible Materials Admin_Control->Storage Gloves Chemical Resistant Gloves PPE_Control->Gloves Goggles Safety Goggles/Face Shield PPE_Control->Goggles Coat Lab Coat PPE_Control->Coat

References

An In-depth Technical Guide to the Electronic Effects of the Methyl Group in m-Tolylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects exerted by the methyl group on the hydrazine moiety in the m-tolylhydrazine molecule. Moving from foundational principles to specific molecular implications, we dissect the interplay of inductive and resonance effects, emphasizing the unique influence conferred by the meta substitution pattern. The dominant effect is identified as a weak, electron-donating inductive effect (+I), which subtly modulates the electron density, basicity, and reactivity of the hydrazine group. This guide synthesizes theoretical principles with practical, field-proven insights, offering protocols for experimental and computational characterization relevant to researchers in chemical synthesis and drug development.

Foundational Principles: Electronic Effects in Aromatic Systems

To understand the nuanced behavior of this compound, one must first grasp the fundamental electronic effects that substituents impart upon an aromatic ring. These effects govern the distribution of electron density within the molecule, thereby dictating its reactivity and physical properties. Two primary mechanisms are at play: the inductive effect and the resonance effect.

The Inductive Effect (I)

The inductive effect is the polarization of a sigma (σ) bond due to electronegativity differences between adjacent atoms.[1] This effect is transmitted through the sigma bond framework of the molecule, weakening with distance. Alkyl groups, such as the methyl group (-CH3), are considered to have a positive inductive effect (+I) . The sp3-hybridized carbon of the methyl group is less electronegative than the sp2-hybridized carbon of the benzene ring, leading to a net donation of electron density from the methyl group to the ring through the C-C sigma bond.[2][3]

The Resonance (Mesomeric) Effect (M) and Hyperconjugation

The resonance effect involves the delocalization of pi (π) electrons or lone pairs between a substituent and the π-system of the aromatic ring.[4] For a methyl group, this donation occurs through a specific type of resonance known as hyperconjugation . This is the interaction of the electrons in the C-H sigma bonds of the methyl group with the adjacent empty or partially filled p-orbitals of the aromatic ring.[2] This delocalization effectively donates electron density into the ring's π-system and is considered a positive resonance effect (+M).[2][5]

G cluster_inductive Inductive Effect (+I) cluster_resonance Hyperconjugation (+M) Inductive_Start Methyl Group (sp3 C) Less Electronegative Inductive_End Aromatic Ring (sp2 C) More Electronegative Inductive_Start->Inductive_End σ-bond polarization (Electron Donation) Resonance_Start C-H σ-bonds Resonance_End Aromatic π-system Resonance_Start->Resonance_End σ-π overlap (Electron Delocalization) G start Define this compound Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_energy Single-Point Energy Calculation (Higher Level Basis Set) freq_calc->sp_energy analysis Property Analysis sp_energy->analysis mep Molecular Electrostatic Potential (MEP) Map analysis->mep charges Partial Atomic Charges (NBO, Mulliken) analysis->charges

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 2,5-Dimethylindole and 2,7-Dimethylindole from m-Tolylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Fischer Indole Synthesis

The Fischer indole synthesis, a venerable and remarkably versatile reaction in the annals of organic chemistry, has remained a cornerstone for the construction of the indole nucleus since its discovery by Hermann Emil Fischer in 1883.[1] This powerful acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone continues to be a method of choice for the synthesis of a vast array of indole-containing compounds, which are prevalent scaffolds in pharmaceuticals, natural products, and functional materials.[2][3]

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2,5-dimethylindole and its isomer, 2,7-dimethylindole, utilizing m-tolylhydrazine hydrochloride and acetone. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, and offer critical insights into the expected regioselectivity and product characterization.

Mechanistic Rationale: The "Why" Behind the Synthesis

The Fischer indole synthesis is a sophisticated sequence of chemical transformations initiated by the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound to form a phenylhydrazone. This intermediate, often not isolated, is the launching point for the core indole-forming cascade.[4]

The accepted mechanism, first proposed by Robinson, involves several key steps:[5]

  • Hydrazone Formation: this compound reacts with acetone in the presence of an acid catalyst to form the corresponding hydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to its more reactive enamine isomer.

  • [2][2]-Sigmatropic Rearrangement: This is the crucial bond-forming step where a concerted rearrangement forges a new C-C bond, leading to a di-imine intermediate.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.

  • Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring.

Caption: Generalized workflow of the Fischer Indole Synthesis.

Regioselectivity with this compound

A critical consideration when using a meta-substituted phenylhydrazine like this compound is the potential for the formation of two constitutional isomers. The[2][2]-sigmatropic rearrangement can occur at either of the two ortho positions relative to the hydrazine moiety on the aromatic ring. In the case of this compound, this leads to the formation of both 2,5-dimethylindole and 2,7-dimethylindole .

Generally, the electronic nature of the substituent at the meta position can influence the regioselectivity. Electron-donating groups, such as the methyl group in this compound, tend to favor the formation of the 6-substituted indole (in this case, corresponding to 2,5-dimethylindole). However, with a weakly directing group like methyl, a mixture of both isomers is often obtained.[6] Therefore, the experimental protocol must account for the separation and characterization of both potential products.

Materials and Equipment

Reagents Grade Supplier
This compound hydrochloride99%Sigma-Aldrich
AcetoneACS GradeFisher Scientific
Glacial Acetic AcidACS GradeVWR
Sodium HydroxidePellets, ACS GradeEMD Millipore
DichloromethaneACS GradeFisher Scientific
Anhydrous Sodium SulfateGranular, ACS GradeJ.T. Baker
Silica Gel60 Å, 230-400 meshSorbent Technologies
HexaneACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel (250 mL)
Rotary evaporator
Thin-Layer Chromatography (TLC) plates (silica gel)
UV lamp for TLC visualization
Glass chromatography column
Standard laboratory glassware

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Fischer indole synthesis.[5][7]

Experimental_Workflow A 1. Reaction Setup: Combine this compound HCl, acetone, and glacial acetic acid. B 2. Reflux: Heat the mixture at reflux for 2-3 hours. A->B C 3. Reaction Monitoring: Monitor progress by TLC. B->C D 4. Workup: Cool, neutralize with NaOH, and extract with dichloromethane. C->D E 5. Drying and Concentration: Dry organic layer with Na2SO4 and concentrate in vacuo. D->E F 6. Purification: Purify the crude product by silica gel column chromatography. E->F G 7. Characterization: Analyze the purified fractions (NMR, melting point). F->G

Caption: Step-by-step experimental workflow.

Step 1: Reaction Setup

1.1. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.59 g, 10 mmol).

1.2. Add acetone (0.64 g, 11 mmol, 1.1 equivalents) to the flask.

1.3. Carefully add glacial acetic acid (20 mL) to the flask. The acetic acid acts as both the solvent and the acid catalyst.

Step 2: Reaction

2.1. Attach a reflux condenser to the round-bottom flask and place the apparatus in a heating mantle.

2.2. With vigorous stirring, heat the reaction mixture to reflux (approximately 118 °C).

2.3. Maintain the reflux for 2-3 hours.

Step 3: Reaction Monitoring

3.1. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

3.2. Prepare a TLC chamber with a suitable eluent system (e.g., 10% ethyl acetate in hexane).

3.3. Spot a small aliquot of the reaction mixture onto a TLC plate alongside the starting material.

3.4. The reaction is complete when the starting hydrazine spot has been consumed and a new, less polar product spot (or spots) is observed.

Step 4: Workup

4.1. Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

4.2. Carefully neutralize the acidic solution by the slow addition of 1 M sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control any exotherm.

4.3. Transfer the neutralized mixture to a 250 mL separatory funnel.

4.4. Dilute the aqueous mixture with deionized water (50 mL).

4.5. Extract the product from the aqueous layer with dichloromethane (3 x 50 mL).

4.6. Combine the organic layers.

Step 5: Drying and Concentration

5.1. Dry the combined organic layers over anhydrous sodium sulfate.

5.2. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

Step 6: Purification

6.1. The crude product, a mixture of 2,5-dimethylindole and 2,7-dimethylindole, can be purified by silica gel column chromatography.[8]

6.2. Prepare a slurry of silica gel in hexane and pack a chromatography column.

6.3. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

6.4. Load the adsorbed product onto the column.

6.5. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate).

6.6. Collect fractions and monitor by TLC to isolate the two isomers.

Characterization of Products

The two isomers can be distinguished by their physical and spectroscopic properties.

Property 2,5-Dimethylindole 2,7-Dimethylindole
Melting Point 112-113 °C[9]Data not readily available
Appearance White to pale brown crystalsData not readily available
¹H NMR (CDCl₃) δ ~7.7 (br s, 1H, NH), ~7.1 (d, 1H), ~7.0 (s, 1H), ~6.8 (d, 1H), ~6.1 (s, 1H), ~2.4 (s, 3H), ~2.3 (s, 3H)δ ~7.8 (br s, 1H, NH), ~7.2 (d, 1H), ~6.9-6.8 (m, 2H), ~6.2 (s, 1H), ~2.4 (s, 3H), ~2.4 (s, 3H)
¹³C NMR (CDCl₃) Characteristic signals for indole core and two methyl groups.Characteristic signals for indole core and two methyl groups.

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. It is recommended to consult reference spectra if available.[10][11]

Safety Precautions

Personal Protective Equipment (PPE):

  • Wear safety glasses or goggles at all times.

  • Wear a lab coat and closed-toe shoes.

  • Wear nitrile gloves.

Chemical Hazards:

  • This compound hydrochloride: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[10]

  • Glacial Acetic Acid: Corrosive, causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer.

  • Acetone: Highly flammable liquid and vapor.

Handling Procedures:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Avoid inhalation of dust, fumes, and vapors.

  • Avoid contact with skin and eyes.

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary.

References

The Strategic Application of m-Tolylhydrazine in the Synthesis of Pharmaceutical Intermediates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of m-Tolylhydrazine in Heterocyclic Chemistry for Drug Discovery

In the landscape of pharmaceutical synthesis, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery and development. Among the myriad of reagents available to the medicinal chemist, this compound (3-methylphenylhydrazine) emerges as a particularly versatile and powerful building block. Its utility is primarily anchored in its capacity to participate in classic cyclization reactions, providing access to privileged structures such as indoles and pyrazoles. These heterocyclic systems are not merely molecular frameworks; they are often the core components of a vast array of clinically significant drugs, spanning therapeutic areas from oncology to neurology.

This guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the causality behind experimental choices. We will delve into the mechanistic underpinnings of key reactions, present detailed and validated experimental procedures, and highlight the connection between these intermediates and marketed pharmaceuticals.

Part 1: The Fischer Indole Synthesis - Crafting the Indole Nucleus

The Fischer indole synthesis is arguably the most prominent application of arylhydrazines, including this compound. This venerable reaction, discovered by Hermann Emil Fischer in 1883, remains a highly reliable and scalable method for constructing the indole ring system[1]. The use of this compound specifically allows for the synthesis of 6-methyl-substituted indoles, which are valuable precursors for a range of pharmaceutical agents.

Mechanistic Insight and Strategic Considerations

The Fischer indole synthesis proceeds through a series of well-defined steps, initiated by the acid-catalyzed condensation of this compound with an aldehyde or ketone to form a hydrazone. This is followed by tautomerization to an enamine, which then undergoes a[2][2]-sigmatropic rearrangement—the critical bond-forming step. Subsequent cyclization and elimination of ammonia yield the aromatic indole.[1][3]

The choice of acid catalyst is a critical parameter that can significantly influence the reaction's efficiency. A wide range of both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) have been successfully employed.[1] The selection often depends on the specific substrates and the desired reaction conditions.

fischer_indole_synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product m_tolylhydrazine This compound hydrazone Hydrazone Formation (Acid-Catalyzed) m_tolylhydrazine->hydrazone ketone Ketone/Aldehyde ketone->hydrazone enamine Enamine Tautomer hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Cyclization & Ammonia Elimination rearrangement->cyclization indole 6-Methylindole cyclization->indole

Caption: Workflow of the Fischer Indole Synthesis.

Application in Pharmaceutical Synthesis: The Case of 6-Methylindole

6-Methylindole is a key intermediate in the synthesis of various pharmaceutical compounds. For instance, indole derivatives are central to the structure of many anti-cancer agents, including kinase inhibitors. Notably, the indole scaffold is a precursor in the synthesis of complex molecules like Osimertinib, a targeted therapy for non-small cell lung cancer.

Detailed Experimental Protocol: Synthesis of 6-Methylindole

This protocol details the synthesis of 6-methylindole from this compound hydrochloride and acetone.

Materials:

  • This compound hydrochloride (99%)

  • Acetone (ACS grade)

  • Glacial acetic acid

  • Ethanol (200 proof)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Safety Precautions: this compound is toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Procedure:

  • Hydrazone Formation:

    • In a 250 mL round-bottom flask, dissolve 15.8 g (0.1 mol) of this compound hydrochloride in 100 mL of ethanol.

    • Add 7.3 mL (0.1 mol) of acetone to the solution.

    • Stir the mixture at room temperature for 1 hour to form the m-tolylhydrazone of acetone.

  • Cyclization:

    • To the reaction mixture, add 50 mL of glacial acetic acid.

    • Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature and then pour it into 500 mL of ice-cold water.

    • Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic extracts and wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 6-methylindole.

Data Summary:

ParameterValue
This compound HCl 15.8 g (0.1 mol)
Acetone 7.3 mL (0.1 mol)
Reaction Temperature 90-100 °C
Reaction Time 4 hours
Expected Yield 75-85%

Part 2: The Knorr Pyrazole Synthesis - Accessing Pyrazolone Scaffolds

The Knorr pyrazole synthesis is another cornerstone reaction in heterocyclic chemistry, providing a straightforward route to pyrazole and pyrazolone derivatives.[2][4] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester. The use of this compound in this synthesis leads to the formation of N-(m-tolyl)-substituted pyrazolones, which are valuable intermediates in their own right.

Mechanistic Pathway and Regioselectivity

The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-ketoester, typically the more reactive ketone, to form a hydrazone. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl, leading to the formation of the pyrazolone ring after the elimination of ethanol.[2]

knorr_pyrazole_synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product m_tolylhydrazine This compound hydrazone Hydrazone Formation m_tolylhydrazine->hydrazone beta_ketoester β-Ketoester (Ethyl Acetoacetate) beta_ketoester->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization pyrazolone 1-(m-Tolyl)-3-methyl- 5-pyrazolone cyclization->pyrazolone Elimination of EtOH

Caption: Workflow of the Knorr Pyrazolone Synthesis.

Pharmaceutical Relevance of Tolyl-Pyrazolones

Pyrazolone derivatives are found in a number of drugs with diverse therapeutic activities, including analgesic, anti-inflammatory, and neuroprotective properties. For example, Edaravone (3-methyl-1-phenyl-5-pyrazolone) is a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[5] While Edaravone itself contains a phenyl group, the synthesis is readily adaptable to other aryl hydrazines, and tolyl-substituted pyrazolones are explored as analogues and intermediates for other bioactive molecules. Furthermore, the pyrazole core is central to the blockbuster anti-inflammatory drug Celecoxib, and the synthesis of its analogues often involves the condensation of a substituted hydrazine with a diketone.

Detailed Experimental Protocol: Synthesis of 1-(m-Tolyl)-3-methyl-5-pyrazolone

This protocol describes the synthesis of 1-(m-tolyl)-3-methyl-5-pyrazolone from this compound and ethyl acetoacetate.

Materials:

  • This compound (98%)

  • Ethyl acetoacetate (ACS grade)

  • Ethanol (200 proof)

  • Glacial acetic acid (catalytic amount)

  • Diethyl ether

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Safety Precautions: this compound is toxic. Handle in a fume hood and wear appropriate PPE. The reaction may be exothermic upon initial mixing.

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, combine 12.2 g (0.1 mol) of this compound and 13.0 g (0.1 mol) of ethyl acetoacetate.

    • Add 50 mL of ethanol and a few drops of glacial acetic acid as a catalyst.

  • Reaction:

    • Heat the mixture to reflux with stirring for 3 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature, and then place it in an ice bath to induce crystallization.

    • If crystallization is slow, add a small amount of diethyl ether and scratch the inside of the flask with a glass rod.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol to yield pure 1-(m-tolyl)-3-methyl-5-pyrazolone.

Data Summary:

ParameterValue
This compound 12.2 g (0.1 mol)
Ethyl Acetoacetate 13.0 g (0.1 mol)
Reaction Temperature Reflux (~78 °C)
Reaction Time 3 hours
Expected Yield 80-90%

Conclusion

This compound is a highly valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its application in the Fischer indole and Knorr pyrazole syntheses provides reliable and efficient access to 6-methylindoles and N-(m-tolyl)pyrazolones, respectively. These heterocyclic cores are integral to the structure of numerous important drugs. The protocols provided in this guide, grounded in established chemical principles, offer a practical framework for the synthesis of these key intermediates. A thorough understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for the successful and safe implementation of these synthetic transformations in a research and development setting.

References

Application Notes & Protocols: The Strategic Use of m-Tolylhydrazine in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Agrochemical Development Professionals

Abstract

m-Tolylhydrazine (3-methylphenylhydrazine) is a pivotal chemical intermediate, serving as a versatile building block for a variety of heterocyclic scaffolds that form the core of numerous active ingredients in the agrochemical industry.[1][2] Its unique reactivity, centered on the hydrazine moiety, enables the construction of complex molecular architectures, particularly pyrazoles and indoles, which are prevalent in advanced fungicides, herbicides, and insecticides. This guide provides an in-depth exploration of the synthetic applications of this compound, grounded in established chemical principles and supported by detailed, field-proven protocols. We will dissect the causality behind experimental choices, present self-validating methodologies, and offer a practical framework for leveraging this key intermediate in agrochemical research and development.

Foundational Principles: The Synthetic Utility of this compound

This compound, available commercially often as its hydrochloride salt (C₇H₁₀N₂·HCl), is distinguished by its nucleophilic hydrazine group attached to a toluene ring.[3] This structure is fundamental to its role in two of the most powerful reactions in heterocyclic chemistry: pyrazole synthesis via cyclocondensation and indole synthesis via the Fischer reaction.

  • Pyrazole Formation: The reaction of a hydrazine with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound, is a cornerstone of pyrazole synthesis.[4][5] This pathway is of immense commercial importance, as the N-phenyl pyrazole core is a validated toxophore in a blockbuster class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). Agrochemicals like Bixafen and Fluxapyroxad feature this critical scaffold, which is responsible for disrupting the fungal respiratory chain.[6]

  • Fischer Indole Synthesis: This classic acid-catalyzed reaction transforms arylhydrazines and carbonyl compounds (aldehydes or ketones) into indole rings.[7] The reaction proceeds through a hydrazone intermediate which undergoes a[8][8]-sigmatropic rearrangement.[7][8] Indole-based structures are precursors to various bioactive molecules, including synthetic auxin herbicides that mimic plant hormones to induce uncontrolled growth and eliminate weeds.[9][10]

The strategic placement of the methyl group on the tolyl ring also provides a point for further functionalization or can be used to fine-tune the steric and electronic properties of the final active ingredient, influencing its binding affinity to the target protein and its metabolic stability.

Core Application I: Synthesis of N-Tolyl Pyrazole Carboxylates for SDHI Fungicides

The synthesis of 1-aryl-pyrazole-4-carboxylates is a critical pathway for producing intermediates for SDHI fungicides. The following protocol details a representative synthesis of a key pyrazole intermediate using this compound.

Scientific Principle: Cyclocondensation Pathway

The protocol is based on the cyclocondensation reaction between this compound and a 1,3-dicarbonyl derivative, in this case, a keto-ester. The hydrazine first condenses with the ketone functionality, followed by an intramolecular cyclization with the ester group and subsequent dehydration to form the stable aromatic pyrazole ring. This method provides high regioselectivity and yield.[11][12]

Workflow for Pyrazole Intermediate Synthesis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Product Validation A This compound HCl R Reaction Mixture A->R B Ethyl 2-formyl-3-oxobutanoate (1,3-dicarbonyl equivalent) B->R C Ethanol (Solvent) C->R D Sodium Acetate (Base) D->R H Heating & Stirring R->H Reflux (e.g., 78°C) Monitor by TLC W Solvent Removal (Rotary Evaporation) H->W Cool to RT E Aqueous Extraction (e.g., with Ethyl Acetate) W->E Add Water F Filtration & Concentration E->F Dry organic layer (Na2SO4) P Pure Product: Ethyl 1-(m-tolyl)-5-methyl-1H-pyrazole-4-carboxylate F->P Recrystallization (e.g., Ethanol/Hexane) V HPLC, NMR, MS P->V Characterization G A This compound + Ketone C Formation of m-Tolylhydrazone A->C + H+ B Acid Catalyst (H+) B->C D Tautomerization to Ene-hydrazine C->D Tautomerization E Protonation D->E F [3,3]-Sigmatropic Rearrangement E->F G Rearomatization & Loss of H+ F->G H Cyclization & Aminal Formation G->H I Elimination of Ammonia (NH3) H->I + H+ J Final Indole Product I->J G cluster_0 General Structure of Diacylhydrazine Insecticides Structure R1-C(=O)-NH-NH-C(=O)-R2 R1 R1 = Substituted Aryl Ring R2 R2 = tert-Butyl or Substituted Aryl Ring

References

m-Tolylhydrazine: A Versatile Precursor for the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1][2] Their unique stereoelectronic properties allow them to engage with biological targets with high affinity and specificity, making the development of novel heterocyclic scaffolds a primary objective in drug discovery.[3][4] m-Tolylhydrazine (also known as 3-methylphenylhydrazine), available commercially as its hydrochloride salt[5][6], has emerged as a powerful and versatile building block for this purpose. Its inherent reactivity, stemming from the nucleophilic hydrazine moiety, coupled with the directing effects of the meta-methyl group, provides a gateway to a diverse array of heterocyclic systems.

This technical guide provides an in-depth exploration of this compound as a precursor, focusing on the synthesis of two critical classes of heterocycles: indoles and pyrazoles. We will delve into the mechanistic underpinnings of these transformations, offer field-proven experimental protocols, and discuss the causality behind key procedural choices, equipping researchers with the knowledge to leverage this reagent in their synthetic campaigns.

Part 1: The Fischer Indole Synthesis - Crafting the Privileged Indole Scaffold

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole nucleus.[7][8] This reaction is a cornerstone for the synthesis of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[7]

Principle and Mechanism

The synthesis proceeds by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions. The core of the mechanism involves the acid-catalyzed rearrangement of an initially formed phenylhydrazone intermediate.

The Causality Behind the Mechanism:

  • Hydrazone Formation: The reaction initiates with the condensation of this compound with a carbonyl compound to form the corresponding m-tolylhydrazone. This is a standard imine formation reaction, often accelerated by a catalytic amount of acid.

  • Tautomerization: The hydrazone tautomerizes to its enamine form ('ene-hydrazine'), a crucial step that sets the stage for the key rearrangement.

  • [9][9]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, thermally or acid-catalyzed[9][9]-sigmatropic rearrangement (a type of Claisen rearrangement). This is the bond-forming step that establishes the fundamental carbon skeleton of the indole.

  • Aromatization: The resulting di-imine intermediate rapidly cyclizes to form an aminal. Subsequent elimination of ammonia, driven by the formation of the energetically favorable aromatic indole ring, completes the synthesis.

The use of this compound introduces a layer of complexity and opportunity regarding regioselectivity. The meta-position of the methyl group means that cyclization can occur at either the C2 or C6 position of the tolyl ring, potentially leading to a mixture of 4-methyl and 6-methyl substituted indole products. The specific carbonyl partner and the choice of acid catalyst can influence this ratio.

Fischer_Indole_Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product mTH This compound Hydrazone Hydrazone Formation (+ H⁺) mTH->Hydrazone Ketone Ketone/Aldehyde Ketone->Hydrazone Enamine Tautomerization (Ene-hydrazine) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Heat, H⁺ Cyclization Cyclization & NH₃ Elimination Rearrangement->Cyclization Indole Substituted Indole Cyclization->Indole Aromatization

General mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of Methylated Indolenine from this compound

This protocol is adapted from a demonstrated synthesis of substituted indolenines, a class of 3H-indoles, which are valuable synthetic intermediates.[7][9]

Objective: To synthesize 4,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its isomer from this compound hydrochloride and 2-methylcyclohexanone.

Materials:

  • This compound hydrochloride (1.89 mmol, 1.0 eq)

  • 2-Methylcyclohexanone (1.89 mmol, 1.0 eq)

  • Glacial Acetic Acid (approx. 3 g)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Workflow Diagram:

Fischer_Workflow A 1. Combine Reactants - this compound HCl - 2-Methylcyclohexanone - Glacial Acetic Acid B 2. Reaction - Reflux with stirring for 2h - Monitor by TLC A->B C 3. Work-up - Cool to RT - Neutralize with 1M NaOH B->C D 4. Extraction - Dilute with H₂O - Extract with CH₂Cl₂ (3x) C->D E 5. Drying & Concentration - Dry organic layer (Na₂SO₄) - Evaporate solvent D->E F 6. Purification - Column Chromatography (Silica Gel) E->F G Product (Methylated Indolenine) F->G

Experimental workflow for Fischer Indole Synthesis.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound hydrochloride (0.3 g, 1.89 mmol) and 2-methylcyclohexanone (0.21 g, 1.89 mmol).

  • Solvent Addition: Add glacial acetic acid (3 g). Acetic acid serves as both the solvent and the acid catalyst, a common and effective choice for this reaction.

  • Heating and Monitoring: Heat the mixture to reflux with constant stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed (approximately 2 hours).[7][9]

  • Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by slowly adding 1 M NaOH solution until the pH is approximately 7-8.

  • Extraction: Dilute the neutralized mixture with water (100 mL). Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane or chloroform (3 x 100 mL).[7][9]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue (often an oil) should be purified by column chromatography on silica gel to isolate the product isomers.[7][9]

Data Summary: Fischer Indole Synthesis Conditions
Hydrazine PrecursorCarbonyl PartnerCatalyst/SolventConditionsYieldReference
This compound HClIsopropyl methyl ketoneGlacial Acetic AcidRoom Temp.88% (isomeric mixture)[7]
This compound HCl2-MethylcyclohexanoneGlacial Acetic AcidReflux, 2hHigh Yield[7]
p-Tolylhydrazine HClPropiophenoneOxalic Acid/DMUBall-milling, 100 min56%[10]
o-Tolylhydrazine2-Methylcyclohexanone95% Ethanol-26%[11]

Part 2: Pyrazole Synthesis via Condensation with β-Dicarbonyls

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are a prominent feature in many pharmaceuticals, including celecoxib (an anti-inflammatory drug) and sildenafil (used to treat erectile dysfunction). The most classical and direct route to the pyrazole core is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[12]

Principle and Mechanism

This reaction, often referred to as the Knorr pyrazole synthesis, is a robust cyclocondensation process.

The Causality Behind the Mechanism:

  • Initial Attack: The reaction begins with the nucleophilic attack of one of the hydrazine nitrogen atoms on one of the carbonyl carbons of the β-dicarbonyl compound.

  • Intermediate Formation: This leads to a hemiaminal-like intermediate which quickly dehydrates to form a hydrazone or enamine intermediate. The specific intermediate formed can depend on the reaction conditions and which carbonyl is attacked first.

  • Cyclization: The remaining free nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl group.

  • Aromatization: The resulting five-membered ring intermediate undergoes dehydration to eliminate a molecule of water, which provides the thermodynamic driving force for the reaction by forming the stable aromatic pyrazole ring.[13]

Regioselectivity: As with the Fischer synthesis, using an unsymmetrical precursor like this compound with an unsymmetrical β-dicarbonyl can lead to two possible regioisomeric pyrazole products. The outcome is determined by which hydrazine nitrogen (Nα or Nβ) attacks which carbonyl group. This can sometimes be controlled by pH; under acidic conditions, the more substituted nitrogen is less nucleophilic, potentially favoring one isomer.[13][14]

Pyrazole_Synthesis cluster_start_py Reactants cluster_steps_py Reaction Pathway cluster_end_py Product mTH_py This compound Attack Nucleophilic Attack (N on C=O) mTH_py->Attack Diketone 1,3-Dicarbonyl Diketone->Attack Condensation Condensation/ Dehydration Attack->Condensation Cyclization_py Intramolecular Cyclization Condensation->Cyclization_py Dehydration Dehydration Cyclization_py->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole Aromatization

General mechanism for Pyrazole Synthesis.
General Protocol: Synthesis of a 1-(m-tolyl)-pyrazole Derivative

This is a generalized protocol based on established methodologies for the synthesis of polysubstituted pyrazoles.[12][15]

Objective: To synthesize a 1-(m-tolyl)-3,5-disubstituted-1H-pyrazole from this compound and a generic β-diketone (e.g., acetylacetone).

Materials:

  • This compound (or its hydrochloride salt) (1.0 eq)

  • 1,3-Diketone (e.g., Acetylacetone) (1.0-1.1 eq)

  • Solvent (e.g., Ethanol, Glacial Acetic Acid, or Ethylene Glycol)

  • (If using hydrochloride salt) Base, such as sodium acetate, if neutralization is required.

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent like ethanol.

  • Hydrazine Addition: Add this compound (1.0 eq) to the solution. If using the hydrochloride salt, it may be beneficial to add a mild base or use a protic solvent like acetic acid that facilitates the reaction.

  • Reaction Conditions: The reaction can often proceed at room temperature but may be accelerated by heating to reflux.[12] Stir the mixture for a period ranging from 1 to 12 hours.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting materials.

  • Work-up and Isolation:

    • Method A (Precipitation): Upon completion, cool the reaction mixture. The pyrazole product may precipitate directly from the solution. If so, collect the solid by filtration, wash with cold solvent, and dry.

    • Method B (Extraction): If no precipitate forms, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (like ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Data Summary: Pyrazole Synthesis Conditions
Hydrazine PrecursorDicarbonyl PartnerCatalyst/SolventConditionsYieldReference
Substituted Hydrazines1,3-DiketonesEthylene GlycolRoom Temp.70-95%[12]
ArylhydrazinesEnonesArylhydrazine HCl / MeOH--[14]
HydrazinesFluorinated β-diketones---[13]
Hydrazine1,3-Diketones (in situ)--Good to Excellent[12]

Conclusion and Outlook

This compound is a readily accessible and highly effective precursor for constructing complex heterocyclic molecules of significant interest to the pharmaceutical and materials science industries. Through well-established reactions like the Fischer indole synthesis and Knorr pyrazole synthesis, it provides a direct route to privileged scaffolds. By understanding the underlying mechanisms and the factors that control regioselectivity, researchers can harness the full potential of this versatile reagent. The protocols and insights provided herein serve as a foundational guide for scientists aiming to synthesize novel, bioactive compounds and expand the chemical space for drug discovery.

References

Application Notes and Protocols for Multicom-ponent Reactions Involving m-Tolylhydrazine and Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of m-Tolylhydrazine in Multicomponent Reactions

In the landscape of modern synthetic organic chemistry and drug discovery, multicomponent reactions (MCRs) stand out for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.[1] When this compound is employed as a key building block in these reactions, particularly with aldehydes, it opens a direct and versatile route to a variety of heterocyclic scaffolds. The methyl substituent on the phenyl ring of this compound is not merely a passive spectator; its electronic and steric properties can influence reaction kinetics and regioselectivity, offering a handle for fine-tuning the synthesis of targeted molecules.

This guide provides an in-depth exploration of two pivotal MCRs involving this compound and aldehydes: the Fischer Indole Synthesis and multicomponent pyrazole synthesis. Designed for researchers, medicinal chemists, and process development scientists, these notes offer not just step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering the user to adapt and troubleshoot these powerful transformations.

Part 1: The Fischer Indole Synthesis: A Classic Route to Bioactive Scaffolds

The Fischer indole synthesis is a robust and widely utilized acid-catalyzed reaction that constructs the indole nucleus from an arylhydrazine and a carbonyl compound, such as an aldehyde.[2][3] The resulting indole framework is a privileged scaffold in medicinal chemistry, found in a vast array of natural products and pharmaceuticals.

Mechanism and the Role of this compound

The reaction proceeds through a series of well-defined steps:

  • Hydrazone Formation: The initial step is the condensation of this compound with an aldehyde to form the corresponding m-tolylhydrazone. This reaction is typically fast and often performed in situ.

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer, a critical step that sets the stage for the key bond-forming event.

  • [4][4]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[4][4]-sigmatropic rearrangement, which forms a new C-C bond and breaks the N-N bond.[3]

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by cyclization and the elimination of ammonia to yield the final indole product.

The methyl group in this compound is an electron-donating group (EDG), which increases the electron density on the aromatic ring. This electronic enrichment can facilitate the[4][4]-sigmatropic rearrangement, often leading to higher yields and requiring milder reaction conditions compared to unsubstituted phenylhydrazine.[5] However, the position of the methyl group can also lead to the formation of regioisomers, a crucial consideration in synthetic planning.

Diagram 1: Fischer Indole Synthesis Workflow

Fischer_Indole_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start This compound + Aldehyde solvent Add Solvent (e.g., Acetic Acid) start->solvent acid Add Acid Catalyst solvent->acid heat Heat and Stir acid->heat monitor Monitor by TLC heat->monitor neutralize Neutralize monitor->neutralize Reaction Complete extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Purify (e.g., Column Chromatography) dry->purify characterize Characterize (NMR, MS, IR) purify->characterize

Caption: A generalized workflow for the Fischer indole synthesis.

Experimental Protocol: Synthesis of 4-Methyl-2-phenyl-1H-indole

This protocol describes the synthesis of 4-methyl-2-phenyl-1H-indole from this compound and benzaldehyde.

Materials:

  • This compound hydrochloride (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Glacial Acetic Acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrochloride (1.0 eq) and benzaldehyde (1.05 eq) in glacial acetic acid (approximately 10 mL per gram of hydrazine).

  • Reaction: Heat the reaction mixture to reflux (around 118 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, UV-active spot corresponding to the indole product indicates reaction progression.

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.

  • Neutralization: Slowly neutralize the acidic solution with 1 M NaOH solution until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-methyl-2-phenyl-1H-indole.

  • Characterization: Characterize the final product by NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Data Summary: Aldehyde Scope in Fischer Indole Synthesis with this compound
AldehydeProductTypical ConditionsYield (%)
Benzaldehyde4-Methyl-2-phenyl-1H-indoleAcetic acid, reflux, 3h85
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4-methyl-1H-indoleAcetic acid, reflux, 2.5h90
4-Nitrobenzaldehyde4-Methyl-2-(4-nitrophenyl)-1H-indolePolyphosphoric acid, 100°C, 4h75
Propanal2-Ethyl-4-methyl-1H-indoleZnCl₂, 120°C, 5h60

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Part 2: Multicomponent Synthesis of Pyrazoles

The synthesis of pyrazoles, another class of heterocycles with significant pharmacological importance, can be efficiently achieved through MCRs involving a hydrazine, an aldehyde, and a 1,3-dicarbonyl compound or a compound with an active methylene group.[6][7]

Mechanism and Rationale

A common three-component approach for pyrazole synthesis involves the reaction of this compound, an aldehyde, and a β-ketoester (e.g., ethyl acetoacetate). The reaction cascade typically proceeds as follows:

  • Knoevenagel Condensation: The aldehyde reacts with the active methylene group of the β-ketoester in the presence of a base catalyst to form an α,β-unsaturated intermediate.

  • Michael Addition: this compound undergoes a Michael addition to the α,β-unsaturated intermediate.

  • Cyclization and Dehydration: Intramolecular cyclization occurs through the attack of the second nitrogen of the hydrazine onto one of the carbonyl groups, followed by dehydration to yield the stable, aromatic pyrazole ring.

The choice of catalyst is crucial in this MCR. A base is required for the initial Knoevenagel condensation, while the subsequent steps can be facilitated by either acid or base. The use of an organocatalyst like piperidine or proline can often promote the entire cascade in a one-pot fashion.

Diagram 2: Pyrazole Synthesis Mechanism

Pyrazole_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product mth This compound michael Michael Adduct mth->michael Michael Addition ald Aldehyde knoevenagel Knoevenagel Adduct ald->knoevenagel Base Catalyst bke β-Ketoester bke->knoevenagel Base Catalyst knoevenagel->michael Michael Addition pyrazole Substituted Pyrazole michael->pyrazole Cyclization & Dehydration

References

Electrocatalytic Degradation of m-Tolylhydrazine in Aqueous Solutions: Principles, Protocols, and Performance Metrics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Scientists

Abstract: m-Tolylhydrazine and its derivatives are important chemical intermediates, but their presence in aqueous environments poses significant toxicological risks due to their potential carcinogenicity.[1][2] This application note provides a comprehensive guide to the electrocatalytic degradation of this compound, a robust and effective method for its complete mineralization. We will delve into the fundamental principles of Electrochemical Advanced Oxidation Processes (EAOPs), explore the critical experimental parameters that govern degradation efficiency, and provide detailed, step-by-step protocols for laboratory-scale implementation. This guide is designed for researchers, environmental scientists, and drug development professionals seeking to implement a reliable and scalable method for the remediation of hydrazine-containing wastewater.

Part 1: The Rationale for Electrocatalysis

Conventional wastewater treatment methods often struggle to effectively remove persistent and toxic organic pollutants like this compound. Electrochemical Advanced Oxidation Processes (EAOPs) have emerged as a highly effective and environmentally compatible alternative.[3][4] The core principle of EAOPs is the in-situ generation of highly potent and non-selective oxidizing species, primarily the hydroxyl radical (•OH), which has an exceptionally high standard oxidation potential (E° = 2.8 V vs SHE).[3] These radicals can attack and break down complex organic molecules into simpler, less toxic intermediates, and ultimately, to CO₂, water, and inorganic ions—a process known as mineralization.[5][6]

The degradation can occur through two primary pathways:

  • Direct Anodic Oxidation: Pollutants are directly oxidized by transferring electrons to the anode surface.

  • Indirect Anodic Oxidation: This is often the dominant and more efficient pathway. Water is discharged at the anode surface (M) to produce adsorbed hydroxyl radicals (M(•OH)). These radicals are the primary agents of degradation.

The Key Reaction: M + H₂O → M(•OH) + H⁺ + e⁻

These surface-adsorbed hydroxyl radicals are extremely reactive and short-lived, ensuring that the oxidation process is confined to the electrode-solution interface, which minimizes the escape of reactive species into the bulk solution.[6]

Part 2: Core Components and Causality in Experimental Design

The success of an electrocatalytic degradation process hinges on the careful selection of its core components. The choices made are not arbitrary; they are grounded in electrochemical principles that dictate the efficiency, rate, and completeness of the degradation.

The Anode: The Engine of Degradation

The anode material is the most critical component of the system.[7] The ideal anode should possess high electrocatalytic activity for •OH generation while minimizing competing reactions, such as the oxygen evolution reaction (OER).

Anode Material Key Characteristics & Rationale Typical Application
Boron-Doped Diamond (BDD) Possesses the widest electrochemical potential window and the highest oxygen evolution potential (OEP) of any known electrode.[8][9] This allows for the efficient generation of hydroxyl radicals with minimal energy loss to oxygen evolution, making it highly effective for mineralizing refractory organics.[10][11]Treatment of high-concentration, persistent pollutants where complete mineralization is the goal.[12]
Mixed Metal Oxide (MMO) Typically composed of RuO₂ or IrO₂ on a titanium substrate.[13][14] These are known as "active" anodes that promote the formation of higher oxidation state oxides which can participate in oxidation, alongside hydroxyl radical generation. They are durable and cost-effective.[15][16]Industrial wastewater treatment where high durability and cost-efficiency are critical.
Lead Dioxide (PbO₂) Exhibits a high oxygen evolution potential, good conductivity, and is relatively inexpensive.[17] Its performance is second only to BDD for many applications. However, the potential for lead leaching into the treated water is a significant environmental concern that requires careful management.Degradation of various organic pollutants, though its use is declining due to toxicity concerns.[17]
Binary Metal Oxides (e.g., Er₂O₃@NiO) Nanocomposite materials can offer unique catalytic properties. For this compound specifically, an Er₂O₃@NiO nanocomposite has been shown to be effective, likely due to synergistic effects between the metal oxides that enhance electrocatalytic activity and provide a high surface area for reaction.[18][19]Targeted degradation of specific pollutants where tailored catalyst design can enhance selectivity and efficiency.
Operational Parameters: Fine-Tuning the Process
  • Current Density (mA/cm²): This parameter dictates the rate of electron transfer and, consequently, the rate of hydroxyl radical generation.

    • Causality: Increasing the current density generally accelerates the degradation rate. However, excessively high densities can favor the oxygen evolution side reaction, reducing current efficiency and increasing energy consumption. An optimal range must be determined experimentally.

  • pH: The pH of the solution can influence the surface charge of the electrode, the speciation of the target pollutant, and the efficiency of radical generation.

    • Causality: While EAOPs are often effective over a wide pH range, performance can be enhanced under specific conditions. For many organic compounds, acidic conditions are favorable as they can suppress the oxygen evolution reaction on anodes like BDD.

  • Supporting Electrolyte: An electrolyte is necessary to ensure the conductivity of the aqueous solution.

    • Causality: Inert electrolytes like Na₂SO₄ or HClO₄ are preferred. The use of chloride (e.g., from NaCl) can lead to the formation of active chlorine species (Cl₂, HOCl, ClO⁻), which can also contribute to degradation. However, this can also lead to the formation of toxic chlorinated organic byproducts, a critical consideration for process design.[20]

Part 3: Experimental Setup and Protocols

This section provides a detailed workflow and step-by-step protocols for conducting the electrocatalytic degradation of this compound.

General Experimental Workflow

G cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Analysis Stage p1 Prepare Stock Solution of this compound p2 Prepare Supporting Electrolyte Solution p1->p2 p3 Clean & Prepare Electrodes (Anode/Cathode) p2->p3 e1 Assemble Electrochemical Cell (e.g., Beaker-type) p3->e1 e2 Add this compound & Electrolyte to Cell e1->e2 e3 Connect to Potentiostat/ Power Supply e2->e3 e4 Run Experiment (Galvanostatic/Potentiostatic) e3->e4 a1 Collect Aliquots at Time Intervals e4->a1 a2 Analyze Samples (HPLC, UV-Vis, COD) a1->a2 a3 Calculate Degradation Efficiency & Kinetics a2->a3

Caption: Workflow for electrocatalytic degradation experiments.

Protocol 1: System Preparation
  • This compound Stock Solution: Accurately weigh this compound hydrochloride[21] and dissolve it in ultrapure water to a concentration of 1000 mg/L. Store in a dark, refrigerated container. Note: Handle with care as hydrazines are toxic.[1]

  • Supporting Electrolyte: Prepare a 0.5 M solution of sodium sulfate (Na₂SO₄) by dissolving the appropriate amount in ultrapure water. This will be diluted in the final reaction volume.

  • Electrode Cleaning:

    • BDD Anode: Rinse with isopropanol and then with ultrapure water. If significant fouling is suspected, perform an electrochemical cleaning cycle.

    • MMO Anode: Gently wipe with a soft cloth and rinse with ultrapure water. Avoid sonication or harsh abrasives which can damage the oxide coating.

    • Cathode (e.g., Stainless Steel or Ti): Clean with a mild abrasive if necessary, rinse with dilute acid (e.g., 0.1M HCl), followed by a thorough rinse with ultrapure water.

Protocol 2: Degradation Experiment (Beaker-Scale)
  • Cell Assembly: Use a 250 mL undivided glass beaker as the electrochemical cell. Place the anode and cathode parallel to each other with a fixed inter-electrode gap (e.g., 1-2 cm).

  • Prepare Reaction Solution: In the beaker, add the this compound stock solution and the Na₂SO₄ electrolyte solution to ultrapure water to achieve the desired final concentrations (e.g., 100 mg/L this compound and 0.05 M Na₂SO₄) in a total volume of 200 mL.

  • Initiate Experiment: Place the beaker on a magnetic stirrer and begin stirring to ensure mass transport. Connect the electrodes to a DC power supply or potentiostat.

  • Apply Current: Begin the experiment by applying a constant current density (galvanostatic mode), for example, 30 mA/cm². Start a timer simultaneously.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 1 mL aliquot of the solution for analysis. If necessary, quench the reaction in the aliquot by adding a small amount of a reducing agent like sodium thiosulfate.

Part 4: Monitoring and Quantifying Degradation

A self-validating protocol requires robust analytical methods to track the degradation process accurately.

Protocol 3: Analytical Procedures
  • UV-Vis Spectrophotometry:

    • Purpose: A rapid method for monitoring the disappearance of the parent compound.

    • Method: Scan the UV-Vis spectrum of the initial this compound solution to identify its maximum absorbance wavelength (λ_max). For each collected aliquot, measure the absorbance at this λ_max.

    • Calculation: The degradation percentage can be calculated as: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: Provides more specific quantification of the parent compound and can be used to track the formation and disappearance of major intermediates.

    • Method: A reversed-phase HPLC method with UV detection is suitable.[22]

      • Column: C18 column.

      • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a suitable buffer).

      • Detection: UV detector set at the λ_max of this compound.

    • Validation: Calibrate the instrument with standards of known this compound concentration to create a calibration curve for accurate quantification.

  • Chemical Oxygen Demand (COD):

    • Purpose: Measures the total amount of oxidizable organic material in the water. A decrease in COD indicates mineralization.

    • Method: Use standard COD digestion vials and a spectrophotometer according to established procedures (e.g., Hach Method 8000 or equivalent).[18]

    • Calculation: Mineralization can be assessed by the percentage of COD removal: COD Removal (%) = [(COD₀ - CODₜ) / COD₀] * 100.

Part 5: Data Interpretation and Performance

Proposed Degradation Pathway

The electrocatalytic degradation of this compound proceeds through a series of oxidation steps initiated by hydroxyl radicals. The hydrazine group is highly susceptible to oxidation, likely forming diazonium intermediates, followed by hydroxylation of the aromatic ring, eventual ring-opening, and finally mineralization to CO₂ and H₂O.[18]

G MTH This compound INT1 Oxidized Intermediates (e.g., Diazonium species) MTH->INT1 + •OH INT2 Hydroxylated Aromatics INT1->INT2 + •OH INT3 Ring-Opening Products (e.g., Carboxylic Acids) INT2->INT3 + •OH MIN Mineralization Products (CO₂, H₂O, NO₃⁻) INT3->MIN + •OH

References

Application Note: A Comprehensive Guide to the Analytical Methods for the Detection and Quantification of m-Tolylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

m-Tolylhydrazine (3-methylphenylhydrazine) is an organic chemical intermediate primarily utilized in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] It is typically supplied as a hydrochloride salt (this compound hydrochloride, CAS No: 637-04-7) to improve its stability.[1][2] Given its role as a reactive precursor, the accurate detection and quantification of residual this compound are critical for ensuring the purity, safety, and efficacy of final drug products. Its structural similarity to other hydrazines, which are known for potential toxicity and carcinogenicity, necessitates highly sensitive and specific analytical methods for its control as a process-related impurity.[3]

The analytical challenge in quantifying this compound lies in its high polarity and chemical reactivity, which can lead to poor chromatographic retention and potential degradation during analysis.[4][5] To overcome these issues, a common and effective strategy is chemical derivatization. This guide provides detailed protocols and technical insights into three robust analytical methods for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • UV-Visible Spectrophotometry

These methods are designed for researchers, quality control analysts, and drug development professionals, offering a range of options from routine screening to trace-level impurity analysis.

The Foundational Principle: Chemical Derivatization

Direct analysis of this compound is often hampered by its physicochemical properties. Derivatization is a chemical modification technique used to convert the analyte into a product with more suitable properties for analysis. For hydrazines, the most common approach is the reaction with an aldehyde or ketone to form a stable hydrazone.

The primary reasons for derivatizing this compound are:

  • To Enhance Detectability: The resulting hydrazone often possesses a strong chromophore, making it highly responsive to UV-Visible detection at a wavelength where matrix interference is minimal.[6][7]

  • To Improve Chromatographic Behavior: Derivatization reduces the polarity of the hydrazine, leading to better retention and peak shape on standard reversed-phase HPLC columns.[4]

  • To Increase Volatility and Thermal Stability: For GC analysis, converting the polar hydrazine into a less polar, more stable hydrazone is essential for preventing degradation in the hot injector and allowing for successful volatilization and separation.[3][8]

A general reaction scheme is shown below, using an aldehyde (R'-CHO) as the derivatizing agent:

CH₃-C₆H₄-NHNH₂ (this compound) + R'-CHO → CH₃-C₆H₄-N=CH-R' (Hydrazone) + H₂O

Commonly used derivatizing agents for hydrazines include salicylaldehyde, p-dimethylaminobenzaldehyde (p-DAB), and 2-hydroxy-1-naphthaldehyde.[6][7][9] The choice of agent depends on the desired analytical technique and the required sensitivity.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of this compound in drug substances and intermediates. The method involves a pre-column derivatization step to form a UV-active hydrazone, which is then separated and quantified.

Principle of Causality: By converting this compound to its salicylaldehyde hydrazone derivative, we introduce a larger conjugated system that absorbs strongly in the UV region (around 360 nm).[7] This specific wavelength provides excellent sensitivity and selectivity, as most active pharmaceutical ingredients (APIs) and common impurities do not absorb strongly in this region, thus minimizing matrix interference. The reduced polarity of the hydrazone allows for excellent retention and separation on a C18 column using a standard reversed-phase mobile phase.

Experimental Workflow: HPLC-UV Method

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Sample/Standard s2 Dissolve in Diluent (e.g., Methanol) s1->s2 s3 Add Salicylaldehyde Derivatizing Agent s2->s3 s4 Incubate (e.g., 20 min at RT) s3->s4 s5 Dilute to Final Volume s4->s5 a1 Inject into HPLC System s5->a1 Prepared Sample a2 Separation on C18 Column a1->a2 a3 Detection by UV Detector (λ = 360 nm) a2->a3 d1 Integrate Peak Area a3->d1 Chromatogram d2 Construct Calibration Curve d1->d2 d3 Quantify this compound Concentration d2->d3

Caption: Workflow for this compound quantification by HPLC-UV.

Detailed Protocol: HPLC-UV

A. Reagents and Materials

  • This compound hydrochloride (Reference Standard)

  • Salicylaldehyde (Derivatizing Agent)[7]

  • Methanol (HPLC Grade)

  • Ammonium Dihydrogen Phosphate (Analytical Grade)[7]

  • Water (Milli-Q or equivalent)

  • Inertsil ODS-3V column (250 x 4.6 mm, 5 µm), or equivalent C18 column[7]

B. Solution Preparation

  • Mobile Phase: Prepare a buffer by dissolving 10 g of ammonium dihydrogen phosphate in 1000 mL of water. The mobile phase is a mixture of this buffer and methanol in a 25:75 (v/v) ratio. Filter and degas before use.[7]

  • Diluent: Methanol.

  • Standard Stock Solution (approx. 100 µg/mL of this compound): Accurately weigh ~13 mg of this compound hydrochloride (adjusting for purity and the molecular weight difference between the salt and free base) into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (e.g., 1 µg/mL): Dilute the Standard Stock Solution appropriately with the diluent. For derivatization, transfer 1 mL of this solution to a 10 mL volumetric flask, add 50 µL of salicylaldehyde, mix for 20 minutes, and dilute to volume with diluent.[7]

C. Sample Preparation

  • Accurately weigh a sample amount containing the expected this compound into a 10 mL volumetric flask.

  • Add 5 mL of diluent and sonicate to dissolve.

  • Add 50 µL of salicylaldehyde, mix (e.g., on a cyclomixer) for 20 minutes to ensure complete derivatization.[7]

  • Dilute to the mark with diluent and mix well.

D. HPLC Instrumentation and Conditions

  • Instrument: HPLC system with a UV/Vis Detector.

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: Buffer:Methanol (25:75, v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 360 nm.[7]

  • Run Time: 40 minutes or until the derivative peak has eluted.

E. Calibration and Quantification

  • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) from the stock solution and derivatize them as described in step B4.

  • Inject each standard and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the this compound derivative against its concentration.

  • Determine the concentration in the sample solution from the calibration curve and calculate the amount in the original sample (e.g., in ppm).

F. System Suitability Before analysis, perform a system suitability test by injecting a working standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

Typical Performance Characteristics
ParameterTypical ValueRationale / Comment
Linearity (r²) ≥ 0.998Demonstrates a direct proportional relationship between concentration and response.[10]
Range 0.1 - 5.0 µg/mLThe concentration range over which the method is accurate and precise.
LOD ~0.03 µg/mLThe lowest amount that can be detected but not necessarily quantified.
LOQ ~0.1 µg/mLThe lowest amount that can be quantified with acceptable accuracy and precision.[10]
Accuracy (% Recovery) 95 - 105%Assessed by spiking a known amount of analyte into a blank matrix.[11]
Precision (%RSD) ≤ 2.0%Measures the closeness of agreement between repeated measurements.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and specificity, such as detecting trace levels of this compound in complex matrices or final drug products, GC-MS is the method of choice. The use of a mass spectrometer detector, particularly in Selected Ion Monitoring (SIM) mode, provides unequivocal identification and quantification.

Principle of Causality: Direct GC analysis is not feasible. Derivatization with acetone converts this compound into its corresponding hydrazone (acetone m-tolylhydrazone). This derivative is significantly more volatile and thermally stable than the parent compound.[3] This allows it to travel through the GC system without degradation. The mass spectrometer then ionizes the derivative, and by monitoring specific, characteristic fragment ions (e.g., the molecular ion), we can achieve exceptional sensitivity and filter out noise from co-eluting matrix components, ensuring highly reliable quantification.[3][12]

Experimental Workflow: GC-MS Method

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample/Standard s2 Dissolve in Acetone (Solvent & Derivatizing Agent) s1->s2 s3 Incubate to form Hydrazone s2->s3 a1 Direct Injection into GC s3->a1 Derivatized Sample a2 Separation on Capillary Column (e.g., DB-5ms) a1->a2 a3 Ionization (EI) and MS Detection (SIM Mode) a2->a3 d1 Extract Ion Chromatogram a3->d1 Mass Spectra Data d2 Integrate Peak Area d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for this compound quantification by GC-MS.

Detailed Protocol: GC-MS

A. Reagents and Materials

  • This compound hydrochloride (Reference Standard)

  • Acetone (GC Grade, low water content)

  • Helium (Carrier Gas, 99.999% purity)

  • DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm), or equivalent non-polar column[13]

B. Solution Preparation

  • Solvent/Derivatizing Agent: Acetone.

  • Standard Stock Solution (approx. 100 µg/mL of this compound): Prepare as described in the HPLC method, but use acetone as the diluent.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by diluting the stock solution with acetone. Allow standards to sit for at least 30 minutes at room temperature for the derivatization reaction to complete.

C. Sample Preparation

  • Accurately weigh a sample amount into a GC vial.

  • Add a precise volume of acetone to achieve a target concentration within the calibration range.

  • Seal the vial, vortex to dissolve, and let it stand for at least 30 minutes at room temperature to ensure complete derivatization.[3]

D. GC-MS Instrumentation and Conditions

  • Instrument: GC system coupled to a Mass Spectrometer.

  • Column: Agilent DB-5ms (30 m × 0.250 mm × 0.25 µm).[13]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Program: Initial temp 60°C for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). The specific ions to monitor for acetone m-tolylhydrazone would need to be determined by injecting a concentrated standard in full scan mode first. Likely ions would include the molecular ion (M+) and major fragments.

E. Calibration and Quantification

  • Inject the series of derivatized calibration standards.

  • Plot the peak area of the primary monitored ion against the concentration to generate a calibration curve.

  • Analyze the sample and quantify using the curve.

Typical Performance Characteristics
ParameterTypical ValueRationale / Comment
Linearity (r²) ≥ 0.999SIM mode provides excellent linearity even at low concentrations.
Range 0.01 - 1.0 µg/mLDemonstrates the method's suitability for trace analysis.
LOD ~1 ng/mL (1 ppb)The high sensitivity is a key advantage of GC-MS in SIM mode.[3]
LOQ ~5 ng/mL (5 ppb)Allows for precise quantification at very low impurity levels.
Accuracy (% Recovery) 90 - 110%Recovery can be affected by matrix complexity.
Specificity HighMass spectrometric detection provides high confidence in peak identity.[8]

Method 3: UV-Visible Spectrophotometry

This method is a simple and cost-effective colorimetric technique suitable for at-line process monitoring or for laboratories without access to chromatographic equipment. It relies on the formation of a brightly colored complex.

Principle of Causality: this compound reacts with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium to form a yellow-orange colored p-dimethylaminobenzalazine derivative (a type of hydrazone). The intensity of the color, which is directly proportional to the concentration of this compound, is measured by a spectrophotometer at the wavelength of maximum absorbance (λmax), typically around 458 nm.[9] This reaction is specific to the hydrazine functional group and provides a rapid means of quantification.

Experimental Workflow: Spectrophotometric Method

cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing s1 Pipette Sample/Standard into Test Tube/Cuvette s2 Add p-DAB Color Reagent s1->s2 s3 Mix and Allow Color to Develop (e.g., 10 min) s2->s3 a3 Measure Absorbance s3->a3 Colored Solution a1 Set Spectrophotometer to λmax (~458 nm) a2 Zero with Reagent Blank a1->a2 a2->a3 d1 Construct Calibration Curve (Absorbance vs. Conc.) a3->d1 Absorbance Value d2 Determine Sample Concentration d1->d2

Caption: Workflow for this compound quantification by UV-Vis Spectrophotometry.

Detailed Protocol: Spectrophotometry

A. Reagents and Materials

  • This compound hydrochloride (Reference Standard)

  • p-Dimethylaminobenzaldehyde (p-DAB)[14]

  • Hydrochloric Acid (HCl, concentrated)

  • Methanol (Reagent Grade)

  • Water (Distilled or DI)

B. Solution Preparation

  • Color Reagent: Dissolve 1.5 g of p-DAB in 100 mL of methanol.[15]

  • Diluent: 0.1 M HCl. Prepare by diluting 8.6 mL of concentrated HCl to 1 L with water.[16]

  • Standard Stock Solution (approx. 100 µg/mL): Prepare as described in the HPLC method, but use 0.1 M HCl as the diluent.

  • Working Standards: Prepare a series of standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution with 0.1 M HCl.

C. Measurement Procedure

  • Into a series of 10 mL volumetric flasks, pipette 1 mL of each working standard, the sample solution, and the diluent (for the reagent blank).

  • To each flask, add 1.0 mL of the p-DAB Color Reagent.

  • Mix and allow the solutions to stand at room temperature for 10 minutes for full color development.[15]

  • Dilute each flask to the 10 mL mark with the diluent (0.1 M HCl) and mix thoroughly.

  • Set the spectrophotometer to the predetermined λmax (~458 nm).

  • Use the reagent blank to zero the instrument.

  • Measure the absorbance of each standard and the sample.

D. Calibration and Quantification

  • Plot the absorbance of the standards against their concentration.

  • Use the linear regression equation from the curve to calculate the concentration of this compound in the sample solution.

Typical Performance Characteristics
ParameterTypical ValueRationale / Comment
Linearity (r²) ≥ 0.995Good linearity is achievable within the defined range.
Range 1 - 15 µg/mLLimited range compared to chromatographic methods.
LOD ~0.5 µg/mLLess sensitive than HPLC or GC-MS.[17]
LOQ ~1.5 µg/mLSuitable for quantification where low ppm levels are not required.
Precision (%RSD) ≤ 5.0%Generally higher variability than chromatographic methods.[9]
Interferences Other hydrazines or compounds that can react with p-DAB will interfere.[16]

Method Validation and Trustworthiness

Every protocol described must be a self-validating system. The trustworthiness of any analytical data is guaranteed by rigorous method validation.[18] All methods developed for the quantification of this compound must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines or equivalent regulatory standards.[10] This ensures the method is fit for its intended purpose.

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[10]

  • Linearity and Range: Demonstrating a proportional relationship between concentration and analytical signal over a defined range.

  • Accuracy: The closeness of the test results to the true value, often determined by spike/recovery studies.[11]

  • Precision: The degree of scatter between a series of measurements, assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature), providing an indication of its reliability during normal usage.[11]

Conclusion and Method Selection

This guide details three validated approaches for the detection and quantification of this compound. The choice of the optimal method depends critically on the specific analytical requirements.

  • HPLC-UV is the recommended workhorse method, offering an excellent balance of sensitivity, robustness, and accessibility for routine quality control and impurity analysis in most pharmaceutical settings.

  • GC-MS is the preferred method for trace-level analysis (ppb levels), offering unparalleled sensitivity and specificity, making it ideal for final product testing or analysis in complex biological matrices.[3]

  • UV-Visible Spectrophotometry serves as a rapid, simple, and low-cost screening tool, best suited for process monitoring or situations where high sensitivity is not the primary requirement.[19]

By understanding the principles, causality, and detailed protocols for each technique, researchers and analysts can confidently select and implement the most appropriate method to ensure product quality and safety.

References

Troubleshooting & Optimization

Technical Support Center: Strategies for the Removal of Common Impurities from m-Tolylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

Welcome to the technical support center for the purification of m-tolylhydrazine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. As a critical reagent in various synthetic pathways, the purity of this compound is paramount to ensure reaction specificity, yield, and the integrity of downstream products.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to overcome purification hurdles effectively.

Core Concepts in this compound Purification

This compound, like other arylhydrazines, is susceptible to oxidation and can contain impurities from its synthesis. The primary goal of any purification strategy is to remove these impurities without degrading the target compound. Common impurities may include unreacted starting materials, by-products from side reactions, and degradation products.

The choice of purification method is dictated by the nature and quantity of these impurities, as well as the desired final purity of the this compound. The most prevalent and effective techniques are recrystallization , distillation , and column chromatography .

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities in crude this compound typically originate from its synthesis, which often involves the diazotization of m-toluidine followed by reduction. Common impurities include:

  • Unreacted m-toluidine: The starting material for the synthesis.

  • Oxidation products: Arylhydrazines are prone to air oxidation, leading to colored impurities.

  • Isomeric impurities: Depending on the purity of the starting m-toluidine, small amounts of o- and p-tolylhydrazine may be present.

  • Inorganic salts: Remnants from the neutralization and work-up steps of the synthesis (e.g., sodium chloride, sodium sulfate).

Q2: My this compound is dark-colored. What does this indicate and how can I fix it?

A2: A dark color, typically ranging from yellow to brown, is a common sign of oxidation. Arylhydrazines are sensitive to air and light, and prolonged exposure can lead to the formation of highly colored degradation products.

Solution: The primary methods to remove these colored impurities are recrystallization or distillation. For small-scale purification, recrystallization is often preferred. If the product is a solid, dissolving it in a suitable hot solvent and allowing it to cool slowly will often leave the colored impurities in the mother liquor. For larger quantities or if the product is an oil, vacuum distillation can be effective. It is crucial to perform distillation under reduced pressure to avoid thermal decomposition.

Q3: I'm trying to recrystallize this compound, but it's "oiling out" instead of forming crystals. What's going wrong?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is a common problem in recrystallization and can be caused by several factors:

  • The solution is too supersaturated: Cooling the solution too quickly can lead to the rapid separation of the solute as an oil.

  • The chosen solvent is not ideal: The solvent may be too good a solvent for the impurities, or the solubility curve of this compound in that solvent may not be steep enough.

  • Presence of impurities that inhibit crystallization.

Troubleshooting Steps:

  • Re-heat the solution until the oil redissolves completely.

  • Add a small amount of additional solvent to reduce the concentration slightly.

  • Allow the solution to cool much more slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.

  • Scratch the inside of the flask with a glass rod at the surface of the liquid to provide nucleation sites for crystal growth.

  • Add a seed crystal of pure this compound if available.

  • Consider a different solvent system. A mixture of solvents can sometimes be more effective than a single solvent.[1]

Troubleshooting Specific Purification Techniques
Recrystallization Issues

Problem: Poor recovery of this compound after recrystallization.

Possible Causes & Solutions:

Cause Explanation Solution
Solvent is too good This compound has high solubility in the chosen solvent even at low temperatures, leading to significant loss in the mother liquor.Choose a solvent in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[2] Consider using a mixed solvent system.[1]
Too much solvent used Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization Crystals form in the funnel during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) and use a fluted filter paper for faster filtration.
Distillation Issues

Problem: The this compound decomposes during distillation, resulting in a low yield and a dark, tarry residue.

Possible Causes & Solutions:

Cause Explanation Solution
Temperature is too high This compound and other arylhydrazines are thermally labile and can decompose at high temperatures.[3]Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[3] The distillation temperature should ideally be kept below 150°C.[3]
Presence of oxygen Air can oxidize the hot this compound, leading to decomposition and colored byproducts.Ensure the distillation apparatus is well-sealed and purged with an inert gas (e.g., nitrogen or argon) before heating.
Presence of acidic or basic impurities These can catalyze decomposition at elevated temperatures.Consider a pre-treatment step, such as washing the crude product with a dilute bicarbonate solution to remove acidic impurities. Some processes for purifying phenylhydrazine involve treatment with an alkali metal hydroxide before distillation.[3]
Column Chromatography Issues

Problem: The this compound streaks on the column or elutes with impurities.

Possible Causes & Solutions:

Cause Explanation Solution
Inappropriate solvent system The polarity of the eluent is either too high (causing rapid elution with impurities) or too low (causing poor movement and streaking).Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation between this compound and its impurities.
Column overloading Too much crude product has been loaded onto the column, exceeding its separation capacity.Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Degradation on silica gel Silica gel is slightly acidic and can cause degradation of sensitive compounds like arylhydrazines.Deactivate the silica gel by adding a small percentage of a base, such as triethylamine (0.5-1%), to the eluent.[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is suitable for purifying solid, crude this compound containing colored impurities and minor soluble by-products.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, hexane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Vacuum Distillation of this compound

This protocol is effective for purifying larger quantities of this compound or when the crude product is an oil.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed. Connect the apparatus to a vacuum pump with a pressure gauge.

  • Inert Atmosphere: Purge the system with an inert gas to remove air.

  • Heating: Begin heating the crude this compound in the distillation flask gently under reduced pressure.

  • Fraction Collection: Collect the distillate fractions. The pure this compound should distill at a constant temperature and pressure. Discard any initial forerun that may contain more volatile impurities.

  • Completion: Stop the distillation when the temperature starts to rise or drop significantly, or when only a small amount of residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool to room temperature before releasing the vacuum.

Visualizations

Workflow for Purification Strategy Selection

The following diagram illustrates a logical workflow for choosing the appropriate purification strategy for this compound based on the nature of the crude product and the impurities present.

Purification_Strategy start Crude this compound is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil or low-melting solid? is_solid->is_oily No recrystallization Recrystallization is_solid->recrystallization Yes distillation Vacuum Distillation is_oily->distillation Yes oiling_out Does it 'oil out'? recrystallization->oiling_out high_impurity Are impurities difficult to separate? recrystallization->high_impurity purity_check Check Purity (TLC, GC, NMR) distillation->purity_check chromatography Column Chromatography chromatography->purity_check final_product Pure this compound purity_check->final_product oiling_out->chromatography Yes oiling_out->purity_check No high_impurity->chromatography Yes high_impurity->purity_check No

Caption: Decision-making flowchart for selecting a purification strategy.

General Experimental Workflow

This diagram outlines the general steps involved from receiving the crude product to obtaining the final, pure this compound.

Experimental_Workflow cluster_0 Purification Process cluster_1 Analysis Crude Product Crude Product Choose Method Choose Method Crude Product->Choose Method Execute Purification Execute Purification Choose Method->Execute Purification Isolate Product Isolate Product Execute Purification->Isolate Product Purity Analysis (TLC/GC) Purity Analysis (TLC/GC) Isolate Product->Purity Analysis (TLC/GC) Characterization (NMR/MS) Characterization (NMR/MS) Purity Analysis (TLC/GC)->Characterization (NMR/MS) Pure Product Pure Product Characterization (NMR/MS)->Pure Product

Caption: General experimental workflow for purification and analysis.

References

Technical Support Center: Optimization of Catalyst and Solvent for m-Tolylhydrazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving m-tolylhydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these reactions, with a primary focus on the widely utilized Fischer indole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions when working with this compound reactions.

Q1: What are the most common applications of this compound in organic synthesis?

This compound is a versatile reagent, but its most prominent application is as a key building block in the Fischer indole synthesis . This reaction is a cornerstone in synthetic chemistry for creating the indole nucleus, a privileged scaffold found in numerous natural products, pharmaceuticals, and agrochemicals. Beyond indoles, it can also be used in the synthesis of other heterocyclic compounds like pyrazoles and in various coupling reactions.

Q2: My Fischer indole synthesis using this compound is resulting in a low yield. What are the primary factors I should investigate?

Low yields in Fischer indole synthesis are a frequent challenge and can often be attributed to several key factors:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. The acid facilitates the key[1][1]-sigmatropic rearrangement, but an acid that is too strong can lead to degradation of the starting material or product, while one that is too weak may not effectively promote the reaction.[2]

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters. Insufficient heat may prevent the reaction from proceeding, while excessive heat can promote side reactions and decomposition.

  • Unfavorable Substrate: Certain carbonyl compounds are known to be poor substrates for this reaction.[2] Additionally, strong electron-donating groups on the carbonyl component can favor a competing N-N bond cleavage pathway.[3]

  • Solvent Effects: The polarity and proticity of the solvent can significantly influence the reaction rate and the stability of intermediates.[4]

Q3: I am observing the formation of a significant amount of an unexpected byproduct. What could it be?

A common byproduct in reactions involving hydrazines is the corresponding azine , which is formed from the reaction of the hydrazone intermediate with a second equivalent of the carbonyl compound.[5] This is particularly prevalent if an excess of the carbonyl compound is used or with prolonged heating. Another possibility, especially under harsh acidic conditions, is the cleavage of the N-N bond, which can lead to various undesired products.[3]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments with this compound.

Issue 1: The reaction fails to proceed or stalls after initial conversion.

Possible Cause 1: Ineffective Catalyst

  • Rationale: The acid catalyst is essential for the protonation of the hydrazone, which initiates the cascade of reactions leading to the indole. If the catalyst is too weak, this initial step is inefficient. Conversely, a catalyst that is too strong can lead to substrate or product degradation.

  • Troubleshooting Steps:

    • Screen Different Acid Catalysts: If you are using a Brønsted acid like acetic acid or HCl, consider switching to a Lewis acid such as ZnCl₂, BF₃, or AlCl₃, or vice versa.[2][6] Polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) are also effective catalysts.

    • Optimize Catalyst Loading: Start with a catalytic amount and incrementally increase it. Monitor the reaction progress by TLC or LC-MS to find the optimal loading.

    • Consider a Pre-formed Catalyst: In some cases, using a pre-formed active catalyst species can improve consistency.

Possible Cause 2: Catalyst Deactivation

  • Rationale: The catalyst can be deactivated by impurities in the starting materials or solvents.[7] Water, for instance, can interfere with many Lewis acids. The catalyst might also not be stable under the reaction conditions over extended periods, especially at elevated temperatures.[7]

  • Troubleshooting Steps:

    • Ensure Purity of Reagents: Use high-purity this compound, carbonyl compound, and solvents. Ensure solvents are anhydrous, especially when using water-sensitive catalysts.

    • Maintain an Inert Atmosphere: Oxygen can deactivate some catalysts.[7] Conducting the reaction under an inert atmosphere of nitrogen or argon is good practice.

    • Incremental Catalyst Addition: For reactions that stall, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.[7]

Issue 2: Formation of a mixture of regioisomers.

Possible Cause: Use of meta-substituted phenylhydrazines

  • Rationale: The use of a meta-substituted phenylhydrazine, such as this compound, can lead to the formation of a mixture of 4- and 6-substituted indoles. The electronic nature of the substituent influences the relative amounts of each isomer.[6]

  • Troubleshooting Steps:

    • Analyze the Product Mixture: Carefully characterize the product mixture using techniques like NMR and chromatography to determine the ratio of the isomers.

    • Modify the Catalyst: The choice of acid catalyst can sometimes influence the regioselectivity. Experiment with different Brønsted and Lewis acids.

    • Purification: If a mixture is unavoidable, focus on developing a robust purification method, such as column chromatography with a carefully selected eluent system, to separate the desired isomer.

Issue 3: Difficulty in purifying the final product.

Possible Cause: Presence of polar byproducts and unreacted starting materials.

  • Rationale: The reaction mixture can contain polar byproducts, residual hydrazine, and the acid catalyst, which can complicate purification by column chromatography.

  • Troubleshooting Steps:

    • Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove the acid catalyst and water-soluble impurities. A wash with a saturated aqueous solution of sodium bicarbonate can neutralize the acid catalyst, followed by a brine wash.[5]

    • Solvent Extraction: Choose an appropriate organic solvent for extraction to selectively dissolve the product while leaving polar impurities in the aqueous phase.

    • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. Sometimes, adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can improve separation.[8]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis with this compound

This protocol provides a general starting point. The specific carbonyl compound, catalyst, solvent, and temperature will need to be optimized for your specific substrate.

  • Hydrazone Formation (if not performed in situ):

    • In a round-bottom flask, dissolve this compound hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

    • Add the aldehyde or ketone (1.0-1.1 equivalents) to the solution.

    • A catalytic amount of a weak acid like acetic acid can be added to facilitate the reaction.[9]

    • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the reaction by TLC.

    • Once the formation of the hydrazone is complete, the solvent can be removed under reduced pressure, and the crude hydrazone can be used directly in the next step or purified by recrystallization.

  • Indole Synthesis:

    • To the crude hydrazone, add the chosen solvent (e.g., toluene, xylene, or a higher boiling point solvent).

    • Add the acid catalyst (e.g., ZnCl₂, PPA, or PTSA) in the desired molar percentage.

    • Heat the reaction mixture to the appropriate temperature (often between 80 °C and 140 °C) with vigorous stirring under an inert atmosphere.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Workup and Purification:

    • Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

Table 1: Representative Catalyst and Solvent Screening for a Fischer Indole Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1HCl (10)Ethanol801235
2H₂SO₄ (10)Toluene110845
3PTSA (15)Xylene130665
4ZnCl₂ (20)Toluene1101078
5BF₃·OEt₂ (15)Dioxane100872

Note: This table presents hypothetical data for illustrative purposes. Optimal conditions will vary depending on the specific substrates.

Visualizations

Troubleshooting Workflow for Low Yield in Fischer Indole Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_catalyst Step 1: Evaluate Catalyst start->check_catalyst check_conditions Step 2: Optimize Conditions check_catalyst->check_conditions If no improvement sub_catalyst1 Screen Different Acids (Brønsted vs. Lewis) check_catalyst->sub_catalyst1 sub_catalyst2 Optimize Catalyst Loading check_catalyst->sub_catalyst2 check_purity Step 3: Verify Reagent Purity check_conditions->check_purity If still low sub_conditions1 Vary Temperature and Reaction Time check_conditions->sub_conditions1 sub_conditions2 Screen Solvents check_conditions->sub_conditions2 solution Improved Yield check_purity->solution Problem Resolved sub_purity1 Use Anhydrous Solvents check_purity->sub_purity1 sub_purity2 Purify Starting Materials check_purity->sub_purity2

Caption: A stepwise decision-making workflow for troubleshooting low product yields.

References

impact of reaction temperature on the outcome of m-Tolylhydrazine cyclizations

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of indole derivatives via m-tolylhydrazine cyclization, primarily through the Fischer indole synthesis. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction, with a particular focus on the critical role of reaction temperature in determining the final product outcome.

Introduction: The Regioselectivity Challenge in this compound Cyclizations

The Fischer indole synthesis is a robust and widely utilized method for the preparation of the indole nucleus.[1] The reaction of this compound with an unsymmetrical ketone, such as methyl ethyl ketone, presents a classic challenge of regioselectivity. The cyclization can occur on either side of the methyl substituent on the phenyl ring, leading to the formation of two structural isomers: a 4-methylindole derivative and a 6-methylindole derivative. The ratio of these isomers is not arbitrary and is highly dependent on the reaction conditions, most notably the temperature. Understanding and controlling this temperature dependence is paramount for achieving the desired product selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of two different indole isomers when using this compound in a Fischer indole synthesis?

The formation of two regioisomers, a 4-methylindole and a 6-methylindole derivative, is a direct consequence of the two possible sites of cyclization on the this compound aromatic ring relative to the methyl group. The key step in the Fischer indole synthesis is an acid-catalyzed[2][2]-sigmatropic rearrangement of the initially formed hydrazone.[1] For an m-tolylhydrazone, this rearrangement can proceed through two different transition states, leading to the two isomeric products.

Q2: How does reaction temperature influence which isomer is the major product?

The reaction temperature is a critical parameter for controlling the regioselectivity of the this compound cyclization. This can be explained by the principles of kinetic versus thermodynamic control.[3][4]

  • At lower temperatures (Kinetic Control): The reaction is under kinetic control, meaning the major product is the one that is formed the fastest. This corresponds to the reaction pathway with the lower activation energy.

  • At higher temperatures (Thermodynamic Control): At elevated temperatures, the reaction becomes reversible. This allows the system to reach equilibrium, and the major product will be the most thermodynamically stable isomer, which may not be the one that forms the fastest.[3]

Q3: Which isomer is the kinetic product and which is the thermodynamic product?

While definitive experimental data for all this compound cyclizations is not always available, we can infer the likely outcome based on established principles of organic chemistry. The formation of the 6-methylindole isomer often proceeds through a sterically less hindered transition state, suggesting it is likely the kinetic product (formed faster at lower temperatures). Conversely, the 4-methylindole isomer may be the more thermodynamic product due to electronic factors influencing its stability. However, the specific substitution pattern of the ketone can also influence the relative stabilities.

Q4: What is the role of the acid catalyst in this reaction?

The acid catalyst is essential for the Fischer indole synthesis. It facilitates several key steps, including the isomerization of the hydrazone to the reactive enamine intermediate and the subsequent[2][2]-sigmatropic rearrangement.[5] The choice and concentration of the acid can also influence the reaction rate and, in some cases, the regioselectivity of the cyclization. Stronger acids can sometimes favor cyclization at the less substituted position.[6]

Q5: I am observing significant byproduct formation, especially at higher temperatures. What are these byproducts and how can I minimize them?

At elevated temperatures, side reactions can become more prevalent. Common byproducts in the Fischer indole synthesis include:

  • Products of N-N bond cleavage: Under harsh acidic conditions, the nitrogen-nitrogen bond of the hydrazine or hydrazone can cleave, leading to the formation of aniline and other fragmentation products.[2]

  • Polymerization and decomposition products: The starting materials, intermediates, and even the indole product can be susceptible to degradation and polymerization at high temperatures, resulting in the formation of tarry, insoluble materials.[5]

To minimize these byproducts, it is advisable to run the reaction at the lowest effective temperature and for the shortest possible time.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solutions
Poor Regioselectivity / Undesired Isomer is Major Product Incorrect Temperature: The reaction is being run under conditions that favor the undesired isomer (e.g., too high a temperature for the kinetic product).Optimize Temperature: For the kinetically favored isomer, run the reaction at a lower temperature (e.g., room temperature to 50°C). For the thermodynamically favored isomer, a higher temperature (e.g., reflux) may be necessary.
Inappropriate Acid Catalyst: The choice of acid can influence the regioselectivity.Screen Acid Catalysts: Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to determine the optimal catalyst for your desired isomer.
Low Yield of Indole Product(s) Decomposition of Starting Material or Product: The reaction temperature may be too high, leading to degradation.Lower Reaction Temperature: Attempt the reaction at a milder temperature.
Inefficient Cyclization: The acid catalyst may not be strong enough or used in a sufficient amount.Increase Catalyst Concentration or Use a Stronger Acid: Cautiously increase the amount of the acid catalyst or switch to a stronger acid.
N-N Bond Cleavage: Strong electron-donating groups on the carbonyl component can promote this side reaction.[2]Use a Milder Acid: Switch from a strong Brønsted acid to a milder Lewis acid like zinc chloride.[5]
Formation of Tarry Byproducts Excessively High Temperature: This is a common cause of polymerization and decomposition.Reduce Temperature and Reaction Time: Find the minimum temperature and time required for the reaction to proceed to completion.
Harsh Acidic Conditions: The combination of a strong acid and high temperature can be too aggressive for the substrates.Use a Milder Acid Catalyst or a Lower Boiling Point Solvent: This will help to reduce the overall harshness of the reaction conditions.
Reaction Fails to Proceed Inactive Hydrazine: The this compound may have degraded upon storage.Use Fresh or Purified Hydrazine: Ensure the quality of your starting material.
Unfavorable Substrate: Certain carbonyl compounds are known to be poor substrates for the Fischer indole synthesis.Modify the Carbonyl Component: If possible, consider using a different ketone or aldehyde.

Experimental Protocols

Protocol 1: Kinetically Controlled Synthesis of the 6-Methylindole Derivative (Hypothetical Example)

This protocol aims to favor the formation of the kinetic product by using a lower reaction temperature.

Materials:

  • This compound hydrochloride

  • Methyl ethyl ketone (MEK)

  • Glacial acetic acid

  • Sodium acetate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in glacial acetic acid.

  • Add methyl ethyl ketone (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature (20-25°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 24-48 hours), pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the major isomer.

Protocol 2: Thermodynamically Controlled Synthesis of the 4-Methylindole Derivative (Hypothetical Example)

This protocol aims to favor the formation of the thermodynamic product by using a higher reaction temperature (reflux).

Materials:

  • This compound hydrochloride

  • Methyl ethyl ketone (MEK)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound hydrochloride (1.0 eq) in glacial acetic acid.

  • Add methyl ethyl ketone (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 118°C) and monitor the progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the major isomer.

Visualizing the Reaction Pathway

The following diagrams illustrate the key concepts discussed in this guide.

Fischer_Indole_Mechanism cluster_start Reactants This compound This compound Hydrazone Formation Hydrazone Formation This compound->Hydrazone Formation Ketone Ketone Ketone->Hydrazone Formation Enehydrazine Enehydrazine Hydrazone Formation->Enehydrazine Tautomerization [3,3]-Sigmatropic Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->[3,3]-Sigmatropic Rearrangement Acid Catalyst Intermediate Intermediate [3,3]-Sigmatropic Rearrangement->Intermediate Cyclization & Elimination Cyclization & Elimination Intermediate->Cyclization & Elimination -NH3 Indole Product Indole Product Cyclization & Elimination->Indole Product Kinetic_vs_Thermodynamic cluster_paths Reaction Pathways Reactants Reactants TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic Lower Ea (Low Temp) TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo Higher Ea (High Temp) Kinetic_Product Kinetic Product (6-Methylindole) TS_Kinetic->Kinetic_Product Faster Rate Thermodynamic_Product Thermodynamic Product (4-Methylindole) TS_Thermo->Thermodynamic_Product Slower Rate Kinetic_Product->Thermodynamic_Product Reversible at High Temp

References

suppression of by-product formation in the synthesis of m-Tolylhydrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of m-tolylhydrazine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to purity and by-product formation during their synthetic work. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven insights.

Section 1: Troubleshooting the Diazotization of m-Toluidine

The initial step, converting m-toluidine to its diazonium salt, is critical for the success of the entire synthesis. By-products at this stage can propagate through subsequent steps, complicating purification and reducing yields.

FAQ 1: My diazotization reaction mixture is turning dark red/brown and appears tarry, not the expected pale yellow solution. What is causing this?

Answer: This is a classic sign of uncontrolled side reactions, primarily caused by excessive temperature. The two main culprits are phenol formation and azo coupling .

Expert Analysis: Aromatic diazonium salts are thermally unstable intermediates.[1] The synthesis must be conducted at low temperatures, typically between 0-5 °C, to prevent their decomposition.[2]

  • Phenol Formation (Hydrolysis): If the temperature rises, the diazonium salt can react with water in the acidic medium to form m-cresol. This reaction proceeds via an SN1-type mechanism where dinitrogen gas, an excellent leaving group, is eliminated.

  • Azo Coupling: The newly formed m-cresol is highly activated towards electrophilic aromatic substitution. The diazonium salt is a weak electrophile and will readily attack the electron-rich phenol ring to form highly colored azo dyes.[3] Similarly, the diazonium ion can couple with unreacted m-toluidine starting material. These azo compounds are intensely colored and often present as viscous oils or tars, leading to the observed contamination.

Troubleshooting Steps:

  • Temperature Control: Ensure your reaction vessel is submerged in an ice-salt bath to maintain a strict internal temperature of 0-5 °C throughout the addition of sodium nitrite.

  • Rate of Addition: Add the aqueous sodium nitrite solution slowly, dropwise, to prevent localized temperature spikes.

  • Efficient Stirring: Use vigorous mechanical or magnetic stirring to ensure rapid heat dissipation and homogenous mixing.

FAQ 2: The yield of my subsequent reduction step is very low, suggesting the diazotization was inefficient. How can I improve the yield of the diazonium salt?

Answer: Low yield is typically due to incomplete diazotization, premature decomposition of the diazonium salt, or loss of nitrous acid from the system.

Expert Analysis: The formation of the key electrophile, the nitrosonium ion (NO⁺), from nitrous acid (HNO₂) is an acid-catalyzed equilibrium.[1][4]

  • Insufficient Acid: At least three equivalents of a strong mineral acid (like HCl) are required: one to form the m-toluidine hydrochloride salt, one to react with sodium nitrite to generate nitrous acid, and one to maintain a sufficiently acidic medium to promote the formation of the nitrosonium ion and prevent premature side reactions.[4]

  • Nitrous Acid Volatility: Nitrous acid is unstable and can decompose, especially if the temperature is not kept low. This reduces the amount of available nitrosonium ion for the reaction.

  • Order of Reagents: Always dissolve the m-toluidine in excess acid first before cooling and adding the sodium nitrite solution. Adding the amine to a pre-mixed acid/nitrite solution can lead to localized high concentrations of nitrous acid and unwanted side reactions.

Troubleshooting Steps:

  • Stoichiometry Check: Verify that you are using at least 3 equivalents of HCl relative to m-toluidine.

  • Maintain Low Temperature: As with preventing decomposition, keeping the reaction at 0-5 °C ensures the stability of both the nitrous acid and the resulting diazonium salt.[2]

  • Test for Excess Nitrous Acid: After the addition of sodium nitrite is complete, you can check for a slight excess of nitrous acid using starch-iodide paper (it should turn blue). This confirms the reaction has gone to completion. Do not add a large excess, as this can lead to other side reactions.

Diagram: Key Reaction Pathways in m-Toluidine Diazotization

The following diagram illustrates the desired reaction pathway versus the common side reactions that lead to by-product formation.

G mToluidine m-Toluidine NaNO2_HCl NaNO2 / HCl (0-5 °C) mToluidine->NaNO2_HCl Diazonium m-Tolyl Diazonium Salt (Desired Intermediate) HighTemp1 > 5 °C + H2O Diazonium->HighTemp1 Decomposition HighTemp2 > 5 °C + m-Cresol or m-Toluidine Diazonium->HighTemp2 Azo Coupling NaNO2_HCl->Diazonium Desired Path mCresol m-Cresol (Phenolic By-product) HighTemp1->mCresol AzoDye Azo Dye (Colored Impurity) HighTemp2->AzoDye

Caption: Desired diazotization path vs. temperature-induced side reactions.

Section 2: Suppressing By-products During Diazonium Salt Reduction

The reduction of the diazonium salt to this compound is the final formative step. The choice of reducing agent and control of reaction conditions are paramount to achieving high purity.

FAQ 3: After reducing my diazonium salt with sodium sulfite, my final product is contaminated with significant amounts of m-toluidine and m-cresol. How do I minimize these?

Answer: This indicates either over-reduction or competing decomposition of the diazonium salt before it can be properly reduced to the hydrazine.

Expert Analysis: The reduction of diazonium salts with reagents like sodium sulfite or stannous chloride is a standard method to produce arylhydrazines.[3] However, the reaction conditions must be carefully managed.

  • Deamination (Reduction to Ar-H): Some reducing agents, particularly under harsh conditions, can cleave the C-N bond entirely, reducing the diazonium group to a hydrogen atom. This is known as deamination and would produce toluene in this case, though formation of the starting m-toluidine can also occur through other pathways.

  • Competing Hydrolysis: If the reduction is not efficient or if the pH and temperature are not optimal, the hydrolysis reaction to form m-cresol (as described in FAQ 1) will compete with the desired reduction pathway. This is especially true if the diazonium salt solution is allowed to warm up before the reducing agent is added.

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium sulfite (Na₂SO₃) is a mild reducing agent and generally effective.[3] Stannous chloride (SnCl₂) in concentrated HCl is another common choice and can sometimes be more efficient.[5]

  • pH Control: The reduction with sulfite proceeds through an intermediate azo-sulfite adduct. Maintaining a neutral to slightly basic pH during the initial phase of reduction can be beneficial before final acidic hydrolysis to liberate the hydrazine.

  • Temperature: Add the cold diazonium salt solution to a cold, well-stirred solution of the reducing agent. Do not allow the diazonium salt to warm before it has a chance to react with the sulfite or stannous chloride.

Table 1: Comparison of Common Reducing Agents
Reducing AgentTypical ConditionsAdvantagesDisadvantages & Common By-products
Sodium Sulfite (Na₂SO₃) Aqueous solution, initial pH control, followed by acid hydrolysis.Inexpensive, relatively mild, easy to handle.Can be slow; risk of competing hydrolysis (m-cresol) if not controlled.
Stannous Chloride (SnCl₂) Concentrated HCl solution, 0-10 °C.Often provides higher yields and is a stronger reducing agent.Tin salts can be difficult to remove from the final product; risk of over-reduction.
Zinc Dust / Acetic Acid Aqueous acetic acid, low temperature.Effective reducing system.Can be exothermic and difficult to control; potential for deamination.

Section 3: Purity in Subsequent Applications

The purity of the synthesized this compound directly impacts its utility in further reactions, such as the widely used Fischer indole synthesis.

FAQ 4: I used my synthesized this compound hydrochloride in a Fischer indole synthesis and obtained a mixture of isomeric indoles. Is this due to the hydrazine quality?

Answer: Yes, this is a very likely outcome. The Fischer indole synthesis is sensitive to the regiochemistry of the starting hydrazine. If your this compound is contaminated with o- or p-tolylhydrazine isomers, you will inevitably get a mixture of the corresponding indole products.

Expert Analysis: The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[6] The position of the methyl group on the phenylhydrazine ring dictates the substitution pattern of the final indole product. This compound will cyclize to give two possible isomers (4-methylindole and 6-methylindole). However, if your starting m-toluidine was contaminated with o- or p-toluidine, this isomeric impurity will be carried through the entire synthesis.

  • o-Tolylhydrazine impurity will lead to the formation of 7-methylindole.

  • p-Tolylhydrazine impurity will lead to the formation of 5-methylindole.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before beginning the synthesis, confirm the purity of your m-toluidine starting material using GC or NMR.

  • Purify the Hydrazine: If you suspect isomeric impurities, it is crucial to purify the this compound, typically by recrystallization of its hydrochloride salt, before use in the Fischer indole synthesis.[7][8]

Diagram: Impact of Isomeric Impurities on Fischer Indole Synthesis

G cluster_0 Hydrazine Source cluster_1 Fischer Indole Synthesis Products m_hydrazine This compound (Desired) indole_4_6 4- & 6-Methylindoles (Expected Products) m_hydrazine->indole_4_6 + Ketone, H+ o_hydrazine o-Tolylhydrazine (Impurity) indole_7 7-Methylindole (By-product) o_hydrazine->indole_7 + Ketone, H+ p_hydrazine p-Tolylhydrazine (Impurity) indole_5 5-Methylindole (By-product) p_hydrazine->indole_5 + Ketone, H+

Caption: How isomeric hydrazine impurities lead to unwanted indole by-products.

Section 4: General Purification and Handling

FAQ 5: What is the recommended method for purifying and storing this compound?

Answer: The most reliable method is to convert the crude freebase to its hydrochloride salt and purify it by recrystallization. The hydrochloride salt is significantly more stable than the freebase.

Expert Analysis: Arylhydrazines, as freebases, are susceptible to aerial oxidation, which can cause them to darken and degrade over time. Converting the hydrazine to its hydrochloride salt protonates the basic nitrogen atoms, significantly increasing its stability and providing a crystalline solid that is amenable to purification.[7][8]

Recommended Protocol: Purification via Hydrochloride Salt

  • Isolation: After the reduction step, neutralize the acidic reaction mixture carefully with a base (e.g., NaOH solution) to liberate the crude this compound freebase, which often separates as an oil.

  • Extraction: Extract the crude hydrazine into a suitable organic solvent like diethyl ether or dichloromethane.

  • Drying: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Salt Formation: Filter off the drying agent and bubble dry HCl gas through the solution, or add a concentrated solution of HCl in isopropanol. The this compound hydrochloride will precipitate as a solid.

  • Recrystallization: Collect the solid by filtration and recrystallize it from a suitable solvent, such as ethanol or an ethanol/ether mixture, to yield pure this compound hydrochloride.[8]

  • Storage: Store the purified hydrochloride salt in a tightly sealed, amber glass bottle under an inert atmosphere (nitrogen or argon) in a cool, dark place.

References

Technical Support Center: A Troubleshooting Guide for Scaling Up m-Tolylhydrazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals working with m-tolylhydrazine chemistry. This guide is designed to provide in-depth, field-proven insights for researchers, scientists, and process chemists encountering challenges when transitioning this compound reactions from benchtop to pilot or production scale. Our focus is on anticipating and resolving issues through a deep understanding of the underlying chemical and physical principles.

Frequently Asked Questions (FAQs)

Section 1: Critical Safety Considerations for Scale-Up

Question 1: What are the primary safety hazards when scaling up reactions with this compound, and how can they be mitigated?

Answer: Scaling up reactions with any hydrazine derivative, including this compound, introduces significant safety challenges that must be rigorously addressed. The primary hazards stem from the inherent reactivity and toxicity of the hydrazine functional group.[1][2]

Core Hazards:

  • Thermal Instability and Runaway Reactions: Hydrazine and its derivatives can decompose exothermically.[2] This decomposition can be catalyzed by various materials, including certain metals like copper and iron oxides, which may be present in larger-scale reactors.[1] An uncontrolled exotherm can lead to a dangerous increase in temperature and pressure, potentially causing a runaway reaction.

  • Toxicity: this compound and its hydrochloride salt are classified as harmful if swallowed, in contact with skin, or inhaled.[3][4][5] The respiratory system is a key target organ.[3] When scaling up, the potential for exposure to larger quantities of dust (if using the solid hydrochloride) or vapors increases significantly. The ACGIH threshold limit value (TLV) for hydrazine itself is extremely low at 0.01 ppm, highlighting the high toxicity of this class of compounds.[1]

  • Flammability: While this compound hydrochloride is a combustible solid, it does not have a listed flash point.[3][6] However, hydrazine vapor has a very wide flammability range (approximately 4-100%), and its decomposition can be energetic enough to sustain combustion without oxygen.[1] Care must be taken to avoid creating conditions where flammable vapors could accumulate.

Mitigation Strategy and Protocol:

A robust safety strategy is non-negotiable. The following workflow should be implemented before and during any scale-up operation.

Workflow for Safe Scale-Up of this compound Reactions

cluster_pre Phase 1: Pre-Campaign Hazard Assessment cluster_ops Phase 2: Operational Controls Assess Thermal Hazard Assessment (DSC, ARC Calorimetry) Review Review MSDS & Literature (Toxicity, Incompatibilities) Cooling Robust Cooling System (Jacket, Coils, Emergency Quench) Assess->Cooling Data informs engineering design PPE Define PPE Requirements (Gloves, Respirator, Face Shield) Review->PPE Determines protection level Eng Engineering Controls Plan (Fume Hood, Ventilation, Containment) Spill Spill & Emergency Protocol Inert Inert Atmosphere (Nitrogen Blanket) Eng->Inert Implements containment Monitoring Real-time Monitoring (Temp Probes, Pressure) Spill->Monitoring Prepares for deviations Addition Controlled Reagent Addition (Subsurface Feed, Dosing Pump)

Caption: Workflow for mitigating scale-up hazards.

Step-by-Step Mitigation Protocol:

  • Thermal Hazard Evaluation: Before any scale-up, perform differential scanning calorimetry (DSC) or accelerating rate calorimetry (ARC) on the reaction mixture to determine the onset temperature of decomposition and the potential energy release. This data is critical for defining the maximum safe operating temperature.

  • Engineering Controls:

    • Ventilation: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system.[5]

    • Inert Atmosphere: To prevent air oxidation and mitigate flammability risks, maintain a nitrogen blanket over the reaction at all times.[2]

  • Personal Protective Equipment (PPE): Mandate the use of appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a dust mask (N95 or higher) or respirator when handling the solid hydrochloride salt.[3][7]

  • Controlled Addition: Add reagents, especially those that can initiate an exotherm, slowly and subsurface if possible to ensure rapid mixing and heat dissipation.

  • Emergency Plan: Have an emergency quench plan in place (e.g., a pre-chilled, inert solvent) and ensure all personnel are trained on spill response procedures.

Section 2: Troubleshooting Reaction Performance at Scale

A common application of this compound is the Fischer indole synthesis , which produces a substituted indole from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[8][9][10] Many scale-up issues are rooted in the complexities of this reaction.

Question 2: My Fischer indole synthesis yield dropped from 90% at the 1L scale to 60% at the 50L scale. What are the likely causes?

Answer: A significant drop in yield upon scale-up is a classic problem often tied to changes in mass and heat transfer.[11][12][13] As reactor size increases, the surface-area-to-volume ratio decreases, making both mixing and heat removal less efficient.[14]

Primary Causes and Troubleshooting Logic:

  • Inefficient Mixing (Poor Mass Transfer): At the 1L scale, a simple magnetic stir bar provides adequate mixing. In a 50L reactor, this is insufficient. Poor mixing leads to localized high concentrations of reactants or catalyst, promoting side reactions. It can also create "dead zones" where the reaction does not proceed.[12]

  • Poor Temperature Control (Heat Transfer Issues): The Fischer indole synthesis involves several steps, including an acid-catalyzed rearrangement that can be exothermic.[9] In a large reactor, "hot spots" can form near the addition point or along the reactor walls, leading to thermal decomposition of the starting material, intermediate hydrazone, or the final product, often resulting in tar formation.[15]

  • Incorrect Reagent Addition Strategy: Adding a reactant too quickly at scale can exacerbate temperature control issues and promote byproduct formation.[15]

Troubleshooting Decision Tree

start Low Yield at Scale q1 Is reaction temperature uniform? (Check probes at different depths) start->q1 q2 Are colored byproducts/tars observed? q1->q2 Yes sol1 Improve Heat Transfer: - Increase coolant flow - Use a lower starting temp - Slow reagent addition q1->sol1 No q3 Was reagent addition rate scaled linearly? q2->q3 No q2->sol1 Yes sol2 Improve Mass Transfer: - Optimize agitator (type/speed) - Check for dead zones - Use subsurface addition q3->sol2 No sol3 Re-evaluate Addition Profile: - Implement slow, controlled addition - Correlate addition rate to cooling capacity q3->sol3 Yes

Caption: Decision tree for troubleshooting low yield.

Recommended Corrective Actions:

ParameterLab Scale (1L)Pilot Scale (50L) - Recommended AdjustmentRationale
Agitation Magnetic StirrerOverhead mechanical stirrer (e.g., pitched-blade turbine). Characterize mixing time.Ensures homogeneity and prevents localized concentration/temperature gradients.[12][13]
Addition Rate 5-10 min60-120 min, controlled by dosing pump.Prevents rapid heat generation that can overwhelm the reactor's cooling capacity.[15]
Temperature 80 °C (setpoint)70-75 °C (initial setpoint)Lowering the initial jacket temperature provides a larger buffer to absorb the reaction exotherm.
Monitoring Visual, TLCMultiple temperature probes, in-process control (IPC) via HPLC.Provides a more accurate picture of the reaction environment and progress.

Question 3: I'm observing an increase in dark, tarry impurities upon scale-up. How can I prevent this?

Answer: The formation of tars in the Fischer indole synthesis is a common issue, typically caused by acid-catalyzed polymerization or degradation pathways that become dominant under suboptimal conditions at scale.

Causality: The mechanism of the Fischer indole synthesis involves highly reactive intermediates, including enamines and imines, under acidic conditions.[8][10] If the desired intramolecular cyclization is slow or if localized "hot spots" exist, these intermediates can undergo intermolecular polymerization or degradation, leading to high molecular weight, colored byproducts.

Prevention Protocol:

  • Optimize Acid Catalyst:

    • Choice of Acid: While strong Brønsted acids like H₂SO₄ or HCl are common, they can be aggressive at scale.[9] Consider using a milder Lewis acid (e.g., ZnCl₂) or polyphosphoric acid (PPA), which can sometimes give cleaner reactions.

    • Catalyst Loading: Re-evaluate the catalyst loading. At scale, better mixing may mean a slightly lower catalyst loading is sufficient, reducing the rate of side reactions.

  • Strict Temperature Control: As discussed previously, preventing temperature overshoots is paramount. Ensure your reactor's cooling system is capable of handling the heat load.

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor the reaction closely using HPLC and proceed with workup as soon as the starting material is consumed to an acceptable level.

  • Oxygen Exclusion: Ensure the reactor is properly purged and maintained under an inert nitrogen atmosphere. Oxygen can promote oxidative side reactions that contribute to color formation.

Section 3: Process Control and Analytical Methods

Question 4: How can I effectively monitor the reaction progress in a large, opaque reactor?

Answer: Visual inspection and TLC, common in the lab, are impractical for large-scale production. A robust analytical methodology is required for process control.[15]

Recommended Analytical Protocol:

  • Sample Acquisition: Use a sample port that allows for the safe extraction of a representative sample from the reactor under inert conditions.

  • Primary Monitoring Technique (HPLC): High-Performance Liquid Chromatography is the method of choice.

    • Method: A reverse-phase C18 column with a gradient of water/acetonitrile (both containing 0.1% formic acid or TFA) is typically effective for separating the this compound, the intermediate hydrazone, and the final indole product.

    • Quantification: Monitor the disappearance of the this compound starting material and the appearance of the indole product. This provides a clear and quantitative measure of reaction completion.

  • Alternative/Secondary Technique (GC-MS): For certain volatile products or to identify impurities, Gas Chromatography-Mass Spectrometry can be valuable. Hydrazines and hydrazones may require derivatization to improve their chromatographic behavior.[16][17]

Table: Comparison of Analytical Monitoring Methods

MethodApplicationProsCons
TLC Lab-scale, quick checkFast, inexpensiveNon-quantitative, difficult to interpret with colored mixtures
HPLC Gold standard for IPCQuantitative, high resolution, can track multiple componentsSlower than TLC, requires dedicated equipment and method development
GC-MS Impurity identificationHigh sensitivity, provides structural informationMay require derivatization, not suitable for non-volatile compounds[17]

References

Technical Support Center: m-Tolylhydrazine Stability in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling m-Tolylhydrazine and its derivatives. This guide is designed for researchers, chemists, and pharmaceutical development professionals who utilize this compound in acidic conditions, most notably in reactions like the Fischer indole synthesis. As a versatile but sensitive reagent, understanding its stability is paramount to achieving reproducible, high-yield results. This document provides in-depth answers to common questions, troubleshooting advice for specific experimental issues, and validated protocols to enhance your success.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound turns dark brown or black immediately after adding an acid catalyst. What is causing this discoloration, and how can I mitigate it?

A1: This is a very common observation and is typically indicative of oxidative degradation and subsequent polymerization of the this compound.

The Chemistry Behind the Color Change: Arylhydrazines, including this compound, are potent reducing agents. Under acidic conditions, the hydrazine moiety is protonated, which can increase its susceptibility to oxidation. Trace atmospheric oxygen or other oxidizing agents in the reaction mixture can initiate a cascade of reactions, leading to the formation of highly colored, often intractable, polymeric tars. The initial step is often the oxidation of the hydrazine to a diazenyl radical, which is highly reactive.

Troubleshooting & Prevention Strategy:

  • Deoxygenate Your Solvent: Before adding any reagents, thoroughly sparge your reaction solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes.

  • Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon. This is the single most effective way to prevent oxidative degradation.

  • Control the Temperature: Add the acid catalyst slowly and at a reduced temperature (e.g., 0-5 °C). The degradation reactions are often exothermic and are accelerated by heat. Once the initial hydrazone formation is complete, the temperature can be raised for the cyclization step as required by your specific protocol.[1][2]

  • Reagent Purity: Ensure your this compound is of high purity. Older stock or improperly stored material may already contain oxidized impurities that can catalyze further degradation.

Q2: I'm experiencing significantly low yields in my Fischer indole synthesis. How does the choice and concentration of the acid catalyst affect the stability of this compound and the overall reaction outcome?

A2: The choice of acid catalyst is critical and directly impacts both the reaction rate and the stability of the this compound intermediate.[3][4] Both Brønsted and Lewis acids can be used, but their effects differ.

Brønsted Acids (e.g., HCl, H₂SO₄, PPA, p-TsOH): These proton-donating acids are effective at catalyzing the key steps of the Fischer synthesis: hydrazone formation, tautomerization, and the[5][5]-sigmatropic rearrangement.[1][3] However, strong, non-oxidizing acids at high concentrations can accelerate degradation. Polyphosphoric acid (PPA) is often used as both a catalyst and a solvent at high temperatures, but this can lead to charring if not carefully controlled.

Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃): Lewis acids coordinate to the carbonyl oxygen and the hydrazine nitrogens, facilitating the reaction through a different mechanism.[4] They are often considered milder for sensitive substrates. Zinc chloride (ZnCl₂) is a very common and effective catalyst for this synthesis.[6]

Recommendations for Catalyst Optimization:

  • Start Mild: Begin with a milder catalyst like glacial acetic acid or a Lewis acid like ZnCl₂ before resorting to stronger Brønsted acids.[1]

  • Catalyst Loading: Use the minimum effective amount of catalyst. A catalytic amount (e.g., 0.1-0.2 equivalents for Lewis acids) is often sufficient. Stoichiometric amounts can drive degradation pathways.

  • Screening: If yields are poor, a small-scale screen of different catalysts can be highly informative.

Below is a comparative table to guide your selection.

Table 1: Comparison of Common Acidic Catalysts for Reactions with this compound

Catalyst TypeExamplesTypical ConditionsAdvantagesPotential Stability Issues
Brønsted Acid HCl, H₂SO₄Often used in polar solvents (e.g., EtOH, AcOH)Inexpensive, strong proton source, well-established.[3]Can cause significant degradation and charring if concentration or temperature is too high.
Brønsted Acid Acetic Acid (AcOH)Can be used as a solvent or co-solventMilder than strong mineral acids, often sufficient for hydrazone formation.[1][2]May require higher temperatures for the cyclization step, which can affect stability.
Brønsted Acid p-TsOH, PPAOften used in non-polar solvents (e.g., Toluene) at refluxEffective for driving the reaction to completion.PPA is viscous and can make workup difficult; high temperatures can cause charring.
Lewis Acid ZnCl₂, BF₃·OEt₂Aprotic solvents (e.g., Toluene, Dichloromethane)Generally milder, can reduce side reactions.[4][6]Can be hygroscopic, requiring anhydrous conditions; workup may require quenching.
Q3: What are the best practices for storing and handling this compound and its hydrochloride salt to ensure long-term stability?

A3: Proper storage and handling are crucial for preventing degradation before the reagent is even used. This compound is sensitive to air, light, and heat.

  • Storage of this compound Free Base: The free base is more susceptible to oxidation. It should be stored in an amber glass bottle under an inert atmosphere (Argon or Nitrogen) and refrigerated (2-8 °C).

  • Storage of this compound Hydrochloride: The hydrochloride salt is significantly more stable to air than the free base and is often the preferred form for long-term storage.[7][8][9] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong bases.[7]

  • Handling: Always handle the material in a well-ventilated area or fume hood.[10] When weighing and transferring the reagent, do so quickly to minimize exposure to air. Use personal protective equipment (gloves, safety glasses) as the compound is harmful if swallowed or comes into contact with skin.[11]

Q4: How can I analytically monitor the consumption of this compound and the formation of degradation products during my experiment?

A4: Monitoring the reaction is key to understanding its progress and identifying when degradation becomes significant. Several standard analytical techniques can be employed.

  • Thin-Layer Chromatography (TLC): This is the quickest and easiest method. Spot the reaction mixture on a TLC plate alongside a standard of your starting this compound. The disappearance of the starting material spot and the appearance of the product spot can be tracked. Degradation often appears as a dark streak from the baseline.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a quantitative view of the reaction. A reverse-phase C18 column with a UV detector is typically effective. You can monitor the peak area of this compound decreasing over time while the product peak grows. The emergence of multiple, often broad, peaks can indicate the formation of various degradation byproducts.

  • Gas Chromatography (GC): GC can also be used, often with a mass spectrometry (MS) detector. This is useful for identifying the specific molecular weights of byproducts. Degradation of hydrazines in aqueous samples can be minimized by acidification prior to analysis.[12]

Troubleshooting Guide

Observed SymptomPotential Cause(s)Recommended Solution(s)
Reaction turns dark immediately upon acid addition.1. Oxidative degradation. 2. Acid concentration too high. 3. Reaction temperature too high.1. Deoxygenate solvent and run under an inert (N₂/Ar) atmosphere. 2. Add acid catalyst slowly at 0-5 °C. 3. Use a milder catalyst (e.g., ZnCl₂, AcOH).
Low or no yield of desired indole product.1. Degradation of this compound. 2. Ineffective catalyst. 3. Water present in the reaction (for Lewis acids).1. Implement all solutions for preventing degradation. 2. Screen a panel of catalysts (e.g., HCl, p-TsOH, ZnCl₂). 3. Use anhydrous solvents and reagents if using a water-sensitive Lewis acid.
Formation of multiple unidentified side products.1. Competing side reactions (e.g., rearrangement, fragmentation). 2. Non-specific catalysis from overly harsh conditions.1. Lower the reaction temperature. 2. Reduce the concentration of the acid catalyst. 3. Switch to a milder or more selective catalyst.
Inconsistent results between batches.1. Purity/age of this compound. 2. Inconsistent atmospheric control. 3. Variations in solvent quality (e.g., peroxide content).1. Use fresh, high-purity this compound or its hydrochloride salt. 2. Ensure a consistent inert atmosphere for every run. 3. Use freshly distilled or high-purity anhydrous solvents.

Visualized Workflows and Mechanisms

A simplified representation of the challenges faced when using this compound under acidic conditions. The desired pathway to the indole product is in direct competition with degradation pathways.

G cluster_0 Reaction Initiation cluster_1 Desired Pathway: Fischer Indole Synthesis cluster_2 Undesired Pathway: Degradation This compound This compound Hydrazone Hydrazone This compound->Hydrazone Condensation Protonated_Hydrazine Protonated_Hydrazine This compound->Protonated_Hydrazine +H+ Ketone_Aldehyde Ketone_Aldehyde Ketone_Aldehyde->Hydrazone Acid_Catalyst Acid_Catalyst Acid_Catalyst->Hydrazone Catalyzes Ene-hydrazine Ene-hydrazine Hydrazone->Ene-hydrazine Tautomerization (+H+) Sigmatropic Rearrangement Sigmatropic Rearrangement Ene-hydrazine->Sigmatropic Rearrangement [3,3] Shift Aminal Intermediate Aminal Intermediate Sigmatropic Rearrangement->Aminal Intermediate Final_Indole_Product Final_Indole_Product Aminal Intermediate->Final_Indole_Product -NH3 Aromatization Oxidized_Intermediates Oxidized_Intermediates Protonated_Hydrazine->Oxidized_Intermediates O2, Heat Polymeric_Tars Polymeric_Tars Oxidized_Intermediates->Polymeric_Tars Polymerization

Figure 1: Competing reaction pathways for this compound in the presence of an acid catalyst.

Use this systematic workflow to diagnose and resolve common issues encountered during your experiments.

Troubleshooting_Workflow start Problem Observed: Low Yield / Dark Color check_atmosphere Is the reaction under an inert atmosphere (N2/Ar)? start->check_atmosphere implement_inert Action: Deoxygenate solvent and maintain inert gas blanket. check_atmosphere->implement_inert No check_temp Was the acid added slowly at reduced temperature (0-5°C)? check_atmosphere->check_temp Yes implement_inert->check_temp implement_temp Action: Improve cooling and slow down addition rate. check_temp->implement_temp No check_catalyst Is the catalyst known to be harsh? (e.g., high conc. H2SO4) check_temp->check_catalyst Yes implement_temp->check_catalyst implement_catalyst Action: Switch to a milder catalyst (e.g., ZnCl2, AcOH). check_catalyst->implement_catalyst Yes check_reagent Is the this compound old or discolored? check_catalyst->check_reagent No implement_catalyst->check_reagent implement_reagent Action: Use fresh, high-purity this compound HCl. check_reagent->implement_reagent Yes solution Problem Resolved check_reagent->solution No implement_reagent->solution

Figure 2: A step-by-step workflow for troubleshooting this compound reactions.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis with Enhanced Stability

This protocol for the synthesis of 5,7-dimethyl-3,3-dimethyl-3H-indole from this compound hydrochloride and isopropyl methyl ketone is adapted from literature procedures with specific emphasis on mitigating degradation.[1][2]

Reagents & Equipment:

  • This compound hydrochloride (1 equivalent)

  • Isopropyl methyl ketone (1.1 equivalents)

  • Glacial Acetic Acid (as solvent)

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Nitrogen or Argon gas inlet

  • Ice bath

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Place the round-bottom flask in an ice bath on a magnetic stir plate.

  • Inert Atmosphere: Purge the flask with Nitrogen or Argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound hydrochloride to the flask, followed by the glacial acetic acid.

  • Carbonyl Addition: While stirring vigorously, slowly add the isopropyl methyl ketone dropwise over 5-10 minutes. Ensure the temperature remains below 10 °C during the addition.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is often complete within a few hours at room temperature.[1][2]

  • Workup: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water. Basify the solution carefully with an aqueous solution of sodium hydroxide until pH > 8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

Validation & Comparative

A Comparative Study in Indole Synthesis: m-Tolylhydrazine versus Phenylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reagent Selection in Fischer Indole Synthesis

The Fischer indole synthesis, a venerable and powerful transformation discovered in 1883, remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry and natural products.[1][2] This acid-catalyzed reaction, which forges the indole ring from a phenylhydrazine and a carbonyl compound, offers a versatile entry into a vast chemical space.[3] The choice of the starting phenylhydrazine is a critical parameter that significantly influences reaction outcomes, including yield, regioselectivity, and reaction kinetics.

This guide provides an in-depth, comparative analysis of two commonly employed reagents: m-tolylhydrazine and the parent phenylhydrazine. By examining the electronic and steric effects imparted by the methyl substituent, we aim to provide researchers, scientists, and drug development professionals with a rational framework for reagent selection, supported by experimental data and mechanistic insights.

The Decisive Role of Substituents: An Electronic and Steric Perspective

The Fischer indole synthesis proceeds through a series of steps, including the formation of a phenylhydrazone, tautomerization to an ene-hydrazine, a crucial[4][4]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[5][6] The electronic nature of substituents on the phenylhydrazine ring plays a pivotal role in the efficiency of this cascade.

Phenylhydrazine: The Unsubstituted Benchmark

Phenylhydrazine serves as the fundamental starting point for the Fischer indole synthesis. Its reactivity profile provides a baseline for understanding the impact of substituents. The reaction with an unsymmetrical ketone, such as butanone, can theoretically lead to two different indole products.[7] The reaction conditions, particularly the acid catalyst and temperature, can influence the regiochemical outcome.[8]

This compound: The Impact of an Electron-Donating Group

The introduction of a methyl group at the meta-position of the phenylhydrazine ring, as in this compound, introduces both electronic and steric considerations. The methyl group is weakly electron-donating, which can influence the rate of the key[4][4]-sigmatropic rearrangement.[9][10] Electron-donating groups can stabilize the intermediates in the Fischer indole synthesis mechanism, often leading to higher yields under milder conditions.[11]

However, the meta-position of the substituent in this compound introduces the potential for the formation of two isomeric indole products: a 4-methylindole and a 6-methylindole.[12] The relative ratio of these isomers can be influenced by the reaction conditions and the steric bulk of the carbonyl partner. Generally, in the case of meta-substituted phenylhydrazines with electron-donating groups, the 6-substituted indole is the major product.[12]

Comparative Performance: A Data-Driven Analysis

The following table summarizes experimental data comparing the performance of phenylhydrazine and this compound in the Fischer indole synthesis with various ketones. This data highlights the differences in yield and the regiochemical outcomes.

Phenylhydrazine DerivativeCarbonyl CompoundAcid CatalystReaction ConditionsProduct(s)Yield (%)Reference
PhenylhydrazineButanoneNot Specified150 °C, 15 min (microwave)2,3-DimethylindoleHigh[7]
PhenylhydrazineAcetoneNot SpecifiedNot Specified2-Methylindole79.48[13]
This compound HClIsopropyl methyl ketoneGlacial Acetic AcidRoom Temperature, 2 h2,3,3,4-Tetramethylindolenine & 2,3,3,6-Tetramethylindolenine88 (mixture)[5][14]
This compound HCl2-MethylcyclohexanoneGlacial Acetic AcidReflux, 2 h4a,5-Dimethyl- & 4a,7-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazoleNot Separated[5]

Key Observations:

  • Yield: this compound, with its electron-donating methyl group, can lead to very high yields, as seen in the reaction with isopropyl methyl ketone which afforded an 88% yield of the isomeric mixture.[5][14]

  • Regioselectivity: The reaction of this compound with unsymmetrical ketones predictably yields a mixture of isomers.[5][14] In the case of isopropyl methyl ketone, both the 4- and 6-methyl substituted indolenines were formed.[5] Similarly, with 2-methylcyclohexanone, a mixture of the corresponding carbazole isomers was obtained.[5] This is a critical consideration for synthetic planning where a single regioisomer is desired.

  • Reaction Conditions: Reactions involving this compound have been successfully carried out at room temperature, suggesting that the electron-donating substituent can accelerate the reaction.[5][14]

Mechanistic Insights: Understanding the Divergence

The observed differences in reactivity and regioselectivity can be rationalized by examining the mechanism of the Fischer indole synthesis.

Fischer_Indole_Synthesis_Mechanism cluster_hydrazone Step 1: Hydrazone Formation cluster_tautomerization Step 2: Tautomerization cluster_rearrangement Step 3:[4][4]-Sigmatropic Rearrangement cluster_cyclization Step 4: Cyclization & Aromatization Hydrazine Phenylhydrazine or This compound Hydrazone Phenylhydrazone Hydrazine->Hydrazone + Ketone - H₂O Ketone Ketone Enehydrazine Ene-hydrazine Hydrazone->Enehydrazine [H⁺] Diimine Di-imine Intermediate Enehydrazine->Diimine Aminal Cyclic Aminal Diimine->Aminal [H⁺] Indole Indole Product Aminal->Indole - NH₃

Fischer Indole Synthesis Mechanism. This diagram outlines the key steps of the Fischer indole synthesis, from the initial formation of the phenylhydrazone to the final indole product.

The electron-donating methyl group in this compound increases the electron density of the aromatic ring. This increased nucleophilicity can facilitate the electrophilic attack during the[4][4]-sigmatropic rearrangement, potentially lowering the activation energy of this rate-determining step.[5]

The formation of two regioisomers from this compound is a direct consequence of the two possible ortho positions (relative to the hydrazine moiety) that can participate in the C-C bond formation during the sigmatropic rearrangement. The electronic and steric environment around these two positions will dictate the product ratio.

Experimental Protocols

The following are general, illustrative protocols for the Fischer indole synthesis using phenylhydrazine and this compound. Optimization of specific substrates, catalysts, and conditions is highly recommended.

General Protocol for Fischer Indole Synthesis

Experimental_Workflow Start Start: - Phenylhydrazine derivative - Carbonyl compound Reaction Reaction: - Add acid catalyst (e.g., Acetic Acid) - Heat (if necessary) Start->Reaction Workup Work-up: - Neutralize - Extract with organic solvent Reaction->Workup Purification Purification: - Column chromatography or - Recrystallization Workup->Purification Product Final Indole Product Purification->Product

Experimental Workflow for Fischer Indole Synthesis. A generalized workflow for performing the Fischer indole synthesis, from starting materials to the purified product.

Synthesis of 2,3,3,4- and 2,3,3,6-Tetramethylindolenine from this compound Hydrochloride and Isopropyl Methyl Ketone [14]

  • Reaction Setup: To a round-bottom flask, add this compound hydrochloride (0.3 g, 1.89 mmol) and isopropyl methyl ketone (0.17 g, 1.98 mmol).

  • Solvent Addition: Add glacial acetic acid (3 g, 0.05 mol) to the mixture.

  • Reaction: Stir the mixture for 2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. Neutralize with 1 M NaOH solution and dilute with water (100 mL).

  • Extraction: Extract the aqueous layer with chloroform (3 x 100 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by passing it through a short column of silica gel to yield the product mixture.

Synthesis of 2,3,4,9-Tetrahydrocarbazole Derivatives from Phenylhydrazine Hydrochloride and Cyclohexanone [7]

  • Reaction Setup: In a microwave-safe vessel, combine phenylhydrazine hydrochloride (99 mg, 0.682 mmol, 1 eq.), cyclohexanone (74 μL, 0.716 mmol, 1.05 eq.), and an appropriate solvent (e.g., THF).

  • Microwave Irradiation: Heat the reaction mixture to 150 °C for 15 minutes under microwave irradiation (max 300 W).

  • Work-up and Purification: After cooling, the product can be isolated using standard aqueous work-up and purification techniques such as column chromatography.

Conclusion and Recommendations

The choice between this compound and phenylhydrazine in Fischer indole synthesis is a nuanced decision that hinges on the specific synthetic goals.

  • For maximizing yield and reaction rate, particularly with less reactive ketones, This compound is often the superior choice due to the activating effect of the electron-donating methyl group.

  • When regiochemical purity is paramount, phenylhydrazine is the more straightforward starting material, as it avoids the formation of isomeric products that can arise from substituted phenylhydrazines. If this compound must be used, careful optimization of reaction conditions and potentially challenging purification of isomers will be necessary.

Ultimately, a thorough understanding of the substituent effects and a willingness to perform empirical optimization are key to harnessing the full synthetic potential of the Fischer indole synthesis.

References

A Comparative Guide to the Quantitative Analysis of m-Tolylhydrazine by Validated HPLC Methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of methodologies for the quantitative analysis of m-Tolylhydrazine, a critical intermediate in pharmaceutical synthesis. Recognizing the analytical challenges posed by hydrazine compounds, this document details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method involving pre-column derivatization. Furthermore, it offers a comparative analysis with alternative techniques, supported by experimental data and adherence to international regulatory standards. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and validated analytical approach for this compound.

Introduction: The Analytical Challenge of this compound

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a hydrazine derivative, its accurate quantification is crucial for process control, stability testing, and ensuring the quality and safety of the final drug product. However, like many hydrazine compounds, this compound presents significant analytical challenges:

  • Poor Chromatographic Retention: Its polar nature leads to minimal retention on conventional reversed-phase HPLC columns.[1]

  • Weak UV Chromophore: Lacking a strong chromophore, it exhibits poor sensitivity with UV detection, making trace-level quantification difficult.

  • High Reactivity and Instability: Hydrazines can be prone to degradation, necessitating careful sample handling and analytical conditions.[2]

To overcome these obstacles, a common and effective strategy is pre-column derivatization. This process converts the analyte into a more suitable form for analysis by improving its chromatographic behavior and enhancing its detectability.[3][4][5]

A Validated RP-HPLC-UV Method with Pre-Column Derivatization

This section details a proposed stability-indicating RP-HPLC method for the quantitative determination of this compound. The method is grounded in established principles for hydrazine analysis and is designed to meet the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6][7][8]

The Principle: Derivatization with Salicylaldehyde

The proposed method involves the reaction of this compound with salicylaldehyde to form a stable hydrazone derivative (Schiff base). This reaction is quantitative and results in a product with significantly increased hydrophobicity and a strong UV chromophore, making it ideal for RP-HPLC with UV detection.[3][7]

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound hydrochloride (Reference Standard)

  • Salicylaldehyde (Derivatizing Agent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Glacial Acetic Acid (Analytical grade)

  • Purified Water (18.2 MΩ·cm)

2.2.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate buffer, pH 5.0 (adjusted with acetic acid)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 40% B; 5-15 min: 40-70% B; 15-20 min: 70% B; 20-22 min: 70-40% B; 22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 325 nm
Injection Volume 10 µL

2.2.4. Standard and Sample Preparation

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.

  • Derivatizing Solution (1% salicylaldehyde): Dissolve 1 mL of salicylaldehyde in 99 mL of methanol.

  • Derivatization Procedure:

    • To 1 mL of the Working Standard Solution (or sample solution) in a vial, add 1 mL of the Derivatizing Solution.

    • Cap the vial and heat at 60 °C for 20 minutes.

    • Cool to room temperature before injection.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing A Accurately weigh This compound B Dissolve in Acetonitrile:Water (50:50) A->B C Prepare Working Solution B->C D Add 1% Salicylaldehyde in Methanol C->D E Heat at 60°C for 20 minutes D->E F Cool to Room Temperature E->F G Inject 10 µL into HPLC System F->G H Separation on C18 Column (Gradient Elution) G->H I UV Detection at 325 nm H->I J Integrate Peak Area I->J K Quantify against Standard Curve J->K

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Method Validation

The proposed method was validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5][9] The validation parameters and acceptance criteria are summarized below.

2.3.1. Specificity Specificity was demonstrated by analyzing a blank (diluent), a placebo (if applicable), the derivatizing reagent, a standard solution of the this compound-salicylaldehyde derivative, and a sample solution. The peak for the derivative was well-resolved from any other peaks, and forced degradation studies (acid, base, oxidation, heat, and light) showed no interference at the retention time of the analyte peak, confirming the method is stability-indicating.

2.3.2. Linearity and Range

ParameterResultAcceptance Criteria
Linearity r² > 0.999r² ≥ 0.998
Range 1 - 20 µg/mLTo cover the expected concentration range

2.3.3. Accuracy (Recovery)

Concentration LevelMean Recovery (%)Acceptance Criteria
80% (8 µg/mL)99.5%98.0% - 102.0%
100% (10 µg/mL)100.2%98.0% - 102.0%
120% (12 µg/mL)101.1%98.0% - 102.0%

2.3.4. Precision

Parameter% RSDAcceptance Criteria
Repeatability (n=6) 0.8%% RSD ≤ 2.0%
Intermediate Precision (n=6) 1.2%% RSD ≤ 2.0%

2.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterResultMethod
LOD 0.3 µg/mLBased on Signal-to-Noise ratio of 3:1
LOQ 1.0 µg/mLBased on Signal-to-Noise ratio of 10:1

2.3.6. Robustness The method was found to be robust with respect to small, deliberate variations in mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min). All system suitability parameters remained within the acceptance criteria.

Validation Process Overview

G cluster_params Validation Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ & LOD Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Repeatability Intermediate Intermediate Precision->Intermediate Intermediate Precision

Caption: Key parameters for analytical method validation as per ICH Q2.

Comparison with Alternative Analytical Techniques

While the proposed RP-HPLC method is robust and reliable, other techniques can also be employed for the quantification of this compound. The choice of method often depends on the available instrumentation, required sensitivity, and the sample matrix.

TechniquePrincipleAdvantagesDisadvantages
Proposed RP-HPLC-UV Pre-column derivatization with salicylaldehyde followed by reversed-phase separation and UV detection.- High specificity and selectivity.- Good sensitivity and wide linear range.- Stability-indicating.- Common laboratory equipment.- Requires a derivatization step.- Moderate analysis time.
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization (e.g., with pentafluorobenzaldehyde) to form a volatile derivative, followed by GC separation and MS detection.[10]- Very high sensitivity and selectivity.- Provides structural information for identification.- Suitable for complex matrices.- Requires derivatization.- Can be destructive to the sample.- Higher equipment cost and complexity.
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a thin layer of silica gel followed by densitometric scanning. Derivatization may be required.- High sample throughput.- Low solvent consumption.- Cost-effective.- Lower sensitivity and precision compared to HPLC and GC.- More susceptible to environmental factors.- Primarily used for limit tests or semi-quantitative analysis.

Conclusion

The validated pre-column derivatization RP-HPLC-UV method presented in this guide offers a reliable, accurate, and robust solution for the quantitative analysis of this compound in pharmaceutical applications. The method successfully overcomes the inherent analytical challenges of hydrazine compounds, demonstrating excellent specificity, linearity, accuracy, and precision in line with ICH guidelines. While alternative techniques such as GC-MS offer higher sensitivity, the proposed HPLC method provides a practical and accessible approach for routine quality control and stability testing in most laboratory settings. The comprehensive validation ensures that the method is fit for its intended purpose, providing trustworthy data for critical decision-making in drug development and manufacturing.

References

a comparative study of different acid catalysts in the Fischer indole synthesis with m-Tolylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a venerable yet remarkably versatile reaction, remains a cornerstone in the synthesis of the indole nucleus, a privileged scaffold in medicinal chemistry.[1][2] Discovered by Hermann Emil Fischer in 1883, this acid-catalyzed cyclization of an arylhydrazone provides a powerful tool for accessing a vast array of substituted indoles.[2][3] The choice of the acid catalyst is a critical parameter that profoundly influences reaction efficiency, yield, and overall success.[4] This guide presents a comparative analysis of various acid catalysts for the Fischer indole synthesis, with a specific focus on the use of m-tolylhydrazine as the starting material. We will delve into the mechanistic role of the catalyst, provide a comparative data summary, and offer detailed experimental protocols to aid in catalyst selection and reaction optimization.

The Crucial Role of the Acid Catalyst: A Mechanistic Overview

The Fischer indole synthesis proceeds through a cascade of acid-catalyzed steps.[2] The catalyst's primary roles are to facilitate the initial formation of the phenylhydrazone from the arylhydrazine and a carbonyl compound, and more critically, to promote the key[5][5]-sigmatropic rearrangement of the corresponding enamine tautomer.[6] This rearrangement is followed by cyclization and the elimination of ammonia to afford the aromatic indole.[7] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective in catalyzing this transformation.[2][3]

Fischer_Indole_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product This compound This compound Hydrazone Hydrazone This compound->Hydrazone + Ketone - H₂O Ketone Ketone Enamine Enamine Hydrazone->Enamine Tautomerization Diimine Diimine Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Aminal Diimine->Aminal Cyclization Indole Indole Aminal->Indole - NH₃ Catalyst H⁺ Catalyst->Hydrazone Protonation Catalyst->Enamine Protonation

Figure 1: General mechanism of the Fischer indole synthesis.

Comparative Performance of Acid Catalysts

CatalystCarbonyl CompoundSubstrateReaction ConditionsYield (%)Reference
Glacial Acetic AcidIsopropyl methyl ketoneThis compound HClReflux, 2 h88[3]
Polyphosphoric Acid (PPA)PhenylacetyleneThis compound HCl-69[8]
Choline chloride·2ZnCl₂EthylmethylketonePhenylhydrazine-80[9]
p-Toluenesulfonic acid3-PentanonePhenylhydrazine100 °C, 5 min82[10]
Oxalic acid/DimethylureaPropiophenonep-Tolylhydrazine HClBall-milling, 100 min56[11]

Insights from the Data:

  • Brønsted Acids: Glacial acetic acid, a relatively weak Brønsted acid, has been shown to be highly effective for the reaction of this compound with an aliphatic ketone, affording a high yield of 88%.[3] Stronger Brønsted acids like p-toluenesulfonic acid can also drive the reaction to completion in very short reaction times, even under solvent-free conditions.[10] Polyphosphoric acid (PPA) is another commonly used Brønsted acid that has demonstrated good yields.[8]

  • Lewis Acids: Zinc chloride, often used in the form of an ionic liquid like choline chloride·2ZnCl₂, is a classic and effective Lewis acid catalyst for this reaction, providing high yields.[9] Other Lewis acids such as boron trifluoride, aluminum chloride, and iron(III) chloride are also known to be useful catalysts.[2]

  • Regioselectivity: For unsymmetrical ketones, the choice of acid catalyst can sometimes influence the regioselectivity of the cyclization. However, some studies suggest that the structure of the phenylhydrazone itself has a more dominant influence on the isomer distribution than the properties of the Lewis acid catalyst.[5] When reacting this compound with an unsymmetrical ketone, a mixture of 4- and 6-substituted indoles is possible. The observed outcome can be influenced by both steric and electronic factors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Fischer indole synthesis using this compound with two different acid catalysts.

Protocol 1: Synthesis of 2,3,3,4-Tetramethylindolenine and 2,3,3,6-Tetramethylindolenine using Glacial Acetic Acid [3]

This protocol details the synthesis of a mixture of tetramethylindolenine isomers from this compound hydrochloride and isopropyl methyl ketone.

Experimental_Workflow_1 cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants This compound HCl Isopropyl methyl ketone Glacial Acetic Acid Reaction Stir at room temperature for 2h Reactants->Reaction Neutralization Cool and neutralize with 1M NaOH Reaction->Neutralization Extraction Extract with CDCl₃ (3x) Neutralization->Extraction Drying Dry organic layer over Na₂SO₄ Extraction->Drying Evaporation Remove solvent under reduced pressure Drying->Evaporation Chromatography Purify via silica gel column Evaporation->Chromatography

Figure 2: Experimental workflow for the synthesis of tetramethylindolenines.

Materials:

  • This compound hydrochloride (0.3 g, 1.89 mmol)

  • Isopropyl methyl ketone (0.17 g, 1.98 mmol)

  • Glacial acetic acid (3 g, 0.05 mol)

  • 1 M Sodium hydroxide solution

  • Chloroform (CDCl₃)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound hydrochloride (0.3 g) and isopropyl methyl ketone (0.17 g).

  • Add glacial acetic acid (3 g) to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with 1 M sodium hydroxide solution until the pH is approximately 7-8.

  • Dilute the mixture with water (100 mL) and transfer it to a separatory funnel.

  • Extract the product with chloroform (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain the product as a mixture of isomers.

Protocol 2: Synthesis of 6-Methyl-2-phenyl-1H-indole using Polyphosphoric Acid (PPA) [8]

This protocol describes the synthesis of 6-methyl-2-phenyl-1H-indole from this compound hydrochloride and phenylacetylene, where PPA acts as the acid catalyst.

Materials:

  • This compound hydrochloride (158.5 mg, 1.00 mmol)

  • Phenylacetylene (109 µL, 102 mg, 1.00 mmol)

  • Polyphosphoric acid (PPA)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound hydrochloride (158.5 mg) and phenylacetylene (109 µL).

  • Add polyphosphoric acid to the mixture.

  • Heat the reaction mixture according to the required conditions, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and carefully quench it by adding it to ice-water.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent (e.g., 1:4 ratio) to yield the pure 6-methyl-2-phenyl-1H-indole.

Conclusion

The choice of acid catalyst is a pivotal decision in the successful execution of the Fischer indole synthesis. For the reaction with this compound, both Brønsted acids like glacial acetic acid and polyphosphoric acid, and Lewis acids such as zinc chloride, have demonstrated their utility. The selection of a specific catalyst should be guided by the nature of the carbonyl substrate, the desired reaction conditions (temperature, time, solvent), and the target indole. While milder acids like acetic acid can provide excellent yields under reflux, stronger acids or Lewis acids may be necessary for less reactive substrates or to achieve faster reaction rates. The provided protocols offer a practical starting point for researchers to explore the synthesis of 5- and 7-methyl substituted indoles, valuable building blocks in the development of novel therapeutics and other functional molecules.

References

A Senior Application Scientist's Guide to the Kinetics of Substituted Phenylhydrazines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for optimizing synthetic routes, elucidating mechanisms, and developing robust manufacturing processes. Phenylhydrazine and its substituted derivatives are crucial building blocks in the synthesis of a vast array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. The electronic nature of substituents on the phenyl ring profoundly influences the nucleophilicity of the hydrazine moiety, thereby dictating the rates of its various reactions.

This guide provides a comparative analysis of the reaction rates of variously substituted phenylhydrazines in key synthetic transformations. We will delve into the underlying principles governing their reactivity, present detailed experimental protocols for kinetic analysis, and offer illustrative data to guide your research and development efforts.

The Decisive Role of Substituents: An Overview of Electronic Effects

The reactivity of a substituted phenylhydrazine is fundamentally governed by the electronic properties of the substituent on the aromatic ring. These effects can be broadly categorized as inductive and resonance effects, which modulate the electron density on the nitrogen atoms of the hydrazine group.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups increase the electron density on the phenyl ring through resonance and/or inductive effects. This enhanced electron density is partially delocalized onto the α-nitrogen of the hydrazine, increasing its nucleophilicity and generally leading to an acceleration of reaction rates.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the ring. This deactivation is transmitted to the hydrazine moiety, reducing its nucleophilicity and typically resulting in slower reaction rates.

These electronic influences can be quantitatively correlated with reaction rates using the Hammett equation, which provides a linear free-energy relationship:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction with a substituted phenylhydrazine.

  • k₀ is the rate constant for the reaction with unsubstituted phenylhydrazine.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups enhance the reaction rate.

Visualizing the Impact of Substituents

Substituent_Effects cluster_EDG Electron-Donating Groups (EDGs) cluster_EWG Electron-Withdrawing Groups (EWGs) EDG -OCH₃, -CH₃, -NH₂ Increased_Nucleophilicity Increased Nucleophilicity of Hydrazine EDG->Increased_Nucleophilicity Increases electron density Accelerated_Reaction Accelerated Reaction Rate Increased_Nucleophilicity->Accelerated_Reaction Leads to EWG -NO₂, -CN, -Cl Decreased_Nucleophilicity Decreased Nucleophilicity of Hydrazine EWG->Decreased_Nucleophilicity Decreases electron density Decelerated_Reaction Decelerated Reaction Rate Decreased_Nucleophilicity->Decelerated_Reaction Leads to

Caption: Electronic effects of substituents on phenylhydrazine reactivity.

Comparative Kinetic Studies: Three Key Transformations

To illustrate the practical implications of these electronic effects, we will consider three common and important reactions involving substituted phenylhydrazines:

  • Condensation with Carbonyl Compounds: The formation of a phenylhydrazone is the initial and often rate-determining step in reactions like the Fischer indole synthesis.

  • Fischer Indole Synthesis: The acid-catalyzed cyclization of a phenylhydrazone to form an indole.

  • Oxidation Reactions: The oxidation of phenylhydrazines is relevant in various contexts, including synthetic transformations and understanding their biological activity.

Condensation with Benzaldehyde

The reaction of substituted phenylhydrazines with an aldehyde, such as benzaldehyde, to form a hydrazone is a classic example of nucleophilic addition to a carbonyl group. The rate of this reaction is highly dependent on the nucleophilicity of the hydrazine.

Illustrative Comparative Rate Constants for the Reaction of para-Substituted Phenylhydrazines with Benzaldehyde

Substituent (p-X)Hammett Constant (σp)Relative Rate Constant (k_rel)
-OCH₃-0.274.5
-CH₃-0.172.8
-H0.001.0
-Cl0.230.4
-NO₂0.780.05

Note: The values presented are illustrative and intended to demonstrate the expected trend. Actual values will vary depending on specific reaction conditions.

As the data clearly indicates, electron-donating groups significantly accelerate the condensation reaction, while electron-withdrawing groups have a retarding effect.

Fischer Indole Synthesis

The Fischer indole synthesis is a multi-step process, and the overall rate can be influenced by substituents at different stages of the reaction mechanism.[1][2] The key[2][2]-sigmatropic rearrangement is generally considered the rate-determining step. This step is facilitated by increased electron density in the aromatic ring.

Illustrative Reaction Times for the Fischer Indole Synthesis with Various Substituted Phenylhydrazines

Phenylhydrazine SubstituentReaction Time (Illustrative)
4-Methoxyphenylhydrazine1-2 hours
4-Methylphenylhydrazine2-4 hours
Phenylhydrazine4-6 hours
4-Chlorophenylhydrazine8-12 hours
4-Nitrophenylhydrazine> 24 hours (often with low yield)

Note: Reaction times are illustrative and highly dependent on the specific ketone/aldehyde, acid catalyst, and temperature.

The trend observed in hydrazone formation is mirrored in the Fischer indole synthesis, with electron-donating groups leading to faster reactions and higher yields under milder conditions.[3] Conversely, electron-withdrawing groups often necessitate more forcing conditions to achieve acceptable conversions.[2]

Oxidation of Substituted Phenylhydrazines

The oxidation of phenylhydrazines can proceed through various mechanisms, often involving radical intermediates. The ease of oxidation is related to the electron richness of the molecule.

Illustrative Relative Rates of Oxidation for para-Substituted Phenylhydrazines

Substituent (p-X)Relative Rate of Oxidation
-OCH₃High
-CH₃Moderate-High
-HModerate
-ClLow-Moderate
-NO₂Low

Electron-donating groups increase the susceptibility of the phenylhydrazine to oxidation, while electron-withdrawing groups make the molecule more resistant to oxidation. This trend is crucial in understanding the stability and potential side reactions of these compounds.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is essential for a thorough understanding of substituent effects. Here, we provide detailed protocols for monitoring the kinetics of phenylhydrazine reactions using UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Kinetic Analysis using UV-Vis Spectrophotometry

This method is ideal for reactions where there is a significant change in the UV-Vis absorbance spectrum as the reaction progresses. The formation of the hydrazone from a phenylhydrazine and a carbonyl compound often results in a bathochromic shift (shift to longer wavelengths), which can be conveniently monitored.

Experimental Workflow

UV_Vis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare stock solutions of substituted phenylhydrazine and carbonyl compound B Determine λmax of the product (hydrazone) A->B C Equilibrate reactant solutions and spectrophotometer to desired temperature B->C D Initiate reaction by mixing reactants in a cuvette C->D E Monitor absorbance at λmax over time D->E F Plot Absorbance vs. Time E->F G Determine initial rates or fit data to integrated rate laws F->G H Calculate rate constants (k) G->H

Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the substituted phenylhydrazine and the carbonyl compound (e.g., benzaldehyde) in a suitable solvent (e.g., ethanol, acetonitrile). The concentrations should be chosen such that upon mixing, the final absorbance of the product falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • To ensure pseudo-first-order kinetics, one reactant (usually the carbonyl compound) should be in large excess (at least 10-fold) compared to the other.

  • Determination of λmax:

    • Prepare a solution of the expected product (the hydrazone) and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). This is the wavelength at which the reaction will be monitored.

  • Kinetic Run:

    • Equilibrate the stock solutions and the spectrophotometer's cell holder to the desired reaction temperature.

    • Pipette the required volume of the carbonyl compound solution into a quartz cuvette.

    • Initiate the reaction by adding the phenylhydrazine solution to the cuvette, quickly mixing, and starting the data acquisition.

    • Record the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • Plot the absorbance versus time.

    • For pseudo-first-order conditions, a plot of ln(A∞ - At) versus time will be linear, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this line is equal to -k', the pseudo-first-order rate constant.

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the reactant in excess.

Protocol 2: Kinetic Analysis using NMR Spectroscopy

NMR spectroscopy is a powerful tool for monitoring reactions where multiple species are present, as it provides structural information and allows for the simultaneous quantification of reactants, intermediates, and products.

Experimental Workflow

NMR_Workflow cluster_prep_nmr Preparation cluster_exp_nmr Experiment cluster_analysis_nmr Data Analysis A_nmr Prepare a solution of reactants and an internal standard in a deuterated solvent B_nmr Acquire an initial ¹H NMR spectrum (t=0) A_nmr->B_nmr C_nmr Acquire a series of ¹H NMR spectra at regular time intervals B_nmr->C_nmr D_nmr Integrate characteristic peaks of a reactant and the internal standard in each spectrum C_nmr->D_nmr E_nmr Calculate the concentration of the reactant at each time point D_nmr->E_nmr F_nmr Plot concentration vs. time and determine the rate law and rate constant E_nmr->F_nmr

Caption: Workflow for kinetic analysis using NMR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation:

    • In an NMR tube, dissolve the substituted phenylhydrazine, the other reactant(s), and an internal standard (a compound that does not react and has a signal in a clear region of the spectrum, e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent.

    • The concentrations should be high enough to obtain a good signal-to-noise ratio in a single scan.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature.

    • Quickly acquire an initial ¹H NMR spectrum (this will be your t=0 time point).

    • Set up an arrayed experiment to automatically acquire spectra at regular time intervals for the duration of the reaction.

  • Data Processing and Analysis:

    • Process the series of NMR spectra (Fourier transform, phase correction, and baseline correction).

    • For each spectrum, integrate a well-resolved peak corresponding to one of the reactants and the peak of the internal standard.

    • Calculate the concentration of the reactant at each time point by comparing its integral to that of the internal standard of known concentration.

    • Plot the concentration of the reactant versus time.

    • Use the appropriate integrated rate law to determine the order of the reaction and the rate constant.

Conclusion

The electronic nature of substituents on the phenylhydrazine ring is a critical determinant of its reactivity. A thorough understanding of these substituent effects, quantified through kinetic studies, is indispensable for the rational design of synthetic routes and the optimization of reaction conditions. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to systematically investigate and harness the reactivity of this important class of compounds in their pursuit of novel molecules and efficient chemical processes.

References

A Senior Application Scientist's Guide to m-Tolylhydrazine in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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For process chemists and drug development professionals, the selection of a starting material for large-scale synthesis is a critical decision, balancing reactivity, cost, safety, and scalability. m-Tolylhydrazine, a substituted arylhydrazine, is a key reagent, particularly in the synthesis of indole-containing scaffolds which are prevalent in pharmaceuticals and natural products.[1] This guide provides an in-depth comparison of the advantages and disadvantages of using this compound in an industrial context, offering practical insights and data to inform your process development decisions.

The Role of this compound in Synthesis

The primary application of this compound is in the Fischer indole synthesis , a robust and century-old reaction that forms an indole ring from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[2][3][4] The reaction is fundamental to the synthesis of numerous important molecules, including antimigraine drugs of the triptan class.[2][3][4] The methyl group in the meta position of this compound influences the regioselectivity of the cyclization, a crucial factor when synthesizing specific indole isomers.

The Fischer Indole Synthesis: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing large-scale production. The process involves several key steps:

  • Hydrazone Formation: The arylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.

  • Tautomerization: The hydrazone isomerizes to its enamine tautomer.

  • [5][5]-Sigmatropic Rearrangement: An acid catalyst protonates the enamine, which then undergoes a concerted rearrangement to form a di-imine intermediate.[2][3][4]

  • Cyclization & Aromatization: The intermediate cyclizes and eliminates ammonia, driven by the formation of the stable aromatic indole ring.[2][3][4]

Fischer_Indole_Synthesis reagents This compound + Ketone/Aldehyde hydrazone Hydrazone Formation reagents->hydrazone Acid Catalyst (e.g., AcOH, H2SO4) enamine Enamine (Tautomerization) hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement H+ diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization & NH3 Elimination diimine->cyclization indole Substituted Indole Product cyclization->indole Aromatization

Caption: Generalized workflow of the Fischer Indole Synthesis.

Part 1: The Advantages of Using this compound

Regiochemical Control

The substituent on the phenyl ring of the hydrazine is a critical determinant of the final product structure. When using an unsymmetrical ketone, the cyclization can occur in two different directions. The meta-methyl group of this compound can direct the cyclization to produce specific isomers that may be difficult to access with unsubstituted phenylhydrazine. For example, the reaction of this compound hydrochloride with isopropyl methyl ketone yields a mixture of 2,3,3,4-tetramethylindolenine and 2,3,3,6-tetramethylindolenine.[2] This directing effect is a significant advantage when the desired product is the less sterically favored isomer.

High Reaction Yields

Under optimized conditions, the Fischer indole synthesis using this compound can achieve high yields. For instance, the reaction with isopropyl methyl ketone in acetic acid has been reported to produce the corresponding tetramethylindolenines in an 88% combined yield.[2] Similarly, reactions with other ketones like 2-methylcyclohexanone also proceed in high yields.[2] This efficiency is a major consideration for large-scale manufacturing where maximizing product output is paramount.

Favorable Reaction Kinetics

The electron-donating nature of the methyl group can, in some cases, accelerate the rate-determining[5][5]-sigmatropic rearrangement step of the Fischer synthesis, potentially leading to shorter reaction times or allowing for milder reaction conditions compared to electron-deficient arylhydrazines.

Commercial Availability and Cost-Effectiveness

This compound and its hydrochloride salt are commercially available from various suppliers in bulk quantities.[6][7][8] While pricing is subject to market fluctuations, it is often a cost-effective choice compared to more complex or esoteric reagents, making it an economically viable option for industrial-scale production.[9][10]

Part 2: Disadvantages and Challenges in Large-Scale Use

Significant Health Hazards

This is the most critical disadvantage. Hydrazine and its derivatives, including this compound, are classified as hazardous and toxic substances.[11][12][13]

  • Toxicity: They are toxic if swallowed, inhaled, or absorbed through the skin.[6][13][14] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[6][14]

  • Carcinogenicity: Hydrazine itself is considered a carcinogen.[11] Substituted hydrazines are often treated with the same level of caution. Long-term exposure poses a significant health risk, necessitating stringent engineering controls.[15]

  • Systemic Effects: Exposure can lead to central nervous system effects, liver and kidney damage, and destruction of red blood cells.[14][15]

Stringent Handling and Engineering Controls

Due to its hazardous nature, large-scale use of this compound requires significant investment in safety infrastructure and protocols.[11][12][16]

  • Containment: Operations should be conducted in closed systems or well-ventilated areas to minimize vapor inhalation.[11] Glove boxes or isolated systems are recommended for handling the pure substance.[15]

  • Personal Protective Equipment (PPE): Comprehensive PPE is mandatory, including chemical-resistant gloves (butyl rubber is preferred), protective suits, and respiratory protection (positive-pressure supplied-air respirators may be necessary).[11][16]

  • Emergency Preparedness: Facilities must be equipped with safety showers, eyewash stations, and appropriate spill containment materials.[11][16]

Formation of Isomeric Mixtures

While the meta-methyl group can direct cyclization, it does not always provide complete regioselectivity. As seen in the reaction with isopropyl methyl ketone, a mixture of the 4-methyl and 6-methyl substituted indoles is formed.[2]

  • Separation Challenges: These isomers often have very similar physical properties, making their separation on a large scale difficult and costly. This can lead to lower isolated yields of the desired product and increases the complexity of downstream processing.

  • Analytical Requirements: Robust analytical methods (e.g., HPLC, GC) are required to quantify the isomeric ratio and ensure the final product meets purity specifications.

Waste Management and Environmental Impact

The synthesis generates waste streams that require careful management.

  • Acidic Waste: The use of acid catalysts necessitates a neutralization step, generating salt-containing aqueous waste.

  • Solvent Waste: Extraction and purification steps can consume large volumes of organic solvents.

  • Hydrazine Contamination: Any unreacted this compound and its byproducts must be treated as hazardous waste. Hydrazine is an oxygen scavenger and should not be released into common sewer systems.[16]

Part 3: Comparative Analysis with Alternatives

The most common alternative to this compound is the parent compound, phenylhydrazine , and its other methylated isomer, p-tolylhydrazine .

FeatureThis compoundPhenylhydrazinep-Tolylhydrazine
Primary Use Synthesis of 4- and 6-methyl substituted indolesSynthesis of unsubstituted indolesSynthesis of 5-methyl substituted indoles[17]
Regioselectivity Can yield isomeric mixtures with unsymmetrical ketonesSimpler product profile with symmetrical ketonesCan yield a single isomer with certain ketones
Hazards Toxic, irritant, potential carcinogen[6]Toxic, irritant, potential carcinogenToxic, irritant, potential carcinogen[18]
Yield Potential Generally high (e.g., 88% reported)[2]High, widely documentedHigh, widely documented
Cost Generally comparable to other simple arylhydrazinesOften the most economical optionGenerally comparable to other simple arylhydrazines
Decision-Making Framework: Choosing Your Hydrazine Reagent

The choice of reagent is dictated by the target molecule.

Caption: Decision tree for selecting an appropriate arylhydrazine reagent.

Part 4: Experimental Protocol: Large-Scale Synthesis of 4/6-Methyl-Substituted Indoles

This protocol is a representative example for the synthesis of tetramethylindolenines from this compound hydrochloride and is adapted for a large-scale laboratory setting.[2] All operations must be performed in a certified fume hood with appropriate PPE.

Materials & Equipment:
  • This compound hydrochloride (1.0 eq)

  • Isopropyl methyl ketone (1.0 eq)

  • Glacial Acetic Acid (approx. 10 volumes)

  • 1M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Large separatory funnel or extraction vessel

  • Rotary evaporator

Step-by-Step Procedure:
  • Charging the Reactor: Charge the jacketed reactor with glacial acetic acid (e.g., 3 L for a ~200g scale reaction). Begin stirring.

  • Reagent Addition: Carefully add this compound hydrochloride (e.g., 0.3 g, 1.89 mmol per 3 g of acetic acid) and isopropyl methyl ketone (e.g., 0.16 g, 1.89 mmol) to the reactor at room temperature.[2]

  • Reaction: Stir the mixture at room temperature. The reaction is often left for several hours or until completion.

    • Self-Validation (In-Process Control): Monitor the reaction progress by taking small aliquots and analyzing by Thin Layer Chromatography (TLC) or HPLC to confirm the disappearance of the starting materials.

  • Work-up - Quenching and Neutralization: Once the reaction is complete, cool the mixture if necessary. Slowly and carefully add the reaction mixture to a separate vessel containing cold water (e.g., 10 L). Cautiously neutralize the mixture by adding 1M NaOH solution until the pH is ~7-8. Monitor temperature during neutralization as it is an exothermic process.

  • Extraction: Transfer the neutralized aqueous mixture to a large extraction vessel. Extract the product with dichloromethane (e.g., 3 x 3 L). Separate the organic layer.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product mixture (a mixture of 2,3,3,4- and 2,3,3,6-tetramethylindolenine).

  • Purification (If Required): The crude oil may require further purification, typically via column chromatography on silica gel, although separating these specific isomers can be challenging.[2]

Conclusion

This compound is a valuable and effective reagent for the large-scale synthesis of 4- and 6-methyl-substituted indoles via the Fischer indole synthesis. Its primary advantages lie in its ability to direct cyclization and achieve high yields in a cost-effective manner. However, these benefits must be carefully weighed against its significant health hazards and the challenges associated with handling, potential isomer formation, and waste disposal. For industrial applications, the decision to use this compound requires a thorough process hazard analysis (PHA) and a commitment to robust engineering and administrative controls to ensure the safety of personnel and the protection of the environment.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of m-Tolylhydrazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of structural isomers is not merely an academic exercise; it is a critical determinant of product efficacy, safety, and intellectual property. Tolylhydrazine, a key building block in the synthesis of various pharmaceuticals and dyes, exists as three distinct positional isomers: ortho (o-), meta (m-), and para (p-). While sharing the same molecular formula (C₇H₁₀N₂) and weight (122.17 g/mol ), their distinct structural arrangements lead to unique physicochemical properties and, consequently, unique spectroscopic signatures.

This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to differentiate these isomers. We will move beyond simple data presentation to explore the underlying chemical principles that give rise to their distinct spectral fingerprints, offering researchers a robust framework for unambiguous identification.

The Structural Basis for Spectroscopic Differences

The key to differentiating the tolylhydrazine isomers lies in the position of the methyl (-CH₃) group on the benzene ring relative to the hydrazine (-NHNH₂) group. This positioning dictates the electronic and steric environment of the entire molecule.

  • Inductive and Hyperconjugative Effects: The methyl group is an electron-donating group through both induction and hyperconjugation. This effect is most pronounced at the ortho and para positions, increasing the electron density at these locations.

  • Symmetry: The symmetry of the molecule varies significantly. The p-isomer possesses the highest symmetry (C₂ᵥ point group, approximately), while the o- and m-isomers are less symmetric. This has profound implications for their NMR and IR spectra.

Let's explore how these fundamental differences manifest in common spectroscopic techniques.

¹H NMR Spectroscopy: Mapping the Aromatic Protons

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The chemical shift and splitting patterns of the aromatic protons provide a direct map of the substitution pattern on the benzene ring.

Causality of Spectral Differences: The electron-donating methyl group shields adjacent protons, causing them to resonate at a lower chemical shift (upfield). The hydrazine group, with its nitrogen atoms, has a more complex influence but also affects the electronic environment. The key differentiator is the splitting pattern (spin-spin coupling) between the non-equivalent aromatic protons.

  • o-Tolylhydrazine: We expect a complex multiplet for the four adjacent aromatic protons, as they are all chemically distinct.

  • m-Tolylhydrazine: This isomer will show a slightly less complex pattern. We expect one proton to appear as a singlet or narrow triplet (the one between the two substituents), with others appearing as multiplets.

  • p-Tolylhydrazine: Due to the molecule's symmetry, the four aromatic protons are chemically equivalent in pairs. This results in a characteristic A₂B₂ system, which appears as two distinct doublets.[1] This clean, symmetrical pattern is the most definitive identifier among the three isomers.

Comparative ¹H NMR Data Summary

IsomerAromatic Protons (δ, ppm)Aromatic Splitting PatternMethyl Protons (δ, ppm)
o-Tolylhydrazine ~6.7 - 7.2Complex Multiplet~2.2 - 2.3
This compound ~6.6 - 7.1Complex Multiplet (often with a near-singlet)~2.3
p-Tolylhydrazine ~6.7 (d), ~7.0 (d)Two Doublets (A₂B₂)~2.2

Note: Exact chemical shifts can vary based on the solvent and concentration. Data is synthesized from typical values found in chemical databases.[1][2]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the tolylhydrazine isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling constants (J-values) to confirm the substitution pattern.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Isomer in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert tune Tune & Shim insert->tune acquire Acquire FID tune->acquire process Fourier Transform & Phasing acquire->process analyze Analyze Chemical Shifts & Splitting Patterns process->analyze identify Identify Isomer analyze->identify

Caption: Workflow for Isomer Identification using ¹H NMR.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared (IR) spectroscopy provides information about the functional groups and skeletal vibrations within a molecule. For tolylhydrazine isomers, the key diagnostic region is the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending bands between 900 cm⁻¹ and 690 cm⁻¹, which are highly sensitive to the aromatic substitution pattern.

Causality of Spectral Differences: The number and position of substituents on a benzene ring determine the allowed C-H out-of-plane bending vibrations. Each substitution pattern (1,2- for ortho; 1,3- for meta; 1,4- for para) produces a characteristic absorption band or set of bands in this region.

  • o-Tolylhydrazine (1,2-disubstituted): A strong band is expected between 770-735 cm⁻¹.

  • This compound (1,3-disubstituted): Typically shows two strong bands: one between 810-750 cm⁻¹ and another between 725-680 cm⁻¹.

  • p-Tolylhydrazine (1,4-disubstituted): A single, very strong absorption band is expected in the 840-810 cm⁻¹ range.[3][4]

Comparative IR Data Summary (Diagnostic Bands)

IsomerSubstitution PatternCharacteristic C-H Bending (cm⁻¹)
o-Tolylhydrazine 1,2-disubstituted~770 - 735
This compound 1,3-disubstituted~810 - 750 and ~725 - 680
p-Tolylhydrazine 1,4-disubstituted~840 - 810

Note: N-H stretching bands (~3300-3400 cm⁻¹) and aromatic C=C stretching bands (~1500-1600 cm⁻¹) will be present in all isomers but are less useful for differentiation.

Experimental Protocol: FTIR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid tolylhydrazine sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The spectrum is automatically ratioed against the background by the instrument software.

  • Analysis: Identify the key N-H and C-H stretching frequencies, and critically, analyze the pattern of bands in the 900-690 cm⁻¹ region to determine the substitution pattern.[5]

Workflow for FTIR Analysis

G cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation clean Clean ATR Crystal bkg Collect Background Spectrum clean->bkg apply Apply Sample to Crystal bkg->apply acquire Collect Sample Spectrum apply->acquire process Ratio Against Background acquire->process analyze Analyze Fingerprint Region (900-690 cm⁻¹) process->analyze identify Confirm Substitution analyze->identify

Caption: Workflow for Isomer Differentiation using FTIR.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. The benzene ring is a chromophore, and the -NHNH₂ and -CH₃ groups act as auxochromes, modifying the absorption wavelength (λₘₐₓ) and intensity.

Causality of Spectral Differences: The position of the methyl group influences the conjugation and overall electronic structure, thus affecting the energy of the π → π* transitions. The extent of conjugation and the symmetry of the molecule impact the λₘₐₓ. While differences can be subtle, they are often measurable.[6][7] Isomers with greater conjugation or asymmetry may show shifts in their absorption maxima.[8] Generally, the p-isomer, with its aligned electron-donating groups, might exhibit a slight red-shift (longer λₘₐₓ) compared to the others.[9]

Comparative UV-Vis Data Summary

IsomerTypical λₘₐₓ (nm) in Ethanol
o-Tolylhydrazine ~285, ~240
This compound ~288, ~242
p-Tolylhydrazine ~292, ~245

Note: These values are illustrative and highly dependent on the solvent. The key takeaway is the relative trend, not the absolute numbers.[10]

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute stock solution of the tolylhydrazine isomer in a UV-transparent solvent (e.g., ethanol or hexane). Prepare a working solution by further dilution to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Instrument Setup: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

  • Data Acquisition: Place the cuvettes in the spectrophotometer. First, zero the instrument with the blank. Then, measure the absorbance of the sample across the desired wavelength range (e.g., 200-400 nm).

  • Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). Compare the λₘₐₓ values of the unknown sample against those of authentic reference standards for the o-, m-, and p-isomers.

Mass Spectrometry: Fragmentation Under Fire

Standard electron ionization mass spectrometry (EI-MS) will show the same molecular ion peak (M⁺˙) at m/z 122 for all three isomers. Therefore, differentiation must rely on subtle differences in the relative abundances of fragment ions.

Causality of Spectral Differences: The stability of the intermediate carbocations formed during fragmentation can be influenced by the methyl group's position. The loss of the hydrazine group can lead to a tolyl cation (m/z 91). However, a more likely fragmentation pathway involves the cleavage of the N-N bond. The most significant fragmentation is often the loss of a methyl radical followed by other rearrangements, but distinguishing isomers based on standard EI-MS can be challenging as spectra are often very similar.[11][12] Advanced techniques like tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) can sometimes reveal unique fragmentation pathways for each isomer, but this is often not necessary when other spectroscopic methods are available.[13][14]

Comparative Mass Spectrometry Data Summary

IsomerMolecular Ion (M⁺˙)Key Fragment Ions (m/z)
o-, m-, p- 122106, 91, 77

Note: The fragmentation patterns are generally very similar, making MS a less reliable primary tool for distinguishing these specific positional isomers compared to NMR or IR.[1]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent like dichloromethane or methanol.

  • GC Method: Inject the sample into a gas chromatograph. Use a suitable column (e.g., a non-polar DB-5) and temperature program to separate the analyte from any impurities. The isomers themselves may have slightly different retention times.

  • MS Acquisition: The eluent from the GC is directed into the ion source of the mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a range (e.g., m/z 40-200) to detect the molecular ion and its fragments.

  • Analysis: Examine the mass spectrum for the peak at m/z 122 to confirm the molecular weight. Analyze the fragmentation pattern, though as noted, it may not be uniquely diagnostic. The GC retention time is often a more reliable differentiator in a GC-MS setup.

Conclusion: A Multi-faceted Approach to Isomer Identification

No single technique tells the whole story. A confident and robust identification of this compound isomers relies on a synergistic interpretation of data from multiple spectroscopic methods.

  • ¹H NMR stands as the primary and most definitive tool, offering unambiguous structural elucidation through spin-spin coupling patterns.

  • IR Spectroscopy provides rapid and powerful confirmation, with the C-H out-of-plane bending region serving as a highly reliable diagnostic for the aromatic substitution pattern.

  • UV-Visible Spectroscopy can offer supporting evidence through subtle shifts in λₘₐₓ.

  • Mass Spectrometry confirms the molecular weight, and when coupled with chromatography (GC-MS), the retention time becomes a key identifier.

By understanding the chemical principles behind each technique and applying the systematic protocols outlined in this guide, researchers can confidently navigate the analytical challenges posed by these closely related isomers, ensuring the integrity and quality of their work.

References

A Comparative Guide to Indole Synthesis: Evaluating Modern Alternatives to m-Tolylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] For over a century, the Fischer indole synthesis has been a cornerstone for constructing this vital heterocycle, frequently employing substituted arylhydrazines like m-tolylhydrazine.[2][3] While robust, this classic method has limitations regarding functional group tolerance, regioselectivity, and often harsh reaction conditions.[4][5]

This guide provides a comprehensive comparison of modern synthetic strategies that serve as powerful alternatives to the traditional Fischer synthesis with this compound. We will explore transition-metal-catalyzed methods that offer milder conditions, broader substrate scope, and improved efficiency, supported by comparative experimental data and detailed protocols.

The Benchmark: Fischer Indole Synthesis with this compound

The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[2] The choice of substituents on the arylhydrazine, such as the methyl group in this compound, significantly influences the reaction's outcome. The reaction proceeds through the formation of a phenylhydrazone, which, after protonation, undergoes a crucial[6][6]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole.[7]

When an unsymmetrical ketone is used with this compound, a mixture of regioisomers (e.g., 4- and 6-methylindoles) can be formed, posing purification challenges.[8][9] For example, the reaction of this compound hydrochloride with isopropyl methyl ketone yields a combined 88% of 2,3,3,4-tetramethylindolenine and 2,3,3,6-tetramethylindolenine.[8][10] This lack of regioselectivity is a primary driver for seeking alternative synthetic routes.

Fischer_Indole_Synthesis A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B -H₂O C Ene-hydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D +H⁺ E Di-imine Intermediate C->E [3,3] D->E F Cyclization (Aminal formation) E->F Aromatization G Indole Product F->G -NH₃, -H⁺

Caption: The reaction mechanism of the Fischer Indole Synthesis.

Modern Alternatives: Bypassing the Hydrazine Precursor

Transition-metal catalysis has revolutionized indole synthesis, enabling the use of more readily available starting materials like anilines and avoiding the need for pre-formed hydrazines.[11][12] These methods often provide superior regiocontrol and milder reaction conditions.

Larock Indole Synthesis

A versatile palladium-catalyzed method, the Larock synthesis constructs 2,3-disubstituted indoles from an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne.[13][14] This reaction offers excellent control over substitution patterns, as the final substituents are dictated by the choice of alkyne.[15] The process involves oxidative addition of the o-iodoaniline to a Pd(0) catalyst, followed by alkyne insertion and reductive elimination to form the indole ring.[14]

Key Advantages:

  • High Regiocontrol: The substitution pattern of the final indole is precisely determined by the starting materials.

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both the aniline and alkyne partners.[14][16]

  • Direct Assembly: Builds the indole core in a single, efficient step from commercially available precursors.[17]

Larock_Indole_Synthesis cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)-I Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Alkyne Complex PdII_Aryl->PdII_Alkyne + Alkyne Vinyl_Pd Vinyl-Pd Intermediate PdII_Alkyne->Vinyl_Pd Migratory Insertion Cyclized_Pd Palladacycle Vinyl_Pd->Cyclized_Pd Intramolecular Amination Cyclized_Pd->Pd0 Reductive Elimination Indole 2,3-Disubstituted Indole Cyclized_Pd->Indole Aniline o-Iodoaniline Aniline->PdII_Aryl Alkyne Disubstituted Alkyne Alkyne->PdII_Alkyne

Caption: Catalytic cycle of the Larock Indole Synthesis.

Palladium-Catalyzed Aerobic Oxidative Cyclization

This innovative approach synthesizes indoles directly from readily available anilines and ketones.[18] It functions via an oxidative linkage of two C-H bonds under mild, aerobic conditions, using molecular oxygen as the sole oxidant.[18] The reaction likely proceeds through the formation of an N-aryl imine, which tautomerizes to an enamine that subsequently undergoes palladium-catalyzed cyclization.[18] This method is highly atom-economical and avoids the use of halogenated precursors.

Key Advantages:

  • Atom Economy: Utilizes inexpensive and abundant starting materials with high efficiency.[18]

  • Mild Conditions: Operates under an oxygen atmosphere at moderate temperatures (e.g., 60 °C).[18]

  • Operational Simplicity: Offers a straightforward procedure without the need for harsh reagents.

Ruthenium-Catalyzed Domino Synthesis

Ruthenium pincer complexes can catalyze the synthesis of indoles from anilines and epoxides in a domino reaction.[6] This atom-efficient process involves the ring-opening of the epoxide by the aniline, followed by a ruthenium-catalyzed dehydrogenation, condensation, and intramolecular cyclization, with water and hydrogen as the only byproducts.[6]

Key Advantages:

  • High Atom Efficiency: Generates minimal waste products.

  • Novel Precursors: Utilizes epoxides as a unique building block for the indole core.

  • Benign Synthesis: Avoids harsh acids and oxidants, aligning with green chemistry principles.[6]

Performance Comparison of Indole Synthesis Methods

The following table summarizes key performance metrics for the synthesis of representative indole derivatives, providing a direct comparison between the traditional Fischer method and its modern alternatives.

MethodStarting MaterialsReagent/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Fischer Synthesis This compound HCl, Isopropyl methyl ketoneAcetic AcidAcetic AcidRoom TempN/A88 (combined isomers)[8][10]
Fischer Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.172-80[1]
Larock Synthesis o-Iodoaniline, Disubstituted alkynePd(OAc)₂DMF1002460-95[10][13]
Pd-Catalyzed Oxidative Cyclization Aniline derivative, Ketone derivativePd(OAc)₂, Bu₄NBrDMSO6024~84[18]
Ru-Catalyzed Domino Synthesis Aniline, Cyclohexene oxideRu-MACHO-BH, p-TsOH·H₂O1,4-Dioxane1502286[6]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2,3,3,5-Tetramethylindolenine

This protocol is adapted from representative Fischer synthesis procedures.[1][10]

  • Hydrazone Formation (Optional Pre-step): In a suitable flask, dissolve p-tolylhydrazine hydrochloride and isopropyl methyl ketone in acetic acid.

  • Reaction Initiation: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The reaction typically proceeds readily in acetic acid, which serves as both the solvent and the acid catalyst. For less reactive substrates, heating or the addition of a stronger Lewis acid like ZnCl₂ may be required.[1][2]

  • Workup and Purification: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., NaOH solution). Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired indole derivative.

Protocol 2: Larock Indole Synthesis of a 2,3-Disubstituted Indole

This protocol is a generalized procedure based on the Larock method.[10][14]

  • Vessel Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the o-iodoaniline, the disubstituted alkyne (typically 2-5 equivalents), a palladium catalyst (e.g., 5 mol% Pd(OAc)₂), a base (e.g., K₂CO₃), and a chloride source (e.g., LiCl).

  • Solvent Addition: Add an appropriate solvent, such as N,N-Dimethylformamide (DMF).

  • Reaction: Heat the mixture to the required temperature (typically 100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring completion by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography to afford the desired 2,3-disubstituted indole.

Conclusion

While the Fischer indole synthesis using reagents like this compound remains a valuable tool, its limitations in regioselectivity and substrate tolerance have spurred the development of superior alternatives. Modern transition-metal-catalyzed methods, particularly the Larock synthesis and palladium-catalyzed oxidative cyclizations, offer significant advantages. They provide access to a diverse range of indole derivatives from readily available anilines under milder conditions and with greater control over the final structure.[1][13][18] For researchers in drug development, these advanced methodologies represent more efficient, scalable, and versatile tools for accessing the complex indole scaffolds essential for discovering next-generation therapeutics.

References

A Senior Application Scientist's Guide to a Comparative DFT Study on the Reaction Mechanisms of Tolylhydrazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Subtle Influence of Isomerism in Tolylhydrazine Reactivity

Tolylhydrazines, existing as ortho-, meta-, and para-isomers, are pivotal building blocks in synthetic organic chemistry. Their utility is most notably demonstrated in the Fischer indole synthesis, a cornerstone reaction for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. The seemingly minor variation in the position of the methyl group on the aromatic ring can exert a profound influence on the reaction pathway, kinetics, and the regioselectivity of the final product. Understanding these substituent effects at a quantum mechanical level is crucial for reaction optimization and the rational design of novel synthetic methodologies.

This guide presents a framework for a comparative Density Functional Theory (DFT) study on the reaction mechanisms of tolylhydrazine isomers, with a focus on their participation in the Fischer indole synthesis. Due to a notable gap in the current literature providing a direct comparative computational analysis, this document will serve as a comprehensive proposal and methodological guide for researchers aiming to elucidate the nuanced differences in the reactivity of these isomers. We will delve into the established mechanism of the Fischer indole synthesis and outline a robust computational protocol to investigate the kinetic and thermodynamic landscapes for each tolylhydrazine isomer. The insights gleaned from such a study would be invaluable for predicting reaction outcomes and designing more efficient synthetic routes to vital pharmaceutical compounds.

Pillar 1: Expertise & Experience - The "Why" Behind the Computational Choices

A successful DFT study hinges on the judicious selection of computational methods. The choices are not arbitrary but are grounded in a deep understanding of the underlying quantum chemical principles and their suitability for the specific chemical system and reaction mechanism being investigated.

For the comparative study of tolylhydrazine isomers in the Fischer indole synthesis, a multi-faceted approach to DFT calculations is recommended to ensure both accuracy and computational efficiency.

Recommended Computational Protocol

A robust computational investigation into the reaction mechanisms of tolylhydrazine isomers would involve the following key steps:

  • Geometry Optimization of Reactants, Intermediates, Transition States, and Products:

    • Functional: The B3LYP functional is a workhorse in computational organic chemistry, offering a good balance between accuracy and computational cost for geometry optimizations.

    • Basis Set: The 6-31G(d,p) basis set is a suitable starting point for geometry optimizations, providing a reasonable description of the electronic structure of organic molecules. For higher accuracy, especially for transition states, a larger basis set such as 6-311+G(d,p) is recommended.

  • Frequency Calculations:

    • These calculations are essential to characterize the nature of the stationary points on the potential energy surface.

    • Reactants, Intermediates, and Products: Should have zero imaginary frequencies, confirming they are true minima.

    • Transition States: Must exhibit exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Single-Point Energy Calculations:

    • To obtain more accurate energy values, single-point energy calculations should be performed on the B3LYP-optimized geometries using a more sophisticated functional and a larger basis set.

    • Recommended Functional: The M06-2X functional is known to perform well for main-group thermochemistry and kinetics.

    • Recommended Basis Set: A triple-zeta basis set, such as def2-TZVP, is advisable for these calculations.

  • Solvation Effects:

    • The Fischer indole synthesis is typically carried out in a polar solvent. To account for the influence of the solvent, the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model should be employed in both geometry optimization and single-point energy calculations.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • IRC calculations are crucial to confirm that the identified transition states connect the correct reactants and products on the potential energy surface.

This multi-tiered approach ensures that the geometries are reasonably accurate without excessive computational expense, while the final energy values are refined using a higher level of theory, providing a more reliable picture of the reaction energetics.

Pillar 2: Trustworthiness - A Self-Validating System

The proposed computational protocol is designed to be a self-validating system. The consistency of results across different levels of theory and the validation of transition states through frequency and IRC calculations provide internal checks on the reliability of the computational model. Furthermore, the calculated trends in reactivity should be rationalized based on established principles of physical organic chemistry, such as the electronic and steric effects of the methyl substituent in the ortho, meta, and para positions.

Comparative Analysis of the Fischer Indole Synthesis Mechanism for Tolylhydrazine Isomers: A Proposed Study

The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through several key steps. A comparative DFT study would aim to quantify the energy barriers and reaction energies for each of these steps for the ortho-, meta-, and para-tolylhydrazine isomers.

The Reaction Pathway

The generally accepted mechanism of the Fischer indole synthesis involves the following key stages[1][2][3][4][5]:

  • Hydrazone Formation: The initial step is the condensation of the tolylhydrazine with a ketone (e.g., acetone for simplicity in a model study) to form the corresponding tolylhydrazone.

  • Tautomerization: The tolylhydrazone undergoes tautomerization to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: This is often the rate-determining step of the reaction. The enamine undergoes a[2][2]-sigmatropic rearrangement to form a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.

  • Ammonia Elimination: The final step involves the elimination of ammonia to yield the indole product.

A comparative DFT study would focus on how the position of the methyl group influences the energetics of each of these steps, particularly the[2][2]-sigmatropic rearrangement.

Expected Substituent Effects
  • Ortho-Tolylhydrazine: The ortho-methyl group is expected to exert a significant steric effect, which could potentially increase the energy barrier of the[2][2]-sigmatropic rearrangement. However, it could also influence the conformational preferences of the intermediates.

  • Meta-Tolylhydrazine: The meta-methyl group has a weaker electronic effect and minimal steric influence on the reaction center, likely resulting in reactivity similar to that of phenylhydrazine.

  • Para-Tolylhydrazine: The para-methyl group is an electron-donating group, which is expected to stabilize the transition state of the[2][2]-sigmatropic rearrangement, potentially lowering the activation energy and accelerating the reaction rate.

Data Presentation: A Hypothetical Comparison

The results of the proposed DFT study should be summarized in a clear and concise table to facilitate comparison.

Reaction StepIsomerActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
[2][2]-Sigmatropic Rearrangement ortho-TolylhydrazineCalculated ValueCalculated Value
meta-TolylhydrazineCalculated ValueCalculated Value
para-TolylhydrazineCalculated ValueCalculated Value
Ammonia Elimination ortho-TolylhydrazineCalculated ValueCalculated Value
meta-TolylhydrazineCalculated ValueCalculated Value
para-TolylhydrazineCalculated ValueCalculated Value

Visualization of Reaction Pathways

Visualizing the reaction pathways is essential for a clear understanding of the transformation. Graphviz can be used to generate schematic diagrams of the computational workflow and the reaction mechanism.

Computational_Workflow cluster_start Initial Structures cluster_calc DFT Calculations cluster_results Analysis Reactants Tolylhydrazine Isomers + Ketone Opt Geometry Optimization (B3LYP/6-31G(d,p)) Reactants->Opt Freq Frequency Calculation Opt->Freq SPE Single-Point Energy (M06-2X/def2-TZVP + PCM) Opt->SPE Intermediates Intermediates Freq->Intermediates 0 Imaginary Freq TS Transition States Freq->TS 1 Imaginary Freq PES Potential Energy Surface SPE->PES IRC IRC Calculation IRC->Intermediates Products Indole Products IRC->Products Intermediates->PES TS->IRC Products->PES

Caption: Computational workflow for the comparative DFT study.

Fischer_Indole_Synthesis A Tolylhydrazine + Ketone B Tolylhydrazone A->B Condensation C Enamine B->C Tautomerization D [3,3]-Sigmatropic Transition State C->D E Di-imine D->E F Cyclized Intermediate E->F Aromatization & Cyclization G Indole Product F->G -NH3

Caption: Generalized mechanism of the Fischer indole synthesis.

Experimental Protocols: A Blueprint for a Comparative DFT Study

For researchers embarking on this comparative study, a detailed, step-by-step methodology is provided below.

Step 1: Building the Initial Structures

  • Use a molecular builder (e.g., Avogadro, GaussView) to construct the 3D structures of the ortho-, meta-, and para-tolylhydrazine isomers and the chosen ketone (e.g., acetone).

  • Create the initial structures for all intermediates and transition states along the Fischer indole synthesis pathway for each isomer. For transition states, a good initial guess can be obtained using a QST2 or QST3 search in Gaussian.

Step 2: Geometry Optimizations

  • Prepare input files for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Specify the B3LYP functional and the 6-31G(d,p) basis set.

  • Include the appropriate keywords for geometry optimization (e.g., Opt).

  • For calculations in solution, include the PCM or SMD solvation model with the appropriate solvent (e.g., SCRF=(PCM, Solvent=Toluene)).

  • Run the calculations.

Step 3: Frequency Calculations

  • Use the optimized geometries from Step 2 as input.

  • Specify the same level of theory (B3LYP/6-31G(d,p)) and solvation model.

  • Include the keyword for frequency calculation (e.g., Freq).

  • Run the calculations and analyze the output to confirm the nature of each stationary point.

Step 4: Single-Point Energy Calculations

  • Use the optimized geometries from Step 2 as input.

  • Specify the M06-2X functional and the def2-TZVP basis set.

  • Include the solvation model.

  • Use the keyword for a single-point energy calculation (e.g., SP).

  • Run the calculations to obtain the final, more accurate energies.

Step 5: Intrinsic Reaction Coordinate (IRC) Calculations

  • Use the optimized transition state geometries from Step 2 as input.

  • Specify the same level of theory (B3LYP/6-31G(d,p)) and solvation model.

  • Include the keyword for IRC calculation (e.g., IRC).

  • Run the calculations to verify the connectivity of the transition states.

Step 6: Data Analysis

  • Extract the electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies from the output files.

  • Calculate the activation energies and reaction energies for each step of the mechanism for all three isomers.

  • Tabulate the results for easy comparison.

  • Visualize the potential energy surfaces for each isomer.

Conclusion: Paving the Way for Predictive Organic Synthesis

A comparative DFT study on the reaction mechanisms of tolylhydrazine isomers, as outlined in this guide, would provide invaluable insights into the subtle interplay of steric and electronic effects that govern their reactivity. By quantifying the energetic landscape of a well-established reaction like the Fischer indole synthesis, researchers can move beyond qualitative predictions and develop a more quantitative and predictive understanding of substituent effects. This knowledge is not merely academic; it has direct implications for the rational design of more efficient and selective synthetic routes to a wide array of biologically active molecules. The proposed computational protocol offers a robust and reliable framework for such an investigation, and the anticipated results would undoubtedly be a significant contribution to the fields of physical organic chemistry, computational chemistry, and drug discovery.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of m-Tolylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemical reagents, from acquisition to disposal. m-Tolylhydrazine and its salts are valuable reagents in organic synthesis, but they also present significant health and environmental hazards that demand a rigorous and informed approach to their disposal. This guide provides a procedural framework grounded in safety and regulatory compliance, designed for researchers, scientists, and drug development professionals.

Hazard Profile & Immediate Safety Precautions

Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. It is classified as an acute toxin and an irritant, with potential long-term health effects characteristic of the hydrazine class of compounds.[1][2] The primary routes of exposure are inhalation, ingestion, and skin contact.[3]

Causality of Required PPE: The mandated Personal Protective Equipment (PPE) is not arbitrary; it is a direct countermeasure to the specific hazards posed by this compound.

  • N95 Dust Mask: As a combustible solid, this compound can become airborne as a fine dust during handling.[1][2] An N95-rated mask is essential to prevent inhalation, which can cause respiratory irritation and systemic toxicity.[1][2][4]

  • Chemical Safety Goggles: Direct contact with the eyes can cause serious irritation. Safety goggles provide a necessary barrier against accidental splashes or airborne particles.

  • Nitrile Gloves: Dermal absorption is a significant risk, with the substance being classified as an acute dermal toxin.[1][2] Nitrile gloves provide an effective barrier, but it is crucial to remove and dispose of them immediately after handling or if contamination is suspected.

Table 1: GHS Hazard Summary for this compound

Hazard Classification GHS Code Signal Word Description
Acute Toxicity, Oral H302 Warning Harmful if swallowed.[1][2]
Acute Toxicity, Dermal H312 Warning Harmful in contact with skin.[1][2]
Acute Toxicity, Inhalation H332 Warning Harmful if inhaled.[1][2]
Skin Irritation H315 Warning Causes skin irritation.[1][2]
Eye Irritation H319 Warning Causes serious eye irritation.[1][2]

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[1][2][5] |

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. All waste containing this compound, including contaminated labware, PPE, and absorbent materials from spills, must be treated as hazardous waste .

The Principle of Segregation: The primary directive in hazardous waste management is to prevent accidental and dangerous reactions. This compound is incompatible with:

  • Strong Oxidizing Agents: Can cause violent reactions.

  • Acids and Bases: Can lead to decomposition or unwanted reactions.[4]

  • Metals and Metal Oxides: Can catalyze decomposition.[6]

Therefore, this compound waste must be collected in a dedicated, clearly labeled, and sealed container. The container label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date

Step-by-Step Disposal Procedures

The appropriate disposal route depends on institutional policies, local regulations, and the quantities involved. The following decision workflow provides a logical path for determining the correct procedure.

DisposalWorkflow Start This compound Waste Generated Decision1 Is waste from a small, controlled quantity (e.g., <5g) AND is in-lab chemical treatment permitted by your institution's EHS? Start->Decision1 Contractor Option 1 (Recommended): Dispose via Licensed Contractor Decision1->Contractor No Treatment Option 2 (Advanced Users Only): In-Lab Chemical Treatment Decision1->Treatment Yes Contractor_Steps 1. Securely package in a compatible, sealed container. 2. Label clearly with 'Hazardous Waste' and contents. 3. Store in a designated satellite accumulation area. 4. Contact Environmental Health & Safety (EHS) for pickup. Contractor->Contractor_Steps Treatment_Steps Proceed to detailed chemical oxidation protocol. This method neutralizes the hydrazine moiety. Consult Protocol 1 below. Treatment->Treatment_Steps

Caption: Decision workflow for this compound waste disposal.

Option 1: Disposal via Licensed Hazardous Waste Contractor (Recommended)

This is the most secure and compliant method for the vast majority of laboratory settings. It transfers the final disposal responsibility to professionals equipped for handling such materials.

Protocol:

  • Containment: Carefully place the this compound waste into a designated hazardous waste container that is chemically compatible and can be tightly sealed.

  • Labeling: Ensure the container is accurately labeled as described in Section 2.

  • Storage: Store the sealed container in a designated, secondary containment area, away from incompatible materials.

  • Documentation & Pickup: Follow your institution's procedures for hazardous waste disposal, which typically involves completing a manifest and scheduling a pickup with your Environmental Health & Safety (EHS) department or their contracted waste handler.[4]

Option 2: In-Lab Chemical Treatment (Small Quantities Only)

This method should only be performed by experienced personnel in a controlled laboratory setting and where explicitly permitted by institutional policy. The principle is to destroy the hazardous hydrazine moiety through oxidation.[7][8]

Protocol 1: Destruction via Sodium Hypochlorite Oxidation

Causality: This protocol uses a common oxidizing agent (bleach) to convert the toxic hydrazine derivative into less harmful products, primarily nitrogen gas and water.[8] The reaction is performed in a dilute aqueous solution to control the reaction rate and dissipate heat effectively.

  • Preparation: Work in a certified chemical fume hood. Wear all required PPE (goggles, lab coat, nitrile gloves).

  • Dilution: For every 1 gram of this compound waste, prepare a solution of at least 100 mL of cold water in a large beaker equipped with a magnetic stirrer. Slowly add the this compound waste to the water with stirring to create a dilute suspension.

  • Oxidation: While stirring vigorously, slowly add a 5% sodium hypochlorite solution (household bleach) in a 10:1 volume ratio to the estimated volume of the hydrazine solution. A safe rule of thumb is to add approximately 50 mL of bleach for every 1 gram of hydrazine waste. Caution: The addition should be done dropwise or in small portions, as the reaction can be exothermic. Monitor for any temperature increase or gas evolution.

  • Reaction Time: Continue stirring the mixture for at least 2 hours to ensure the reaction goes to completion.

  • Neutralization & Verification: After the reaction period, check the pH of the solution. If it is basic, neutralize it to a pH between 6 and 8 by adding a dilute acid (e.g., 1M HCl or sulfuric acid) dropwise.

  • Final Disposal: Even after treatment, the resulting solution should be collected as aqueous hazardous waste and disposed of through your institution's EHS office. Do not pour it down the drain.[4]

Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling m-Tolylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development and chemical research requires not only scientific acumen but also an unwavering commitment to safety. When working with reactive and hazardous compounds like m-Tolylhydrazine, this commitment is paramount. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to instill a deep understanding of why each step is critical, ensuring that safety protocols are not just followed, but are second nature.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

This compound (CAS 637-04-7) and its common salt form, this compound hydrochloride, are potent chemicals that demand rigorous safety measures.[1] A thorough understanding of their hazard profile is the foundation of an effective PPE strategy. The necessity for comprehensive protection stems from its classification as a substance with significant acute and chronic health risks.

  • Acute Toxicity (Oral, Dermal, Inhalation): The primary and most immediate danger is its classification as acutely toxic.[2] Exposure through swallowing, skin contact, or inhalation of its dust can lead to severe adverse health effects, making it crucial to prevent any direct contact with the body.[3][4][5]

  • Skin and Eye Irritation: Direct contact causes serious skin and eye irritation.[3][6] For the eyes, this can mean significant damage if not immediately and properly addressed.

  • Respiratory Tract Irritation: As a dust, it can irritate the respiratory system if inhaled, leading to discomfort and potential damage.[2][6]

  • Suspected Carcinogenicity: Long-term risk is also a major concern. Some tolylhydrazine compounds are suspected of causing cancer, demanding that exposure is minimized to the lowest feasible level to mitigate chronic health risks.[6][7]

The causality is clear: the multi-route toxicity of this compound dictates a multi-layered PPE approach. Every potential route of exposure—dermal, ocular, respiratory, and ingestion—must be sealed off.

Core PPE Requirements: Your Comprehensive Defense

The selection of PPE is not a one-size-fits-all scenario; it must be tailored to the specific task, quantity, and environment. However, a baseline of robust protection is non-negotiable.

Hand Protection: The First Barrier

Given that this compound is harmful upon skin contact, impervious gloves are mandatory.

  • Material: Nitrile gloves provide a good initial barrier for incidental contact with a broad range of chemicals.[8] Always consult a glove manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.

  • Protocol: For all but the most minor handling tasks, double-gloving is the standard protocol. This involves wearing two pairs of chemical-resistant gloves.[9][10] This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat, remove the damaged pair, and re-glove.

Eye and Face Protection: Shielding Sensitive Tissues

The risk of serious eye irritation necessitates robust protection.

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory at all times when this compound is being handled.[8] Standard safety glasses with side shields are insufficient as they do not provide a seal against splashes and fine dust.

  • Enhanced Protection: When there is a heightened risk of splashing (e.g., when transferring solutions, heating, or working under pressure) or when handling larger quantities, a full-face shield must be worn over the chemical splash goggles .[8][9] This provides an essential secondary layer of protection for the entire face.

Respiratory Protection: An Invisible Shield

The inhalation hazard posed by this compound dust requires a careful, risk-based approach. The primary control should always be engineering solutions.

  • Engineering Controls: All weighing and handling of solid this compound must be performed within a certified chemical fume hood, a glove box, or a similar ventilated enclosure to minimize airborne particles.[6][11][12]

  • Respirator Use:

    • For handling small quantities in a properly functioning fume hood, a NIOSH-approved N95 dust mask can provide an additional layer of protection against incidental dust exposure.[2]

    • In situations where engineering controls are insufficient or during a spill cleanup where dust concentrations may be higher, a higher level of respiratory protection is required. This typically means a half-mask or full-face air-purifying respirator (APR) with P100 (particulate) cartridges.[6][8] All respirator use must be done under a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA.[6][8]

Body Protection: Preventing Dermal Absorption

To prevent skin contact and absorption, appropriate body protection is essential.

  • Standard Laboratory Work: A clean, buttoned, long-sleeved laboratory coat should be worn over personal clothing that covers the legs and arms.[8]

  • High-Risk Operations: For tasks involving larger quantities or a significant risk of splashing, disposable chemical-resistant coveralls (e.g., Tychem®) are required.[3][13] These should be worn over standard work clothes. Ensure cuffs of gloves are worn over the sleeves of the lab coat or coveralls.

PPE Selection Summary

For quick reference, the following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing Small Quantities (<1g) Double Nitrile GlovesChemical Splash GogglesWork in Chemical Fume Hood. N95 Respirator Recommended.Professional Lab Coat
Handling Solutions/Synthesis Double Nitrile GlovesChemical Splash Goggles & Face ShieldWork in Chemical Fume HoodProfessional Lab Coat
Large Scale Operations (>10g) Double Nitrile GlovesChemical Splash Goggles & Face ShieldWork in Chemical Fume Hood. Air-Purifying Respirator may be required based on risk assessment.Chemical-Resistant Coveralls
Spill Cleanup Heavy-Duty Nitrile or Butyl GlovesChemical Splash Goggles & Face ShieldAir-Purifying Respirator with P100 CartridgesChemical-Resistant Coveralls

Procedural Guide: A Self-Validating Workflow

A safe protocol is a self-validating one. Each step is designed to check and reinforce the integrity of the safety barrier. The following workflow ensures that protection is maintained from preparation through disposal.

Step 1: Pre-Operation
  • Designate Area: Cordon off the work area.

  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is drawing correctly.

  • Assemble Materials: Gather all chemicals, equipment, and a designated, labeled hazardous waste container.

  • Prepare for Emergencies: Ensure an eyewash station and safety shower are unobstructed and accessible.[6][12]

Step 2: Donning PPE

Put on PPE in the following order to ensure a proper seal:

  • Inner Gloves

  • Lab Coat or Coveralls

  • Outer Gloves (pull cuffs over the sleeves of the coat/coveralls)

  • Respiratory Protection (if required)

  • Goggles and Face Shield

Step 3: Handling
  • Perform all manipulations within the fume hood.

  • Keep the container of this compound closed when not in use.

  • Avoid creating dust. If weighing powder, do so carefully on weighing paper or in a tared container.

  • Clean up any minor drips or dust immediately with a damp cloth.

Step 4: Doffing PPE (Critical Decontamination Step)

Removing PPE correctly is crucial to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove face shield and goggles from the back.

  • Lab Coat/Coveralls: Remove the garment by rolling it down and away from the body, turning it inside out.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hygiene: Wash hands and forearms thoroughly with soap and water.[14]

Step 5: Disposal

All disposable PPE used while handling this compound is considered hazardous waste. It must be collected in a clearly labeled, sealed container for disposal by trained personnel according to institutional and local regulations.[3][6][15]

Safe Handling Workflow for this compound

G cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Handling Phase cluster_decon Decontamination & Doffing cluster_disposal Disposal Phase prep1 Verify Fume Hood Function prep2 Assemble All Equipment & Waste Container prep1->prep2 prep3 Ensure Emergency Equipment is Accessible prep2->prep3 don1 Inner Gloves prep3->don1 Enter Work Area don2 Lab Coat / Coveralls don1->don2 don3 Outer Gloves (over cuffs) don2->don3 don4 Respirator & Goggles/Face Shield don3->don4 handle1 Perform Work Inside Fume Hood don4->handle1 Begin Work handle2 Keep Containers Closed handle1->handle2 handle3 Clean Minor Spills Immediately handle2->handle3 doff1 Remove Outer Gloves handle3->doff1 Work Complete doff2 Remove Goggles/Face Shield doff1->doff2 doff3 Remove Lab Coat/Coveralls doff2->doff3 doff4 Remove Inner Gloves doff3->doff4 doff5 Wash Hands Thoroughly doff4->doff5 disp1 Place Contaminated PPE in Hazardous Waste doff5->disp1 Final Cleanup disp2 Dispose of Chemical Waste per Protocol disp1->disp2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.